CHAPS
Description
a surfactant; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[dimethyl-[3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H58N2O7S/c1-21(8-11-29(38)33-14-6-15-34(4,5)16-7-17-42(39,40)41)24-9-10-25-30-26(20-28(37)32(24,25)3)31(2)13-12-23(35)18-22(31)19-27(30)36/h21-28,30,35-37H,6-20H2,1-5H3,(H-,33,38,39,40,41)/t21-,22+,23-,24-,25+,26+,27-,28+,30+,31+,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCMPZBLKLEWAF-BCTGSCMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70997059 | |
| Record name | 3-(Dimethyl{3-[(3,7,12,24-tetrahydroxycholan-24-ylidene)amino]propyl}azaniumyl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70997059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Amresco MSDS] | |
| Record name | CHAPS | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12882 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
75621-03-3, 313223-04-0 | |
| Record name | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75621-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CHAPS | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075621033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Dimethyl{3-[(3,7,12,24-tetrahydroxycholan-24-ylidene)amino]propyl}azaniumyl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70997059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanaminium, N,N-dimethyl-N-(3-sulfopropyl)-3-[[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]-, inner salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-((3-CHOLAMIDOPROPYL)DIMETHYLAMMONIUM)-1-PROPANESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBP25342AG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of 3-((3-Cholamidopropyl)dimethylammonio)-1-propanesulfonate (CHAPS): A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-((3-Cholamidopropyl)dimethylammonio)-1-propanesulfonate, commonly known as CHAPS, is a zwitterionic detergent widely employed in biochemical and biotechnological research. Its unique molecular structure, combining features of both sulfobetaine-type detergents and bile salts, confers upon it the ability to effectively solubilize membrane proteins and disrupt protein-protein interactions while preserving the native structure and function of the proteins.[1][2] This non-denaturing characteristic makes this compound an invaluable tool in a multitude of applications, including protein purification, isoelectric focusing (IEF), two-dimensional gel electrophoresis (2-DE), and immunoprecipitation.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
The efficacy of this compound as a detergent is rooted in its amphipathic nature, possessing both a hydrophobic steroidal body and a hydrophilic polar headgroup. This dual characteristic allows it to interact with both the nonpolar regions of proteins and the aqueous solvent. Key quantitative parameters of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 614.9 g/mol | [1][5] |
| Critical Micelle Concentration (CMC) | 6 - 10 mM | [1][3][6] |
| Aggregation Number | 4 - 14 | [1][2] |
| Micellar Molecular Weight | ~6150 Da | [1][3] |
The relatively high Critical Micelle Concentration (CMC) of this compound is a significant advantage in many experimental settings.[1][3] Above the CMC, detergent monomers self-assemble into micelles, which are crucial for solubilizing hydrophobic molecules. The high CMC allows for the easy removal of the detergent from the sample by dialysis, a critical step in protein purification and functional studies.[1][3]
Mechanism of Action
The primary mechanism of action of this compound revolves around its ability to partition into biological membranes and form mixed micelles with lipids and membrane proteins. This process effectively extracts proteins from their native lipid bilayer environment into soluble detergent-protein-lipid complexes.
Molecular Structure and Micelle Formation
This compound is a zwitterionic detergent, meaning it carries both a positive and a negative charge on its hydrophilic head group, resulting in a net neutral charge over a wide pH range.[6] The hydrophobic part of the molecule is derived from cholic acid, a bile acid.
Above its CMC, this compound monomers aggregate to form small, dynamic micelles. The hydrophobic steroid rings orient towards the core of the micelle, shielding them from the aqueous environment, while the polar, zwitterionic headgroups are exposed to the solvent.
Solubilization of Membrane Proteins
The process of membrane protein solubilization by this compound can be conceptualized in a stepwise manner. Initially, this compound monomers insert into the lipid bilayer. As the concentration of this compound increases and surpasses the CMC, the lipid bilayer becomes saturated, leading to the formation of mixed micelles containing this compound, lipids, and the membrane protein. This effectively extracts the protein from the membrane while the detergent molecules coat its hydrophobic transmembrane domains, keeping it soluble in the aqueous buffer.
Experimental Protocols
The non-denaturing nature of this compound makes it suitable for a variety of experimental procedures where protein function must be preserved. Below are detailed methodologies for key experiments utilizing this compound.
Cell Lysis for Protein Extraction and Western Blotting
This protocol is designed for the gentle lysis of cultured cells to extract proteins for subsequent analysis by Western blotting.
Materials:
-
This compound Lysis Buffer (e.g., 35 mM this compound, 150 mM NaCl, 100 mM Tris-HCl, 10 mM EDTA, pH 8.0)[6]
-
Protease and phosphatase inhibitor cocktails
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Culture cells to the desired confluency in a culture dish.
-
Aspirate the culture medium and wash the cells three times with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add an appropriate volume of ice-cold this compound Lysis Buffer containing freshly added protease and phosphatase inhibitors to the culture dish.
-
Incubate the dish on ice for 10-15 minutes.
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, containing the soluble protein extract, to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay.
-
The lysate is now ready for downstream applications such as SDS-PAGE and Western blotting.
Immunoprecipitation (IP)
This compound is frequently used in IP protocols because it effectively solubilizes proteins while maintaining the protein-protein interactions necessary for co-immunoprecipitation (Co-IP) experiments.[2]
Materials:
-
This compound IP Lysis Buffer (similar to the cell lysis buffer, may require optimization)
-
Antibody specific to the protein of interest
-
Protein A/G agarose or magnetic beads
-
Wash Buffer (e.g., this compound IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., low pH buffer or SDS-PAGE sample buffer)
Procedure:
-
Prepare cell lysate as described in the cell lysis protocol.
-
Pre-clear the lysate by incubating it with Protein A/G beads for 30-60 minutes at 4°C on a rotator. This step removes proteins that non-specifically bind to the beads.
-
Centrifuge to pellet the beads and transfer the pre-cleared supernatant to a new tube.
-
Add the primary antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with rotation to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated protein(s) from the beads using an appropriate Elution Buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting.
Two-Dimensional Gel Electrophoresis (2-DE)
This compound is a standard component of rehydration and equilibration buffers in 2-DE due to its ability to maintain protein solubility during isoelectric focusing.[7][8]
Materials:
-
Sample Rehydration Buffer (e.g., 7 M urea, 2 M thiourea, 4% (w/v) this compound, dithiothreitol (DTT), and carrier ampholytes)[8][9]
-
Immobilized pH Gradient (IPG) strips
-
SDS-PAGE gels and running buffer
-
Equilibration buffers (with and without iodoacetamide)
Procedure:
-
Solubilize the protein sample in the Sample Rehydration Buffer.
-
Apply the sample to an IPG strip and perform isoelectric focusing according to the manufacturer's instructions.
-
After the first dimension separation, equilibrate the IPG strip in Equilibration Buffer containing DTT to reduce disulfide bonds.
-
Perform a second equilibration step in Equilibration Buffer containing iodoacetamide to alkylate the reduced sulfhydryl groups, preventing them from re-oxidizing.
-
Place the equilibrated IPG strip onto a second-dimension SDS-PAGE gel.
-
Run the SDS-PAGE to separate the proteins based on their molecular weight.
-
Visualize the separated proteins using a suitable staining method.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for protein extraction and analysis using this compound.
Conclusion
3-((3-Cholamidopropyl)dimethylammonio)-1-propanesulfonate (this compound) is a versatile and effective zwitterionic detergent that plays a critical role in modern biochemical and proteomic research. Its non-denaturing properties, coupled with a high critical micelle concentration, make it an ideal choice for solubilizing membrane proteins and studying protein-protein interactions while preserving biological activity. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their experimental designs, ultimately contributing to advancements in our understanding of complex biological systems.
References
- 1. fivephoton.com [fivephoton.com]
- 2. agscientific.com [agscientific.com]
- 3. bio-rad.com [bio-rad.com]
- 4. cube-biotech.com [cube-biotech.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Cell lysis and Western blot [bio-protocol.org]
- 7. unil.ch [unil.ch]
- 8. Optimisation of the two-dimensional gel electrophoresis protocol using the Taguchi approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Protocols Used in 2-D Electrophoresis for Proteome Analysis of Young Rice Caryopsis - PMC [pmc.ncbi.nlm.nih.gov]
CHAPS Detergent: A Comprehensive Technical Guide to its Physicochemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHAPS, or 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a zwitterionic detergent widely employed in the fields of biochemistry and molecular biology. Its unique chemical structure, combining features of both bile salts and sulfobetaine-type detergents, makes it a versatile tool for solubilizing membrane proteins and disrupting protein-protein interactions while preserving the native state and function of the proteins. This non-denaturing characteristic is particularly crucial in studies involving sensitive protein complexes and functional assays.[1] This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its use and characterization, and visual workflows to aid in experimental design.
Physicochemical Properties of this compound
The efficacy of this compound as a detergent is rooted in its distinct physicochemical properties. These properties, including its critical micelle concentration (CMC), aggregation number, and micellar weight, dictate its behavior in solution and its interaction with biological macromolecules.
| Property | Value | Conditions/Notes |
| Chemical Formula | C₃₂H₅₈N₂O₇S | |
| Molecular Weight | 614.88 g/mol | |
| Appearance | White crystalline powder | |
| Solubility | Soluble in water (up to 50 mg/mL) | |
| Critical Micelle Concentration (CMC) | 6-10 mM in water | The CMC is the concentration at which detergent monomers begin to form micelles. The CMC of this compound is dependent on salt concentration, decreasing with increasing ionic strength. For example, the CMC is approximately 6.41 mM in the absence of salt and decreases to 4.10 mM in the presence of 1.5 M NaCl. |
| Second CMC | ~14 mM | A second critical micelle concentration has been reported, suggesting a change in micelle structure at higher concentrations. |
| Aggregation Number | 4-14 | The aggregation number is the average number of detergent monomers per micelle. This number can be influenced by factors such as ionic strength and temperature. |
| Micellar Weight | ~6,150 Da | Calculated from the molecular weight and the aggregation number. |
| pH Range for Use | 2-12 | This compound is effective over a broad pH range. |
| Dialyzable | Yes | Due to its relatively high CMC and small micelle size, this compound can be readily removed from protein samples by dialysis.[1] |
| UV Absorbance | Low | This compound exhibits low absorbance in the ultraviolet region, which is advantageous for spectrophotometric monitoring of proteins. |
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) by Conductometry
Principle: The conductivity of a detergent solution increases linearly with concentration. At the CMC, the rate of increase in conductivity decreases because the micelles are less mobile than the individual detergent monomers. The breakpoint in the conductivity versus concentration plot corresponds to the CMC.
Materials:
-
This compound detergent
-
High-purity deionized water
-
Conductivity meter with a temperature-controlled cell
-
Magnetic stirrer and stir bar
-
Calibrated glassware (burette, volumetric flasks)
Procedure:
-
Prepare a stock solution of this compound (e.g., 50 mM) in deionized water.
-
Place a known volume of deionized water (e.g., 50 mL) in a temperature-controlled beaker equipped with a magnetic stir bar and the conductivity probe.
-
Allow the water to equilibrate to the desired temperature (e.g., 25°C) and record the initial conductivity.
-
Titrate the this compound stock solution into the water in small, precise increments (e.g., 0.1 mL) using a burette.
-
After each addition, allow the solution to stabilize for a few minutes with gentle stirring and record the conductivity.
-
Continue the titration well beyond the expected CMC.
-
Plot the conductivity (y-axis) against the this compound concentration (x-axis).
-
The plot will show two linear regions with different slopes. The intersection of the two lines represents the CMC.
Determination of Aggregation Number by Static Light Scattering (SLS)
Principle: The intensity of light scattered by a solution is proportional to the molecular weight of the particles in the solution. By measuring the scattered light intensity of a series of detergent solutions above the CMC, the molecular weight of the micelles can be determined. The aggregation number is then calculated by dividing the micellar weight by the molecular weight of a single detergent monomer.
Materials:
-
This compound detergent
-
High-purity deionized water or a suitable buffer, filtered through a 0.22 µm filter
-
Static light scattering instrument
-
Refractive index detector
-
Size exclusion chromatography (SEC) system (optional, for separating micelles from monomers)
Procedure:
-
Prepare a series of this compound solutions at different concentrations above the CMC in filtered, degassed buffer.
-
Calibrate the light scattering instrument with a known standard (e.g., toluene).
-
Inject the this compound solutions into the light scattering instrument.
-
Measure the intensity of scattered light at various angles.
-
Simultaneously, measure the refractive index of each solution using a refractive index detector to determine the specific refractive index increment (dn/dc) of this compound.
-
Use the Debye equation to plot the reciprocal of the excess scattered light intensity against the concentration.
-
The intercept of this plot is equal to the reciprocal of the weight-average molecular weight of the micelles.
-
Calculate the aggregation number by dividing the micellar weight by the molecular weight of a this compound monomer (614.88 g/mol ).
Co-Immunoprecipitation (Co-IP) of Membrane Proteins
This protocol describes the immunoprecipitation of a target membrane protein and its interacting partners using a this compound-based lysis buffer.
Materials:
-
Cells or tissue expressing the protein of interest
-
This compound Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound, Protease Inhibitor Cocktail
-
Antibody specific to the target protein
-
Protein A/G agarose or magnetic beads
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (w/v) this compound
-
Elution Buffer: 0.1 M Glycine-HCl pH 2.5 or SDS-PAGE sample buffer
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold this compound Lysis Buffer to the cell pellet and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the solubilized proteins.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.
-
Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting.
-
Two-Dimensional (2D) Gel Electrophoresis of Membrane Proteins
This protocol outlines the use of this compound for the solubilization and separation of membrane proteins by 2D gel electrophoresis.
Materials:
-
Membrane protein sample
-
Solubilization Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) this compound, 40 mM Tris, 65 mM DTT, and a trace of bromophenol blue
-
Immobilized pH Gradient (IPG) strips
-
SDS-PAGE gels and buffers
-
Staining solution (e.g., Coomassie Brilliant Blue or silver stain)
Procedure:
-
Sample Solubilization:
-
Resuspend the membrane protein pellet in Solubilization Buffer.
-
Incubate for 1 hour at room temperature with occasional vortexing to ensure complete solubilization.
-
Centrifuge at high speed to remove any insoluble material.
-
-
First Dimension: Isoelectric Focusing (IEF):
-
Rehydrate the IPG strip with the solubilized protein sample overnight at room temperature.
-
Perform isoelectric focusing according to the manufacturer's instructions for the IPG strip and IEF unit.
-
-
Second Dimension: SDS-PAGE:
-
Equilibrate the focused IPG strip in SDS equilibration buffer with DTT, followed by a second equilibration in the same buffer containing iodoacetamide.
-
Place the equilibrated IPG strip on top of an SDS-PAGE gel.
-
Run the second dimension electrophoresis to separate proteins based on their molecular weight.
-
-
Visualization:
-
Stain the gel with a suitable protein stain to visualize the separated protein spots.
-
Mandatory Visualizations
Caption: Co-Immunoprecipitation Workflow using this compound.
References
The Critical Micelle Concentration of CHAPS: A Technical Guide for Researchers
An In-depth Examination of CHAPS Micellization and its Application in Membrane Protein Research
Introduction
This compound, or 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a zwitterionic detergent widely employed in biochemical and life sciences research. Its unique properties, combining the characteristics of both sulfobetaine-type detergents and bile salts, make it particularly effective for solubilizing membrane proteins while preserving their native structure and function. A key parameter governing the behavior of this compound in solution is its Critical Micelle Concentration (CMC), the concentration at which individual detergent monomers self-assemble into micelles. Understanding the CMC of this compound is paramount for optimizing experimental protocols, particularly in the fields of proteomics, structural biology, and drug development.
This technical guide provides a comprehensive overview of the critical micelle concentration of this compound, including a summary of reported CMC values under various experimental conditions. It also details the common experimental protocols used to determine the CMC and provides a workflow for a key application of this compound: the solubilization and purification of membrane proteins.
Quantitative Data on this compound Micellization
The Critical Micelle Concentration (CMC) of this compound is not a fixed value but is influenced by several experimental parameters, including temperature, pH, and the ionic strength of the solution. Below is a summary of reported CMC values and other relevant micellar properties of this compound.
| Parameter | Value | Experimental Conditions | Reference |
| Critical Micelle Concentration (CMC) | 6 - 10 mM | General reported range in aqueous solution. | [1][2][3] |
| 5.80 mM | pH 7.4 | [4] | |
| 6.41 mM | No salt (NaCl) | [5] | |
| 4.10 mM | 1.5 M NaCl | [5] | |
| Aggregation Number (Nagg) | 4 - 14 | In 0 - 0.1 M Na+ | [1] |
| ~10 | [6] | ||
| Average Micellar Weight | ~6150 Da | [1] |
Experimental Protocols for CMC Determination
Several biophysical techniques can be employed to determine the critical micelle concentration of a detergent. The following sections detail the principles and general protocols for three commonly used methods for this compound.
Fluorescence Spectroscopy using Pyrene
Principle: This method utilizes the fluorescent probe pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Upon micelle formation, pyrene partitions into the hydrophobic core of the micelles, leading to a change in the vibrational fine structure of its fluorescence emission spectrum. Specifically, the ratio of the intensity of the third vibrational peak (I3) to the first vibrational peak (I1) of the pyrene emission spectrum (I3/I1) increases as the environment becomes more hydrophobic. A plot of the I3/I1 ratio against the logarithm of the detergent concentration will show a sigmoidal curve, and the inflection point is taken as the CMC.[7][8][9]
Protocol Outline:
-
Stock Solutions: Prepare a concentrated stock solution of this compound in the desired buffer. Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or ethanol).
-
Sample Preparation: Prepare a series of this compound solutions at various concentrations by serial dilution from the stock solution. Add a small aliquot of the pyrene stock solution to each this compound dilution to a final pyrene concentration that is very low (e.g., ~1 µM) to avoid self-quenching and perturbation of micelle formation.
-
Fluorescence Measurement: Excite the samples at a wavelength of approximately 335 nm and record the emission spectra from ~350 nm to 500 nm.
-
Data Analysis: Determine the fluorescence intensities of the first (I1 at ~373 nm) and third (I3 at ~384 nm) vibrational peaks of the pyrene emission spectrum. Plot the I3/I1 ratio as a function of the logarithm of the this compound concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.
Surface Tensiometry
Principle: Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactants, being amphipathic, tend to accumulate at the air-water interface, thereby reducing the surface tension of the solution. As the concentration of the surfactant increases, the surface tension decreases until the interface becomes saturated with monomers. At this point, any further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The concentration at which this break in the surface tension versus concentration plot occurs is the CMC.[10][11]
Protocol Outline:
-
Solution Preparation: Prepare a series of this compound solutions in the desired buffer, covering a concentration range both below and above the expected CMC.
-
Instrument Setup: Calibrate the surface tensiometer using a standard of known surface tension (e.g., pure water).
-
Measurement: Measure the surface tension of each this compound solution. Common methods include the du Noüy ring method or the Wilhelmy plate method.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The plot will typically show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.
Dynamic Light Scattering (DLS)
Principle: Dynamic Light Scattering (DLS) is a technique used to measure the size distribution of particles in a solution. Below the CMC, the solution contains only small, individual detergent monomers. Above the CMC, larger micelles are formed. DLS can detect the appearance of these larger particles by measuring the fluctuations in scattered light intensity caused by the Brownian motion of the particles. The formation of micelles is indicated by a significant increase in the scattered light intensity and the appearance of a particle population with a larger hydrodynamic radius.[12][13][14]
Protocol Outline:
-
Sample Preparation: Prepare a series of this compound solutions at different concentrations in a filtered, dust-free buffer.
-
DLS Measurement: For each concentration, place the solution in a clean cuvette and measure the scattered light intensity and the particle size distribution using a DLS instrument.
-
Data Analysis: Plot the scattered light intensity or the average hydrodynamic radius as a function of the this compound concentration. A sharp increase in either of these parameters indicates the onset of micelle formation, and the concentration at which this occurs is the CMC.
Application: Membrane Protein Solubilization and Purification Workflow
This compound is extensively used for the extraction and purification of membrane proteins due to its ability to disrupt lipid-lipid and lipid-protein interactions while generally preserving the native protein structure and function.[15][16][17]
Below is a generalized workflow for the solubilization and purification of a membrane protein using this compound.
Caption: Workflow for Membrane Protein Solubilization and Purification using this compound.
Conclusion
The critical micelle concentration is a fundamental property of the zwitterionic detergent this compound that dictates its behavior in solution and its effectiveness in various biochemical applications. While a general CMC range of 6-10 mM is widely cited, it is crucial for researchers to consider the influence of experimental conditions such as temperature, pH, and ionic strength. The experimental protocols outlined in this guide provide a foundation for the accurate determination of the this compound CMC in specific experimental setups. Furthermore, the detailed workflow for membrane protein solubilization highlights a primary application where a thorough understanding of this compound micellization is essential for successful outcomes. By carefully considering these factors, researchers can effectively harness the properties of this compound to advance their studies of membrane proteins and other complex biological systems.
References
- 1. agscientific.com [agscientific.com]
- 2. mdpi.com [mdpi.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Dependence of critical micelle concentration of a zwitterionic detergent on ionic strength: implications in receptor solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. rsc.org [rsc.org]
- 9. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface tensiometry of phase separated protein and polymer droplets by the sessile drop method - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. muser-my.com [muser-my.com]
- 15. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
The Role of CHAPS Detergent in Protein Structure and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHAPS, or 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a zwitterionic detergent widely employed in biochemical and proteomics research for the solubilization, purification, and characterization of proteins, particularly membrane proteins.[1][2] Its unique properties, combining features of both bile salts and sulfobetaine-type detergents, make it a versatile tool for maintaining protein integrity and function.[3][4] This technical guide provides an in-depth analysis of the effects of this compound on protein structure and function, supported by quantitative data, detailed experimental protocols, and visual workflows.
Properties of this compound Detergent
This compound is valued for its non-denaturing capabilities, allowing for the gentle extraction of proteins from the lipid bilayer while preserving their native conformation.[5][6] Its zwitterionic nature, conferred by a quaternary ammonium and a sulfonate group, results in no net charge over a broad pH range (2-12), making it compatible with techniques like ion-exchange chromatography and isoelectric focusing.[5][7]
Table 1: Physicochemical Properties of this compound Detergent
| Property | Value | References |
| Molecular Weight | 614.88 g/mol | [5] |
| Critical Micelle Concentration (CMC) | 6 - 10 mM | [3][5][8] |
| Micellar Molecular Weight | 6,150 Da | [3][8] |
| Aggregation Number | ~10 | [9] |
| Appearance | White solid | [5] |
| Solubility | Soluble in water (up to 50 mg/ml) | [8] |
Effect on Protein Structure
The primary advantage of this compound lies in its ability to solubilize membrane proteins without significantly altering their secondary and tertiary structures.[10] This preservation of the native state is crucial for subsequent functional assays and structural studies.
Preservation of Native Conformation
This compound micelles are relatively small, which is thought to contribute to their gentle action.[3] The detergent interacts with the hydrophobic transmembrane domains of proteins, replacing the native lipid environment and rendering the protein soluble in aqueous solutions.[11] This process, when carried out under appropriate conditions, generally avoids the unfolding and denaturation often caused by harsher detergents like sodium dodecyl sulfate (SDS).[10][12] Studies have shown that for proteins like the anion transport protein band 3, this compound acts as a non-denaturant, preserving its native structure.[10]
Prevention of Aggregation
Protein aggregation is a common challenge in protein purification and analysis, often leading to loss of function and experimental artifacts.[13] this compound can effectively prevent aggregation by binding to the hydrophobic regions of proteins that might otherwise interact with each other, keeping them dispersed in solution.[11][14] This is particularly beneficial when concentrating protein solutions or during purification steps where high protein concentrations are required.[13][14] Low concentrations of this compound (e.g., 0.1%) are often sufficient to solubilize aggregates.[15]
Effect on Protein Function
Maintaining the functional integrity of a protein is paramount for many research applications. This compound is widely used in protocols where the biological activity of the protein of interest needs to be preserved.
Enzyme Activity
The non-denaturing nature of this compound generally allows for the retention of enzymatic activity. However, the effect of this compound on enzyme kinetics can be protein-dependent. In some cases, detergents can have an activating effect on enzymes.[14] It is therefore crucial to empirically determine the optimal this compound concentration that allows for solubilization without interfering with the specific activity of the enzyme under investigation.
Protein-Protein Interactions
This compound is a valuable tool for studying protein-protein interactions, particularly in the context of co-immunoprecipitation (Co-IP).[3][16][17] It is effective at breaking non-specific protein-protein interactions while being mild enough to preserve specific, physiologically relevant interactions within protein complexes.[3][17] This allows for the isolation and subsequent identification of binding partners. The concentration of this compound is a critical parameter; typically, concentrations between 0.5% and 1.0% are used in Co-IP buffers to reduce background binding while maintaining the desired interactions.[18]
Experimental Protocols
The following sections provide detailed methodologies for common experimental procedures involving this compound.
Protein Extraction from Cell Culture
This protocol describes the lysis of cultured cells for the extraction of total cellular proteins.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold this compound Lysis Buffer (e.g., 0.5% this compound in HEPES buffer)[16]
-
Protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells three times with ice-cold PBS.[3]
-
Add an appropriate volume of ice-cold this compound Lysis Buffer containing protease and phosphatase inhibitors to the dish. For a 10 cm dish, 300 µL is recommended.[3][16]
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.[3]
-
Incubate the lysate on ice for 10 minutes, tapping the tube periodically to facilitate membrane dissolution. Alternatively, use a rocker table.[3][16] Note: Do not vortex if the lysate will be used for immunoprecipitation.[3][16]
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[3][16]
-
Carefully transfer the supernatant, containing the solubilized proteins, to a new tube.
Protein Extraction Workflow
Immunoprecipitation (Co-IP)
This protocol outlines the steps for performing a co-immunoprecipitation experiment to isolate a protein complex.
Materials:
-
Cell lysate prepared with this compound Lysis Buffer
-
Antibody specific to the target protein (bait)
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer (e.g., this compound Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Procedure:
-
Pre-clear the cell lysate by incubating it with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complex.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant and wash the beads three to five times with Wash Buffer.
-
Elute the protein complex from the beads using Elution Buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting.
Co-Immunoprecipitation Workflow
Applications in Proteomics and Drug Development
The unique properties of this compound make it suitable for a variety of applications in research and development.
Table 2: Applications of this compound Detergent
| Application | Typical Concentration | Rationale | References |
| Isoelectric Focusing (IEF) & 2D Electrophoresis | 1 - 4% (w/v) | Zwitterionic nature prevents interference with the electric field; effective for solubilizing complex protein mixtures. | [3][8][19] |
| Immunoprecipitation (Co-IP) | 0.5 - 1.0% (v/v) | Mildly disrupts non-specific protein-protein interactions while preserving specific complexes. | [3][17][18] |
| Protein Solubilization (Membrane Proteins) | > CMC (6-10 mM) | Gently extracts membrane proteins from the lipid bilayer, maintaining their native structure. | [1][2][5] |
| Size Exclusion Chromatography | > CMC (6-10 mM) | Maintains protein solubility and prevents aggregation during chromatographic separation. | [9] |
| Ion Exchange Chromatography | Variable | Zwitterionic nature at a wide pH range makes it compatible with both cation and anion exchange chromatography. | [5][20] |
Conclusion
This compound is a powerful and versatile zwitterionic detergent that plays a crucial role in modern protein science. Its ability to solubilize proteins, particularly those embedded in cellular membranes, while preserving their native structure and function makes it an invaluable tool for researchers. From fundamental studies of protein-protein interactions to applications in proteomics and drug discovery, the judicious use of this compound, guided by an understanding of its properties and optimized protocols, can significantly contribute to experimental success. The data and methodologies presented in this guide offer a comprehensive resource for the effective application of this compound in the laboratory.
References
- 1. This compound detergent - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. agscientific.com [agscientific.com]
- 4. This compound - منتجات - Hopax Fine Chemicals [hopaxfc.com]
- 5. apexbt.com [apexbt.com]
- 6. youtube.com [youtube.com]
- 7. biocompare.com [biocompare.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of detergent on protein structure. Action of detergents on secondary and oligomeric structures of band 3 from bovine erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the effect of this compound Buffer on protein - protein interactions? - Blog [hbynm.com]
- 12. m.youtube.com [m.youtube.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 16. fivephoton.com [fivephoton.com]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ion-exclusion/cation-exchange chromatographic determination of common inorganic ions in human saliva by using an eluent containing zwitterionic surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
The Zwitterionic Advantage: A Technical Guide to CHAPS Detergent in Research
For Immediate Release
[City, State] – [Date] – In the intricate world of protein research and drug development, the choice of detergent is paramount. Among the diverse array of solubilizing agents, CHAPS, a zwitterionic detergent, has carved a niche for itself, offering a unique combination of gentle protein solubilization and compatibility with a wide range of analytical techniques. This technical guide provides an in-depth exploration of the zwitterionic nature of this compound and its applications for researchers, scientists, and drug development professionals.
The Dual-Charge Nature of this compound
This compound, or 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a sulfobetaine derivative of cholic acid.[1][2] Its defining characteristic is its zwitterionic structure, possessing both a positively charged quaternary ammonium group and a negatively charged sulfonate group.[1][2] This dual-charge nature results in a net neutral charge over a broad pH range, typically from 2 to 12.[3][4][5] This electrical neutrality is a significant advantage in techniques like isoelectric focusing (IEF) and ion-exchange chromatography, as it does not interfere with the native charge of the proteins being analyzed.[3][4][5][6]
The structure of this compound combines the properties of both bile salts and sulfobetaine-type detergents.[7] Its steroidal backbone is hydrophobic, enabling the disruption of lipid-lipid and lipid-protein interactions within cell membranes, while the polar head group interacts with the aqueous environment. This amphiphilic nature allows this compound to effectively solubilize membrane proteins and break protein-protein interactions without denaturing the protein's native structure and function.[1][3][4][5][6][8]
Quantitative Properties of this compound
The effectiveness and versatility of a detergent are largely defined by its physicochemical properties. The following table summarizes the key quantitative data for this compound, providing a quick reference for experimental design.
| Property | Value | References |
| Molecular Weight | 614.88 g/mol | [2][4] |
| Critical Micelle Concentration (CMC) | 6 - 10 mM | [1][2][3][4][5][7][9][10][11] |
| Aggregation Number | 10 (approx.) | [10][11] |
| Micelle Molecular Weight | 6,150 Da | [1][7][9] |
| Appearance | White crystalline powder | [7][9] |
| Solubility in Water | 50 mg/mL | [1][7] |
| pH Range for Neutral Charge | 2 - 12 | [3][4][5] |
Experimental Protocols
The unique properties of this compound make it a valuable tool in a variety of experimental procedures. Below are detailed protocols for key applications.
Membrane Protein Solubilization
This protocol outlines the general steps for solubilizing membrane proteins using this compound. Optimization is often necessary depending on the specific protein and membrane source.
Materials:
-
Cell pellet or tissue sample
-
This compound Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% this compound, 1 mM EDTA, protease inhibitor cocktail)
-
Dounce homogenizer or sonicator
-
Microcentrifuge
-
Spectrophotometer for protein quantification
Procedure:
-
Resuspend the cell pellet or homogenized tissue in ice-cold this compound Lysis Buffer.
-
Incubate the suspension on ice for 30 minutes with occasional gentle vortexing to facilitate lysis.
-
For more resistant cells or tissues, further disrupt the sample using a Dounce homogenizer (10-15 strokes) or sonication on ice (3-4 cycles of 10 seconds on, 30 seconds off).
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford). The sample is now ready for downstream applications.
Two-Dimensional (2D) Gel Electrophoresis
This compound is a standard detergent for the first dimension of 2D gel electrophoresis, isoelectric focusing (IEF), due to its ability to solubilize proteins while maintaining their native charge.[1][7]
Materials:
-
Protein sample solubilized in a this compound-containing buffer
-
Rehydration Buffer (e.g., 7 M urea, 2 M thiourea, 4% this compound, 65 mM DTT, 0.5% (v/v) carrier ampholytes)
-
Immobilized pH Gradient (IPG) strips
-
IEF focusing unit
-
Equilibration Buffer I (6 M urea, 2% SDS, 0.375 M Tris-HCl pH 8.8, 20% glycerol, 2% DTT)
-
Equilibration Buffer II (6 M urea, 2% SDS, 0.375 M Tris-HCl pH 8.8, 20% glycerol, 2.5% iodoacetamide)
-
SDS-PAGE gels
-
Electrophoresis system
Procedure:
-
Solubilize the protein sample in Rehydration Buffer. A typical sample solution consists of 8 M urea, 4% this compound, 50-100 mM dithiothreitol (DTT), and 40 mM Tris.[1][7]
-
Apply the sample to the IPG strips and allow them to rehydrate for 12-16 hours at room temperature.
-
Perform isoelectric focusing according to the manufacturer's instructions for the IEF unit.
-
Following IEF, equilibrate the IPG strips in Equilibration Buffer I for 15 minutes with gentle agitation.
-
Transfer the strips to Equilibration Buffer II and incubate for another 15 minutes with gentle agitation.
-
Place the equilibrated IPG strip onto the top of an SDS-PAGE gel and seal with agarose.
-
Run the second dimension electrophoresis until the dye front reaches the bottom of the gel.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein spots.
Co-Immunoprecipitation (Co-IP)
This compound is well-suited for Co-IP experiments as it effectively solubilizes protein complexes without disrupting protein-protein interactions.[7]
Materials:
-
Cell lysate prepared with a this compound-containing lysis buffer (see Membrane Protein Solubilization protocol)
-
Primary antibody specific to the target protein
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% this compound)
-
Elution Buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)
-
Western blotting reagents
Procedure:
-
Pre-clear the cell lysate by incubating it with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.
-
Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using Elution Buffer.
-
Analyze the eluted proteins by Western blotting to detect the target protein and its interaction partners.
Visualizing Experimental Workflows
To further clarify the role of this compound in these key experimental procedures, the following diagrams illustrate the logical flow of each protocol.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound detergent - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. This compound | CAS:75621-03-3 | Zwitterionic detergent for membrane proteins,nondenaturing | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. glpbio.com [glpbio.com]
- 6. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 7. agscientific.com [agscientific.com]
- 8. scribd.com [scribd.com]
- 9. mpbio.com [mpbio.com]
- 10. This compound Detergent | AAT Bioquest [aatbio.com]
- 11. agscientific.com [agscientific.com]
The Biophysical Profile of CHAPS Micelles: A Technical Guide to Size and Aggregation
For researchers, scientists, and drug development professionals, understanding the behavior of detergents is paramount for the successful solubilization, purification, and characterization of membrane proteins. 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), a zwitterionic derivative of cholic acid, is a widely utilized detergent in membrane biochemistry. Its efficacy is intrinsically linked to its ability to form micelles, nanoscale aggregates that create a membrane-mimetic environment. This technical guide provides an in-depth analysis of the critical physicochemical properties of this compound micelles—their size and aggregation number—supported by a compilation of quantitative data and detailed experimental methodologies.
Quantitative Analysis of this compound Micelle Properties
The size and aggregation number of this compound micelles are not fixed values but are influenced by environmental factors such as temperature, pH, and ionic strength. The data presented below, collated from multiple studies, offers a comprehensive overview of these key parameters under various conditions.
| Parameter | Value | Experimental Conditions | Technique(s) |
| Critical Micelle Concentration (CMC) | 6-10 mM | Not specified | Not specified |
| 5.80 mM | Not specified | Streaming Potential Measurement | |
| 6.41 mM | No salt | Not specified | |
| 4.10 mM | 1.5 M NaCl | Not specified | |
| Aggregation Number (Nagg) | 4-14 | 0-0.1 M Na+ | Not specified |
| ~10 | Not specified | Not specified | |
| 5 ± 1 | 278.15 K - 328.15 K, Water, NaCl solutions (0.1, 0.5, 1 M), Buffer solutions (pH 3.0, 6.8, 7.8) | Isothermal Titration Calorimetry (ITC) | |
| Micellar Molecular Weight | 6,150 Da | Not specified | Not specified |
| Hydrodynamic Diameter (Dh) | 3.0 nm | 298 K | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| 2.8 nm | 298 K | Transmission Electron Microscopy (TEM) | |
| 1.28 nm | Not specified | Nuclear Magnetic Resonance (NMR) Spectroscopy | |
| 1.4 - 2.7 nm | Not specified | Various |
Experimental Protocols for Characterization of this compound Micelles
Accurate determination of micelle size and aggregation number relies on a suite of biophysical techniques. Below are detailed methodologies for the key experiments cited in the characterization of this compound micelles.
Dynamic Light Scattering (DLS) for Hydrodynamic Size Determination
Dynamic Light Scattering is a non-invasive technique used to measure the size distribution of small particles in suspension. It measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the particles.
Sample Preparation:
-
Prepare a series of this compound solutions in the desired buffer (e.g., phosphate-buffered saline, pH 7.4) at concentrations above and below the expected Critical Micelle Concentration (CMC) of 6-10 mM.
-
Filter all solutions through a 0.22 µm syringe filter to remove dust and other large particulates that can interfere with the measurement.
-
Allow the samples to equilibrate at the desired temperature (e.g., 25°C) for at least 15 minutes prior to measurement.
Instrumentation and Data Acquisition:
-
Use a DLS instrument equipped with a laser light source (e.g., He-Ne laser at 633 nm).
-
Set the scattering angle to 90° or 173° (for backscatter detection to minimize multiple scattering).
-
For each sample, perform at least three replicate measurements, with each measurement consisting of 10-15 runs of 10-20 seconds each.
-
The instrument's software will calculate the autocorrelation function of the scattered light intensity fluctuations.
Data Analysis:
-
The autocorrelation function is analyzed using algorithms such as the Cumulants method to obtain the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI), which indicates the width of the size distribution.
-
A plot of the scattering intensity versus this compound concentration can also be used to determine the CMC, which is identified as the concentration at which a sharp increase in scattering intensity is observed.
Static Light Scattering (SLS) for Aggregation Number Determination
Static Light Scattering measures the time-averaged intensity of scattered light as a function of scattering angle and concentration. This information can be used to determine the weight-averaged molecular weight (Mw) of the micelles, and subsequently, the aggregation number.
Sample Preparation:
-
Prepare a dilution series of this compound solutions in the desired buffer at concentrations above the CMC.
-
Ensure all solutions are meticulously filtered as described for DLS.
Instrumentation and Data Acquisition:
-
Use an SLS instrument with a vertically polarized laser (e.g., at 633 nm).
-
Measure the excess Rayleigh ratio (the scattered intensity of the sample minus the scattered intensity of the solvent) at multiple angles (e.g., from 30° to 150° in 10° increments).
-
Perform measurements for each concentration in the dilution series.
Data Analysis:
-
The data is typically analyzed using a Zimm plot, which is a double extrapolation of the scattered light intensity to zero concentration and zero scattering angle.
-
The intercept of the Zimm plot on the y-axis is equal to 1/Mw of the micelles.
-
The aggregation number (Nagg) is then calculated by dividing the micellar molecular weight by the molecular weight of a single this compound monomer (614.9 g/mol ).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Isothermal Titration Calorimetry directly measures the heat changes that occur during the binding or interaction of molecules. It can be used to determine the CMC and the enthalpy of micellization.
Experimental Setup:
-
Prepare a concentrated solution of this compound (e.g., 50 mM) in the desired buffer. This solution will be in the syringe.
-
Fill the sample cell with the same buffer.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
Titration Protocol:
-
Perform a series of small injections (e.g., 5-10 µL) of the concentrated this compound solution into the buffer-filled cell.
-
The heat change associated with each injection is measured. Initially, as micelles form, a significant heat change is observed. Once the CMC is reached in the cell, the heat of injection will be primarily due to the dilution of the micelles, resulting in a smaller heat change.
-
Continue the titration until the heat signal per injection becomes constant.
Data Analysis:
-
The raw data is a series of heat pulses corresponding to each injection. Integrating these pulses gives the enthalpy change per injection.
-
A plot of the enthalpy change per mole of injectant versus the total this compound concentration in the cell will show a sigmoidal curve.
-
The inflection point of this curve corresponds to the CMC. The difference in the enthalpy values before and after the transition corresponds to the enthalpy of micellization (ΔHmic).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution. It can be used to study the aggregation behavior and the structure of this compound micelles.
Sample Preparation:
-
Prepare a series of this compound solutions in a deuterated solvent (e.g., D₂O) to minimize the solvent proton signal.
-
The concentration range should span the CMC.
NMR Experiments:
-
Chemical Shift Perturbation: Acquire one-dimensional ¹H NMR spectra for each this compound concentration. The chemical shifts of specific protons in the this compound molecule will change upon micellization. Plotting the chemical shift of a sensitive proton versus this compound concentration will show a break point at the CMC.
-
Diffusion-Ordered Spectroscopy (DOSY): This 2D NMR experiment separates the signals of different species based on their diffusion coefficients. Monomers will diffuse faster than the larger micelles. By measuring the diffusion coefficient at various concentrations, the formation of micelles can be monitored, and their hydrodynamic radius can be estimated using the Stokes-Einstein equation.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment provides information about the spatial proximity of protons. In the context of micelles, NOESY can reveal how the this compound molecules are arranged within the aggregate.
Data Analysis:
-
For chemical shift perturbation, the CMC is determined from the intersection of the two linear portions of the chemical shift vs. concentration plot.
-
In DOSY experiments, the diffusion coefficients are extracted and used to calculate the hydrodynamic radius.
-
NOESY spectra are analyzed to identify cross-peaks between protons of different this compound molecules, providing insights into the micelle's internal structure.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound micelles, integrating the key experimental techniques described above.
Caption: Workflow for this compound micelle characterization.
An In-depth Technical Guide on the Role of CHAPS in Maintaining the Native State of Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
CHAPS, or 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a zwitterionic detergent widely utilized in the fields of biochemistry and molecular biology. Its unique properties make it particularly effective at solubilizing and stabilizing proteins, especially membrane proteins, while preserving their native conformation and biological activity. This technical guide provides a comprehensive overview of the role of this compound in maintaining the native state of proteins, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanisms and applications.
This compound is a sulfobetaine derivative of cholic acid, combining the characteristics of both bile salts and N-alkyl sulfobetaines.[1][2] As a non-denaturing detergent, it is adept at breaking protein-protein and lipid-protein interactions without disrupting the protein's secondary and tertiary structures.[2][3] This makes it an invaluable tool for a variety of applications, including protein extraction, purification, and analysis in techniques such as two-dimensional gel electrophoresis (2-DE) and co-immunoprecipitation.[2][4]
Mechanism of Action: How this compound Maintains Protein Native State
The primary mechanism by which this compound maintains the native state of proteins, particularly hydrophobic membrane proteins, is through the formation of micelles that shield the hydrophobic regions of the protein from the aqueous environment. When a protein is removed from its native lipid bilayer, its hydrophobic transmembrane domains are exposed. In an aqueous solution, these exposed hydrophobic patches can lead to protein aggregation and precipitation, rendering the protein non-functional.[5][6]
This compound molecules self-assemble into small micelles in aqueous solutions above their critical micelle concentration (CMC) of 6-10 mM.[2][7] The hydrophobic steroidal backbone of this compound interacts with the hydrophobic surfaces of the protein, while the polar head groups face the aqueous solvent. This forms a protein-detergent complex that is soluble in the aqueous buffer, effectively mimicking the native lipid environment and preventing aggregation.[3] The zwitterionic nature of this compound, with both a positive and a negative charge in its headgroup, results in a net neutral charge over a wide pH range, which is advantageous for techniques like isoelectric focusing.[8][9]
Below is a diagram illustrating the mechanism of this compound in preventing protein aggregation and maintaining the native state.
Quantitative Data on this compound Performance
The effectiveness of this compound in maintaining protein integrity and improving yield can be quantified and compared with other detergents. The following tables summarize key quantitative data from various studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 614.9 Da | [2] |
| Critical Micelle Concentration (CMC) | 6-10 mM | [2][7] |
| Aggregation Number | 10 | [10] |
| Micellar Molecular Weight | 6,150 Da | [2][6] |
| Appearance | White crystalline powder | [2] |
Table 2: Comparison of Protein Extraction Efficiency
| Protein/Sample | Detergent | Concentration | Outcome | Reference |
| K562 cells | None (PBS) | - | ~2200 proteins identified | [11] |
| K562 cells | 0.4% NP40 | 0.4% (v/v) | ~2900 proteins identified | [11] |
| K562 cells | 1% this compound | 1% (w/v) | ~3000 proteins identified | [11] |
| 5-HT1A receptor | This compound | 2.0% | High yield of active receptor | [12] |
| 5-HT1A receptor | CHAPSO | 2.0% | High yield of active receptor | [12] |
| 5-HT1A receptor | Triton X-100 | 2.0% | Very little active receptor | [12] |
Table 3: Impact of this compound on Protein Recovery and Stability
| Protein | Condition | This compound Concentration | Recovery/Activity | Reference |
| β-lactoglobulin | Emulsification in methylene chloride | 0 mM | 36% recovery | [13] |
| β-lactoglobulin | Emulsification in methylene chloride | 5 mM | 96% recovery | [13] |
| Ovalbumin | Emulsification in methylene chloride | 0 mM | 44% recovery | [13] |
| Ovalbumin | Emulsification in methylene chloride | ≥ 5 mM | Unfolding into soluble oligomer | [13] |
| 5-HT1A receptor | Detergent extraction | 2.0% | Solubilized lipid/protein ratio: 3.0 | [12] |
| 5-HT1A receptor | Detergent extraction (CHAPSO) | 2.0% | Solubilized lipid/protein ratio: 2.5 | [12] |
| 5-HT1A receptor | Detergent extraction (Tritons) | 2.0% | Solubilized lipid/protein ratio: < 0.2 | [12] |
Experimental Protocols
Detailed and reproducible protocols are critical for successful protein studies. Below are methodologies for common applications of this compound.
Protocol 1: General Cell Lysis for Protein Extraction
This protocol is suitable for the extraction of total cellular proteins from cultured mammalian cells.[2]
-
Cell Harvesting: Aspirate the culture medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS). Scrape the cells into PBS and centrifuge to pellet.
-
Lysis: Add 1 volume of ice-cold 1X this compound lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% this compound, and protease inhibitors) relative to the cell pellet volume.
-
Incubation: Resuspend the cells in the lysis buffer and incubate on ice for 30 minutes with intermittent vortexing or tapping.[3]
-
Clarification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the solubilized proteins and discard the cell debris pellet.
-
Downstream Processing: The protein extract is now ready for quantification (e.g., Bradford assay) and downstream applications like Western blotting or immunoprecipitation. For Western blotting, add SDS sample buffer and heat at 95-100°C for 5 minutes.[2][3]
Protocol 2: Sample Preparation for Two-Dimensional Gel Electrophoresis (2-DE)
This protocol outlines the preparation of protein samples for isoelectric focusing (IEF), the first dimension of 2-DE.[2][4]
-
Sample Solubilization: Lyse cells or tissues in a solubilization buffer containing 7-8 M urea, 2 M thiourea, 2-4% this compound, a reducing agent (e.g., 50-100 mM DTT), and carrier ampholytes (e.g., 0.5-2% v/v).[2][14][15]
-
Incubation: Incubate the sample at room temperature for 30-60 minutes to ensure complete solubilization.
-
Removal of Insoluble Material: Centrifuge the sample at high speed (e.g., 200,000 x g) for 30 minutes at room temperature to pellet any unsolubilized material.
-
Protein Quantification: Determine the protein concentration of the supernatant using a compatible protein assay (e.g., a modified Bradford assay).
-
Sample Loading: The solubilized protein sample is now ready for loading onto the IEF gel or IPG strip for the first dimension of 2-DE.
Application in Signaling Pathway Research: Inhibition of S100A9-RAGE Interaction
This compound has also been instrumental in studying protein-protein interactions within signaling pathways. For instance, it has been used to investigate the interaction between the S100A9 protein and the V domain of the Receptor for Advanced Glycation End products (RAGE).[1] The S100A9-RAGE interaction is implicated in inflammatory responses and cell proliferation.[1][8]
Studies have shown that this compound can physically interact with S100A9 and block its binding to the RAGE V domain.[1] This inhibitory effect of this compound on the S100A9-RAGE signaling axis highlights its potential as a tool for dissecting signaling pathways and as a starting point for the development of therapeutic inhibitors.
The following diagram illustrates the inhibitory role of this compound in the S100A9-RAGE signaling pathway.
Conclusion
This compound is a versatile and effective non-denaturing zwitterionic detergent that plays a crucial role in modern protein research. Its ability to solubilize and stabilize proteins, particularly those of a hydrophobic nature, while maintaining their native state, is indispensable for a wide range of applications. By understanding its mechanism of action and utilizing optimized protocols, researchers, scientists, and drug development professionals can leverage the unique properties of this compound to advance their studies of protein structure, function, and interaction. The quantitative data and detailed methodologies provided in this guide serve as a valuable resource for the effective application of this compound in the laboratory.
References
- 1. daneshyari.com [daneshyari.com]
- 2. agscientific.com [agscientific.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. How does protein aggregate structure affect mechanisms of disaggregation? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]
- 8. Blocking the interaction between S100A9 and RAGE V domain using this compound molecule: A novel route to drug development again… [ouci.dntb.gov.ua]
- 9. Evaluation of detergents for the soluble expression of alpha-helical and beta-barrel-type integral membrane proteins by a preparative scale individual cell-free expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Differential solubilization of lipids along with membrane proteins by different classes of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of an ATP-independent Protein Disaggregase: I. STRUCTURE OF A MEMBRANE PROTEIN AGGREGATE REVEALS A MECHANISM OF RECOGNITION BY ITS CHAPERONE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. unil.ch [unil.ch]
- 15. researchgate.net [researchgate.net]
CHAPS: A Technical Guide to Solubilizing Membrane Proteins for Research and Drug Development
CHAPS, or 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a zwitterionic detergent widely employed in biochemistry and molecular biology for its ability to solubilize membrane proteins while preserving their native structure and function.[1][2][3] Its unique properties make it an invaluable tool for researchers, scientists, and drug development professionals who need to extract, purify, and study these challenging proteins. This guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols, and key applications.
Core Properties of this compound
This compound is a sulfobetaine derivative of cholic acid, combining the characteristics of both bile salts and sulfobetaine-type detergents.[4] As a zwitterionic surfactant, it carries no net charge over a wide pH range (2-12), which makes it particularly useful for techniques like isoelectric focusing and ion-exchange chromatography.[3][5][6] Unlike ionic detergents that tend to denature proteins, this compound is non-denaturing, efficiently breaking protein-protein and lipid-protein interactions while maintaining the protein's conformational integrity.[4][5][6][7] This property is crucial for studies requiring active, functional proteins.
The effectiveness of a detergent is often defined by its physicochemical properties. The high Critical Micelle Concentration (CMC) and small micellar weight of this compound are particularly advantageous, as they facilitate its removal from protein samples through dialysis.[4][7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₃₂H₅₈N₂O₇S | [4] |
| Molecular Weight | 614.9 g/mol | [4][8] |
| Type | Zwitterionic, Non-denaturing | [1][4][7] |
| Appearance | White crystalline powder | [4] |
| Critical Micelle Conc. (CMC) | 6-10 mM in water | [4][5][8] |
| Decreases with increasing salt conc. (e.g., 4.10 mM in 1.5 M NaCl) | [9] | |
| Aggregation Number | 4-14 (in 0-0.1 M Na⁺) | [4] |
| Average Micellar Weight | ~6,150 Da | [4][7][8] |
| Solubility | Soluble in water (≥ 46-50 mg/mL) | [6][7] |
| Cloud Point | >100°C | [8] |
Mechanism of Action: Solubilizing Membrane Proteins
Membrane proteins are embedded within the lipid bilayer of cells, making them insoluble in aqueous solutions. Detergents like this compound are essential for extracting them. The process relies on the amphipathic nature of the detergent molecules, which have both a hydrophobic (non-polar) region and a hydrophilic (polar) head group.
-
Membrane Disruption : At concentrations below its CMC, this compound monomers begin to partition into the cell membrane.
-
Micelle Formation : As the concentration increases above the CMC, this compound molecules self-assemble into small, spherical structures called micelles. In these micelles, the hydrophobic steroid rings face inward, and the polar head groups face outward.[10][11]
-
Protein Solubilization : These micelles encapsulate the hydrophobic transmembrane domains of the membrane proteins, effectively replacing the native lipid environment. This detergent-protein complex becomes soluble in the aqueous buffer, allowing for its extraction and subsequent purification.[10]
References
- 1. This compound detergent - Wikipedia [en.wikipedia.org]
- 2. This compound Detergent Biotrend [biotrend.com]
- 3. biocompare.com [biocompare.com]
- 4. agscientific.com [agscientific.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound | CAS:75621-03-3 | Zwitterionic detergent for membrane proteins,nondenaturing | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound Detergent | AAT Bioquest [aatbio.com]
- 9. Dependence of critical micelle concentration of a zwitterionic detergent on ionic strength: implications in receptor solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
The Core Principles of CHAPS in Laboratory Applications: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
CHAPS, or 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a vital zwitterionic detergent frequently employed in biochemical and proteomic research. Its unique properties make it particularly effective for solubilizing membrane proteins and disrupting protein-protein interactions while preserving the native state and biological activity of the protein targets. This guide provides a comprehensive overview of the fundamental principles of using this compound, complete with detailed experimental protocols and data presented for practical laboratory use.
Fundamental Principles of this compound
This compound is a non-denaturing detergent, meaning it can disrupt lipid bilayers and solubilize proteins without unfolding them, which is crucial for functional studies.[1][2] Structurally, it is a sulfobetaine derivative of cholic acid, combining features of both bile salt and sulfobetaine-type detergents.[2][3] This hybrid nature imparts several advantageous characteristics:
-
Zwitterionic Nature : this compound possesses both a positive quaternary ammonium group and a negative sulfonate group, resulting in a net neutral charge over a wide pH range (typically 2-12).[1] This electrical neutrality is highly beneficial for applications like isoelectric focusing (IEF) and ion-exchange chromatography, as it does not interfere with the charge-based separation of proteins.[1]
-
Non-Denaturing Action : It is considered a mild detergent, capable of breaking lipid-lipid and lipid-protein interactions to extract membrane proteins, while generally preserving protein-protein interactions and the overall protein conformation.[1][4] This makes it an ideal choice for co-immunoprecipitation (Co-IP) and other assays where maintaining protein complex integrity is essential.
-
High Critical Micelle Concentration (CMC) : this compound has a relatively high CMC, which is the concentration at which detergent monomers begin to form aggregates called micelles. This property allows for the easy removal of the detergent from the sample via dialysis, a significant advantage for downstream applications.[3][5]
-
Low UV Absorbance : this compound exhibits low absorbance in the ultraviolet spectrum, which is useful when protein concentration needs to be monitored spectrophotometrically during purification procedures.[2]
Quantitative Data and Physicochemical Properties
For effective experimental design, it is crucial to understand the specific properties of this compound. The following table summarizes key quantitative data for this detergent.
| Property | Value | References |
| Molecular Weight | 614.9 g/mol | [3] |
| Critical Micelle Concentration (CMC) | 6 - 10 mM | [1][3][5] |
| Aggregation Number | 4 - 14 | [3] |
| Micellar Molecular Weight | ~6,150 Da | [3][5] |
| Appearance | White crystalline powder | [3] |
| Solubility | Soluble in water | [5] |
Key Applications and Experimental Protocols
This compound is a versatile detergent used in a variety of laboratory techniques. Below are detailed protocols for some of its most common applications.
Solubilization of Membrane Proteins
This compound is particularly effective at extracting membrane proteins from the lipid bilayer for further analysis.
Protocol for Membrane Protein Extraction:
-
Cell Lysis : Begin by harvesting cells and washing them with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation : Prepare a lysis buffer containing this compound. A typical formulation is 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, and 0.5-2.0% (w/v) this compound. The buffer should be supplemented with protease and phosphatase inhibitors just before use.
-
Solubilization : Resuspend the cell pellet in the prepared ice-cold this compound lysis buffer. Incubate on ice for 30 minutes with periodic gentle vortexing to facilitate membrane disruption.
-
Clarification : Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet insoluble cellular debris.
-
Supernatant Collection : Carefully collect the supernatant, which contains the solubilized membrane proteins, for downstream applications such as immunoprecipitation or chromatography.
Co-Immunoprecipitation (Co-IP)
The gentle, non-denaturing properties of this compound make it ideal for Co-IP, as it preserves the delicate protein-protein interactions within a complex.
Protocol for Co-Immunoprecipitation:
-
Protein Lysate Preparation : Prepare a cell lysate using a this compound-based buffer as described in the membrane protein extraction protocol (typically 0.5% this compound is recommended to maintain interactions).
-
Pre-clearing the Lysate (Optional but Recommended) : Add Protein A/G-coupled agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding in subsequent steps. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation : Add the primary antibody specific to the protein of interest (the "bait" protein) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture : Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complex.
-
Washing : Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold this compound lysis buffer (or a modified wash buffer with a lower this compound concentration). These washes are critical for removing non-specifically bound proteins.
-
Elution : Elute the protein complex from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis : Pellet the beads and analyze the supernatant containing the eluted proteins by Western blotting to detect the bait protein and its interaction partners.
Two-Dimensional Gel Electrophoresis (2D-PAGE)
This compound is a standard component in sample preparation for 2D-PAGE, where proteins are separated first by their isoelectric point (pI) and then by their molecular weight.
Protocol for 2D-PAGE Sample Preparation:
-
Protein Extraction : Lyse cells or tissues in a specialized lysis buffer designed for 2D-PAGE. A common formulation includes 7 M Urea, 2 M Thiourea, 2-4% (w/v) this compound, 50-100 mM DTT, and a carrier ampholyte mixture.[3]
-
Sample Rehydration : The protein extract is mixed with a rehydration buffer (often similar in composition to the lysis buffer) and used to rehydrate an Immobilized pH Gradient (IPG) strip.[6] The strip contains a pH gradient for the first-dimension separation.
-
First Dimension - Isoelectric Focusing (IEF) : Place the rehydrated IPG strip into an IEF cell. An electric field is applied, causing the proteins to migrate along the pH gradient until they reach their pI, the point where their net charge is zero.[6]
-
Equilibration : After IEF, the IPG strip is equilibrated in two steps.
-
Step 1 (Reduction) : The strip is incubated for 15 minutes in an equilibration buffer containing SDS and DTT to reduce disulfide bonds.
-
Step 2 (Alkylation) : The strip is then incubated for another 15 minutes in a fresh equilibration buffer containing SDS and iodoacetamide to alkylate the reduced cysteines, preventing them from re-oxidizing.[6]
-
-
Second Dimension - SDS-PAGE : The equilibrated IPG strip is placed on top of a standard SDS-PAGE gel. An electric field is applied perpendicular to the first dimension, separating the proteins based on their molecular weight.
-
Visualization : After the run, the gel is stained (e.g., with Coomassie Blue or silver stain) to visualize the separated protein spots.
Visualized Workflows and Logic
To better illustrate the practical use of this compound, the following diagrams outline key experimental workflows and decision-making processes.
Caption: Decision tree for selecting an appropriate laboratory detergent.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound detergent - Wikipedia [en.wikipedia.org]
- 3. agscientific.com [agscientific.com]
- 4. google.com [google.com]
- 5. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
CHAPS Detergent: An In-depth Technical Guide for Protein Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHAPS, or 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a zwitterionic detergent widely employed in protein research for its ability to solubilize proteins, particularly those embedded within cellular membranes, while preserving their native structure and function.[1][2] Its unique properties, combining features of both bile salts and sulfobetaine-type detergents, make it a versatile tool for a range of applications, from protein extraction and purification to complex downstream analyses like isoelectric focusing and co-immunoprecipitation.[1][3] This guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanisms of action, and detailed protocols for its use in key experimental workflows.
Physicochemical Properties of this compound
The efficacy of a detergent in biochemical applications is largely dictated by its chemical structure and physical properties. This compound possesses a rigid steroidal hydrophobic group and a polar, zwitterionic head group, which confers its non-denaturing characteristics.[1] Key quantitative data for this compound are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | References |
| Molecular Weight | 614.88 g/mol | [1] |
| Critical Micelle Concentration (CMC) | 6 - 10 mM | [3] |
| Aggregation Number | ~10 | [4] |
| Micelle Molecular Weight | ~6,150 Da | [4] |
| Appearance | White crystalline powder | [4] |
| Solubility in Water | High | [1] |
Mechanism of Action: Solubilizing Membrane Proteins
The primary function of this compound in protein research is to extract membrane proteins from the lipid bilayer. This process relies on the detergent's amphipathic nature. At concentrations above its Critical Micelle Concentration (CMC), this compound monomers self-assemble into micelles. These micelles interact with the lipid membrane, partitioning into the bilayer and disrupting the lipid-lipid and lipid-protein interactions that maintain the membrane's integrity. The hydrophobic core of the this compound micelle shields the hydrophobic transmembrane domains of the protein from the aqueous environment, effectively creating a soluble protein-detergent complex. This mechanism allows for the gentle extraction of membrane proteins, preserving their native conformation and biological activity.
Caption: Mechanism of membrane protein solubilization by this compound.
Key Applications and Experimental Protocols
This compound is a valuable detergent in a variety of protein research applications. Its non-denaturing nature and high CMC, which facilitates its removal by dialysis, are particularly advantageous.[5]
Protein Extraction from Mammalian Cells
A fundamental application of this compound is in the lysis of cultured mammalian cells for the extraction of total cellular proteins, including those from the cytoplasm, nucleus, and membranes.[6]
Experimental Protocol: Protein Extraction from HEK293 Cells
Materials:
-
HEK293 cell pellet
-
This compound Lysis Buffer:
-
150 mM NaCl
-
50 mM Tris-HCl, pH 7.5
-
1% (w/v) this compound
-
Protease inhibitor cocktail (e.g., cOmplete™, Mini, EDTA-free)
-
Phosphatase inhibitor cocktail (e.g., PhosSTOP™)
-
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Microcentrifuge
-
Pipettes and tips
Procedure:
-
Wash the cell pellet with ice-cold PBS to remove residual media. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of this compound Lysis Buffer (e.g., 200-500 µL for a pellet from a 10 cm dish).
-
Incubate the lysate on ice for 30 minutes with occasional gentle vortexing to facilitate lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
The protein extract is now ready for downstream applications such as Western blotting or immunoprecipitation. Store at -80°C for long-term use.
Caption: Workflow for protein extraction from mammalian cells using this compound.
Isoelectric Focusing (IEF) and 2D-Gel Electrophoresis
This compound is a detergent of choice for the first dimension of two-dimensional gel electrophoresis (2D-PAGE), isoelectric focusing (IEF).[7] Its zwitterionic nature means it has no net charge over a wide pH range, preventing interference with the pH gradient and protein migration. It effectively solubilizes proteins and prevents their aggregation during IEF.[7]
Experimental Protocol: Isoelectric Focusing with this compound
Materials:
-
Protein sample in a suitable low-salt buffer
-
Rehydration Buffer:
-
8 M Urea
-
2% (w/v) this compound
-
50 mM Dithiothreitol (DTT)
-
0.2% (v/v) Carrier ampholytes (appropriate pH range)
-
Trace of Bromophenol Blue
-
-
Immobilized pH gradient (IPG) strips
-
IEF focusing unit
-
Mineral oil
Procedure:
-
Quantify the protein sample. For analytical gels, 50-100 µg of protein is typically loaded.
-
Mix the protein sample with the Rehydration Buffer to the final desired volume for the IPG strip.
-
Pipette the sample mixture into the channels of the IPG strip holder.
-
Remove the protective cover from the IPG strip and place it gel-side down onto the sample mixture, ensuring no air bubbles are trapped.
-
Overlay with mineral oil to prevent evaporation.
-
Allow the strips to rehydrate at room temperature for at least 4 hours, or overnight.
-
Place the strip holder into the IEF focusing unit and place the electrodes according to the manufacturer's instructions.
-
Run the IEF program. A typical program might consist of several steps with increasing voltage, for example:
-
Step 1: 250 V for 30 minutes (linear ramp)
-
Step 2: 4000 V for 2 hours (linear ramp)
-
Step 3: 4000 V for 40,000 V-hours (rapid ramp)
-
-
After focusing, the IPG strips can be stored at -80°C or immediately equilibrated for the second dimension (SDS-PAGE).
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a powerful technique to study protein-protein interactions. This compound is often used in the lysis buffer for Co-IP experiments as it is mild enough to preserve these interactions while effectively solubilizing the proteins.[8]
Experimental Protocol: Co-Immunoprecipitation using this compound
Materials:
-
Cell pellet expressing the "bait" and potential "prey" proteins
-
Co-IP Lysis Buffer:
-
150 mM NaCl
-
50 mM Tris-HCl, pH 7.5
-
1% (w/v) this compound
-
Protease and phosphatase inhibitor cocktails
-
-
Antibody specific to the "bait" protein
-
Protein A/G magnetic beads
-
Wash Buffer: Co-IP Lysis Buffer with a reduced this compound concentration (e.g., 0.1%)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
-
Microcentrifuge tubes and magnetic rack
Procedure:
-
Lyse the cells using the Co-IP Lysis Buffer as described in the protein extraction protocol.
-
Pre-clear the lysate by incubating it with protein A/G magnetic beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding.
-
Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube.
-
Add the "bait" antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add equilibrated protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C on a rotator to capture the immune complexes.
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet with the magnetic rack.
-
After the final wash, remove all residual wash buffer.
-
Elute the protein complexes from the beads by resuspending them in Elution Buffer and heating at 95-100°C for 5-10 minutes.
-
Pellet the beads with the magnetic rack and collect the supernatant containing the eluted proteins.
-
Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein.
Conclusion
This compound detergent is an indispensable tool in the protein researcher's arsenal. Its zwitterionic and non-denaturing properties make it highly effective for solubilizing proteins, particularly those from challenging membrane environments, while preserving their biological activity. The detailed protocols provided in this guide offer a starting point for beginners and a reference for experienced scientists to effectively utilize this compound in a variety of applications, from routine protein extraction to the intricate study of protein-protein interactions. Careful consideration of its properties and optimization of experimental conditions will ensure robust and reproducible results in your protein research endeavors.
References
Methodological & Application
Application Notes and Protocols for CH-APS Buffer in Whole-Cell Lysate Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic detergent valued in biochemical applications for its ability to solubilize proteins and disrupt protein-protein interactions under non-denaturing conditions. Its unique properties make it particularly useful for isolating protein complexes, preparing samples for immunoprecipitation, and in proteomics workflows such as two-dimensional gel electrophoresis (2-DE). This document provides detailed protocols for the preparation of whole-cell lysates using this compound buffer for various downstream applications.
This compound is considered a milder detergent compared to ionic detergents like SDS, which allows for the preservation of protein native structures and enzymatic activities.[1][2] It is particularly effective in solubilizing membrane proteins while maintaining their biological activity.[3] The zwitterionic nature of this compound, possessing both a positive and a negative charge, contributes to its gentle solubilization characteristics.[4]
Data Presentation
Table 1: this compound Buffer Recipes for Whole-Cell Lysate Preparation
| Component | Concentration Range | Purpose |
| This compound | 0.1% - 5% (w/v) | Zwitterionic detergent for cell lysis and protein solubilization.[4][5] |
| Buffer | 20-100 mM Tris-HCl, HEPES, or PIPES | Maintains a stable pH (typically 7.4-8.0). |
| Salt | 110-150 mM NaCl | Provides physiological ionic strength. |
| Chelating Agent | 2-10 mM EDTA or EGTA | Inhibits metalloproteases and certain phosphatases. |
| Reducing Agent | 1-5 mM DTT | Prevents oxidation of sulfhydryl groups.[4] |
| Protease Inhibitors | Varies (cocktail recommended) | Prevents protein degradation by endogenous proteases.[4] |
| Phosphatase Inhibitors | Varies (cocktail recommended) | Preserves the phosphorylation state of proteins. |
Experimental Protocols
Protocol 1: Whole-Cell Lysate Preparation from Cultured Cells
This protocol is suitable for preparing whole-cell lysates from adherent or suspension cultured cells for downstream applications such as Western blotting and co-immunoprecipitation.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
This compound Lysis Buffer (see Table 1 for recipe, prepare fresh)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add a fresh aliquot of ice-cold PBS and gently scrape the cells from the culture dish. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Cell Lysis:
-
Centrifuge the cell suspension from step 1 at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully remove the PBS and add ice-cold this compound Lysis Buffer supplemented with protease and phosphatase inhibitors to the cell pellet. A general guideline is to add 100-500 µL of lysis buffer per 1-5 million cells.
-
Gently resuspend the cell pellet by pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation and shearing of genomic DNA.
-
Incubate the lysate on ice for 10-30 minutes with occasional gentle agitation to facilitate complete lysis.[6]
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[4]
-
Carefully transfer the supernatant, which contains the soluble whole-cell lysate, to a fresh pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a compatible protein assay, such as the Bradford or BCA assay.
-
The lysate is now ready for downstream applications or can be stored at -80°C for long-term use.
-
Protocol 2: Protein Extraction from Tissue Samples
This protocol is designed for the extraction of proteins from tissue samples using this compound buffer.
Materials:
-
This compound Lysis Buffer (see Table 1 for recipe, prepare fresh)
-
Protease and phosphatase inhibitor cocktails
-
Dounce homogenizer or tissue pulverizer
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Tissue Preparation:
-
Excise the tissue of interest and place it in a pre-chilled tube on ice.
-
Wash the tissue with ice-cold PBS to remove any contaminants.
-
Mince the tissue into small pieces on a chilled surface.
-
-
Tissue Homogenization:
-
Transfer the minced tissue to a Dounce homogenizer or use a tissue pulverizer to grind the tissue into a fine powder under liquid nitrogen.
-
Add ice-cold this compound Lysis Buffer supplemented with protease and phosphatase inhibitors to the homogenized tissue. A general ratio is 500 µL of buffer per 50-100 mg of tissue.[4]
-
-
Cell Lysis and Clarification:
-
Incubate the homogenate on ice for 30-60 minutes with occasional gentle mixing.
-
Centrifuge the homogenate at 12,000-16,000 x g for 20 minutes at 4°C.[4]
-
Carefully collect the supernatant containing the soluble protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate.
-
The tissue lysate is now ready for use or can be stored at -80°C.
-
Mandatory Visualizations
Experimental Workflow for Whole-Cell Lysate Preparation
Caption: Experimental workflow for preparing whole-cell lysate using this compound buffer.
Signaling Pathway Leading to Protein Complex Formation
Caption: A generic signaling pathway illustrating the formation of a protein complex.
References
Application Notes: High-Efficiency Membrane Protein Extraction Using CHAPS Detergent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane proteins are critical targets for drug discovery and biomedical research, playing essential roles in cellular signaling, transport, and adhesion. Their hydrophobic nature, however, presents significant challenges for extraction and purification while maintaining their native conformation and function. CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic detergent that offers a mild yet effective solution for solubilizing membrane proteins. Its unique properties make it an ideal choice for a variety of downstream applications, including immunoprecipitation, Western blotting, and enzymatic assays.
This compound possesses a rigid steroidal backbone and a polar head group, which allows it to disrupt lipid-lipid and lipid-protein interactions without extensively denaturing the protein structure.[1][2] This preservation of the native state is crucial for studying protein-protein interactions and enzymatic activity. Furthermore, its high critical micelle concentration (CMC) of 6-10 mM facilitates its removal by dialysis, a key advantage for sample preparation.[3]
These application notes provide a detailed protocol for the extraction of membrane proteins using this compound, a comparison with other commonly used detergents, and an example of its application in studying a key signaling pathway.
Data Presentation: Detergent Properties and Extraction Efficiency
A comparative overview of the properties of this compound and two other commonly used non-ionic detergents, Triton X-100 and NP-40, is presented in Table 1. While all three are effective in solubilizing membrane proteins, their differing characteristics can influence their suitability for specific applications.
Table 1: Comparison of Common Detergents for Membrane Protein Extraction
| Property | This compound | Triton X-100 | NP-40 (Igepal CA-630) |
| Type | Zwitterionic | Non-ionic | Non-ionic |
| Molecular Weight | 614.9 g/mol | ~625 g/mol (average) | ~617 g/mol (average) |
| Critical Micelle Concentration (CMC) | 6 - 10 mM | 0.24 mM | 0.29 mM |
| Aggregation Number | ~10 | ~140 | ~149 |
| Micelle Molecular Weight | ~6 kDa | ~90 kDa | ~90 kDa |
| Denaturing Properties | Non-denaturing | Non-denaturing | Non-denaturing |
| Dialyzable | Yes | No | No |
The selection of a detergent can significantly impact the yield and purity of the extracted membrane proteins. While direct quantitative comparisons of total membrane protein yield are often application-specific, Table 2 summarizes available data on the extraction efficiency of this compound, alone or in combination with other detergents, and provides a benchmark for a high-yield membrane protein enrichment method.
Table 2: Membrane Protein Extraction Efficiency
| Detergent/Method | Cell/Tissue Type | Observation/Yield | Reference |
| 4% this compound | Mouse Brain Membranes | Baseline for comparison | Lu et al., 2007 |
| 3% this compound + 1% LPC | Mouse Brain Membranes | Improved spot number and density in 2D-PAGE | Lu et al., 2007 |
| 3% this compound + 1% MEGA 10 | Mouse Brain Membranes | Improved spot number and density in 2D-PAGE | Lu et al., 2007 |
| 3% this compound + 0.5% LPC + 0.5% MEGA 10 | Mouse Brain Membranes | Additive improvement in spot number and density | Lu et al., 2007 |
| 0.5% Triton X-100 | Pea Epicotyl Microsomes | Optimal for PGA synthase activity | Iwai et al., 2002 |
| 20 mM this compound (~1.2%) | Pea Epicotyl Microsomes | Similar PGA synthase activity to 0.5% Triton X-100 | Iwai et al., 2002 |
| High-yield enrichment method (not this compound-based) | HT29-MTX cells | 237 µg membrane protein / 10 million cells | Lai, 2017 |
Experimental Protocols
Protocol 1: Membrane Protein Extraction from Cultured Mammalian Cells using this compound
This protocol describes the extraction of total membrane proteins from a confluent 10 cm dish of cultured mammalian cells.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) this compound, 1 mM EDTA, Protease Inhibitor Cocktail (e.g., cOmplete™, Roche), Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Roche). Prepare fresh before use.
-
Cell scraper
-
Microcentrifuge tubes, 1.5 mL
-
Microcentrifuge
Procedure:
-
Place the 10 cm dish of cells on ice and wash the cell monolayer twice with 5 mL of ice-cold PBS.
-
Aspirate the PBS completely and add 1 mL of ice-cold this compound Lysis Buffer to the dish.
-
Incubate the dish on ice for 30 minutes with occasional gentle swirling.
-
Using a cell scraper, scrape the cells off the dish and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Incubate the lysate on ice for an additional 15 minutes, vortexing briefly every 5 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, containing the solubilized membrane and cytosolic proteins, to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the extract using a detergent-compatible protein assay (e.g., BCA assay).
-
The extracted proteins are now ready for downstream applications or can be stored at -80°C for long-term storage.
Protocol 2: Immunoprecipitation of a Membrane Protein (EGFR) using this compound Lysis Buffer
This protocol outlines the immunoprecipitation of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, from cells lysed with this compound buffer.
Materials:
-
Cell lysate prepared with this compound Lysis Buffer (from Protocol 1)
-
Anti-EGFR antibody, IP-grade
-
Protein A/G magnetic beads or agarose slurry
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (w/v) this compound
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 1X SDS-PAGE sample buffer
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Microcentrifuge tubes, 1.5 mL
-
Rotating wheel or rocker
Procedure:
-
To 500 µg of pre-cleared cell lysate, add 2-5 µg of anti-EGFR antibody.
-
Incubate the lysate-antibody mixture for 2 hours to overnight at 4°C on a rotating wheel.
-
Add 25 µL of equilibrated Protein A/G beads to the mixture and incubate for an additional 1-2 hours at 4°C on a rotating wheel.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (for agarose beads) or by using a magnetic stand (for magnetic beads).
-
Carefully remove and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and discard the supernatant.
-
After the final wash, carefully remove all residual wash buffer.
-
To elute the protein, add 50 µL of Elution Buffer (Glycine-HCl) and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a fresh tube containing 5 µL of Neutralization Buffer. Alternatively, resuspend the beads in 50 µL of 1X SDS-PAGE sample buffer and boil for 5 minutes to elute.
-
The eluted sample is ready for analysis by Western blotting.
Mandatory Visualization
Experimental Workflow for Membrane Protein Extraction and Immunoprecipitation
Caption: Workflow for membrane protein extraction and IP.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell growth, proliferation, and survival. The use of a mild detergent like this compound for the extraction of EGFR and its associated proteins is crucial for studying the interactions within this pathway.
Caption: Simplified EGFR signaling cascade.
References
Application Notes and Protocols for Co-Immunoprecipitation of Protein Complexes Using CHAPS Detergent
For Researchers, Scientists, and Drug Development Professionals
Introduction to CHAPS for Co-Immunoprecipitation
This compound (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic, non-denaturing detergent that is highly effective for solubilizing membrane proteins and preserving protein-protein interactions during co-immunoprecipitation (Co-IP).[1][2][3] Its unique properties make it an ideal choice for isolating intact protein complexes for downstream analysis, such as Western blotting and mass spectrometry.
Unlike harsher ionic detergents that can disrupt protein interactions, this compound is a milder solubilizing agent that maintains the native conformation of proteins and the integrity of protein complexes.[3] Its zwitterionic nature, possessing both a positive and a negative charge, allows it to effectively break lipid-lipid and lipid-protein interactions without denaturing the proteins themselves.[4] This characteristic is particularly advantageous when studying weakly or transiently interacting protein partners.
Properties of this compound Detergent
A clear understanding of the physicochemical properties of this compound is essential for optimizing Co-IP experiments.
| Property | Value/Description | Significance for Co-IP |
| Chemical Formula | C₃₂H₅₈N₂O₇S | - |
| Molecular Weight | 614.88 g/mol | Can be a consideration for removal during sample preparation for mass spectrometry. |
| Type | Zwitterionic | Effective at solubilizing membrane proteins while being non-denaturing, thus preserving protein-protein interactions.[4] |
| Critical Micelle Concentration (CMC) | 6 - 10 mM | The concentration at which detergent monomers self-assemble into micelles. For effective solubilization, the this compound concentration in the lysis buffer should be above its CMC. |
| Aggregation Number | ~10 | The number of detergent molecules in a micelle. The small micelle size facilitates detergent removal by dialysis. |
| Appearance | White crystalline powder | - |
| Solubility | Soluble in water | Easy to prepare stock solutions. |
Comparison of this compound with Other Common Co-IP Detergents
| Detergent | Type | Key Characteristics for Co-IP | Advantages | Disadvantages |
| This compound | Zwitterionic | Mild, non-denaturing. Effective at disrupting non-specific protein interactions.[4] | Preserves weak/transient interactions. [3] Provides cleaner immunoprecipitates with lower background. | May be less effective at solubilizing some highly hydrophobic or aggregated proteins compared to stronger detergents. |
| Triton X-100 | Non-ionic | Mild, non-denaturing. | Good for solubilizing many cellular proteins. | Can sometimes fail to disrupt non-specific interactions, leading to higher background. May not be as effective as this compound in preserving certain delicate protein complexes.[4] |
| NP-40 (Igepal CA-630) | Non-ionic | Mild, non-denaturing. Similar to Triton X-100. | Widely used and suitable for many routine Co-IPs. | Similar to Triton X-100, may result in higher background compared to this compound. |
| RIPA Buffer | Mixed (contains ionic and non-ionic detergents) | Denaturing. Contains SDS and sodium deoxycholate. | Strong solubilization of most cellular proteins, including nuclear and cytoskeletal proteins. | Disrupts most protein-protein interactions , making it generally unsuitable for Co-IP.[3] |
Experimental Protocols
Preparation of this compound Lysis Buffer
Reagents:
-
This compound powder
-
HEPES
-
Sodium Chloride (NaCl)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
Nuclease (e.g., DNase I)
-
Distilled water (dH₂O)
Stock Solutions:
-
1 M HEPES, pH 7.5
-
5 M NaCl
-
10% (w/v) this compound
Working this compound Lysis Buffer (10 mL):
| Component | Stock Concentration | Final Concentration | Volume to Add |
| HEPES, pH 7.5 | 1 M | 50 mM | 500 µL |
| NaCl | 5 M | 150 mM | 300 µL |
| This compound | 10% | 0.5% | 500 µL |
| dH₂O | - | - | 8.7 mL |
Note: Immediately before use, add protease and phosphatase inhibitors to the required volume of lysis buffer according to the manufacturer's instructions. Adding a nuclease can help to reduce viscosity from DNA release. The optimal concentration of this compound can range from 0.3% to 1.0% and should be empirically determined for the protein complex of interest.
Co-Immunoprecipitation Protocol for the EGFR-Grb2 Interaction
This protocol describes the co-immunoprecipitation of the Epidermal Growth Factor Receptor (EGFR) and the Growth factor receptor-bound protein 2 (Grb2) from cultured mammalian cells.
Materials:
-
Cultured mammalian cells expressing EGFR (e.g., A431, HEK293T)
-
Epidermal Growth Factor (EGF)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
This compound Lysis Buffer (with inhibitors)
-
Primary antibody against the "bait" protein (e.g., anti-EGFR antibody)
-
Isotype control IgG antibody
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer (this compound Lysis Buffer with lower detergent concentration, e.g., 0.1% this compound)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer, glycine-HCl pH 2.5)
-
Microcentrifuge
-
End-over-end rotator
Procedure:
-
Cell Culture and Stimulation:
-
Culture cells to 80-90% confluency.
-
If studying growth factor-dependent interactions, serum-starve the cells for 4-6 hours.
-
Stimulate the cells with an appropriate concentration of EGF (e.g., 100 ng/mL) for the desired time (e.g., 10 minutes) at 37°C to induce EGFR activation and Grb2 recruitment.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold this compound Lysis Buffer to the cells (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads to the cleared lysate.
-
Incubate on an end-over-end rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the cleared lysate.
-
To 500-1000 µg of protein lysate, add the primary antibody against the bait protein (e.g., anti-EGFR). As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of equilibrated Protein A/G beads to each sample.
-
Incubate on an end-over-end rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or using a magnetic rack.
-
Carefully remove the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, carefully remove all supernatant.
-
To elute the protein complexes, add 30-50 µL of 1X SDS-PAGE sample buffer directly to the beads and boil for 5-10 minutes. Alternatively, use a non-denaturing elution buffer like glycine-HCl if downstream functional assays are planned.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against the bait (EGFR) and expected interacting "prey" (Grb2) proteins.
-
Visualizations
Co-Immunoprecipitation Experimental Workflow
Caption: General workflow for co-immunoprecipitation using this compound detergent.
EGFR Signaling Pathway Leading to Grb2 Recruitment
Caption: Simplified EGFR signaling pathway illustrating the recruitment of Grb2.
Troubleshooting Common Co-IP Problems
| Problem | Possible Cause | Suggested Solution |
| Low yield of bait protein | Inefficient cell lysis. | Optimize this compound concentration (try increasing up to 1.0%). Ensure complete cell lysis by vortexing and incubation on ice. |
| Antibody not suitable for IP. | Use an antibody validated for immunoprecipitation. | |
| Insufficient antibody or beads. | Titrate the amount of antibody and beads used. | |
| No prey protein detected | Interaction is very weak or transient. | Perform cross-linking before cell lysis. Optimize wash conditions (e.g., reduce the number of washes or lower the salt/detergent concentration in the wash buffer). |
| Antibody binding site blocks the interaction. | Use a different antibody that targets a different epitope on the bait protein. | |
| Prey protein is in low abundance. | Increase the amount of starting cell lysate. | |
| High background/non-specific binding | Insufficient washing. | Increase the number of washes or the stringency of the wash buffer (e.g., slightly increase salt or this compound concentration). |
| Lysate is too concentrated. | Dilute the lysate before immunoprecipitation. | |
| Non-specific binding to beads. | Pre-clear the lysate with beads before adding the primary antibody. |
Conclusion
This compound is a valuable detergent for the co-immunoprecipitation of protein complexes, particularly when studying interactions involving membrane proteins or when aiming to preserve weaker protein associations. Its non-denaturing, zwitterionic properties allow for effective cell lysis while maintaining the integrity of protein complexes, often resulting in cleaner immunoprecipitates compared to non-ionic detergents like Triton X-100 or NP-40. The provided protocols and troubleshooting guide offer a solid foundation for researchers to successfully employ this compound in their Co-IP experiments to elucidate protein-protein interaction networks.
References
- 1. Grb2 Regulates Internalization of EGF Receptors through Clathrin-coated Pits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hierarchy of binding sites for Grb2 and Shc on the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying the Interaction between EGFR Dimers and Grb2 in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols for 2D Gel Electrophoresis Utilizing CHAPS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for performing two-dimensional (2D) gel electrophoresis using the zwitterionic detergent CHAPS. This compound is a key reagent for solubilizing proteins, particularly membrane proteins, and preventing protein-protein interactions during the first-dimension isoelectric focusing (IEF).[1] These protocols are designed to be a valuable resource for researchers in proteomics and related fields.
Introduction
Two-dimensional gel electrophoresis is a powerful technique for separating complex protein mixtures based on two independent properties: isoelectric point (pI) in the first dimension and molecular weight in the second dimension.[2] The use of this compound, a non-denaturing zwitterionic detergent, is crucial for effective protein solubilization and maintaining proteins in a state suitable for IEF.[3] this compound is particularly effective in combination with chaotropic agents like urea and thiourea for disrupting cellular structures and solubilizing a wide range of proteins, including hydrophobic ones.[4]
Quantitative Data Summary
The following tables summarize typical buffer compositions and isoelectric focusing (IEF) parameters for 2D gel electrophoresis using this compound. These values are starting points and may require optimization depending on the specific sample type.
Table 1: Buffer Compositions for 2D Gel Electrophoresis with this compound
| Buffer Type | Component | Concentration Range | Purpose |
| Lysis / Sample Preparation Buffer | Urea | 7-9.8 M | Denatures and solubilizes proteins.[5][6] |
| Thiourea | 2 M (often used with 7 M Urea) | Enhances solubilization of hydrophobic proteins.[7][8] | |
| This compound | 2-4% (w/v) | Solubilizes proteins and prevents aggregation.[1][5][7] | |
| Dithiothreitol (DTT) | 20-100 mM | Reduces disulfide bonds.[3] | |
| Carrier Ampholytes (e.g., IPG Buffer) | 0.5-2% (v/v) | Create the pH gradient for IEF and improve protein solubility.[5][8] | |
| Tris Base | 40 mM | Buffering agent.[1] | |
| Protease Inhibitor Cocktail | Varies | Prevents protein degradation.[4] | |
| Rehydration Buffer | Urea | 7-8 M | Maintains protein denaturation and solubilization.[7] |
| Thiourea | 2 M (optional, with 7 M Urea) | Improves solubilization of hydrophobic proteins.[7] | |
| This compound | 1.2-4% (w/v) | Maintains protein solubility.[7] | |
| DTT or DeStreak™ Reagent | 26-43 mM | Reducing agent to prevent protein oxidation.[6][7] | |
| Carrier Ampholytes (e.g., IPG Buffer) | 0.25-2% (v/v) | Establishes the pH gradient in the IPG strip.[7] | |
| Bromophenol Blue | Trace | Tracking dye.[9] | |
| Equilibration Buffer I (Reduction) | Urea | 6 M | Maintains protein denaturation.[6] |
| SDS | 2% (w/v) | Coats proteins with negative charge for second dimension separation.[7] | |
| Tris-HCl (pH 8.8) | 0.375 M | Buffering agent.[6] | |
| Glycerol | 20-30% (v/v) | Increases buffer density and helps in gel loading.[7] | |
| DTT | 130 mM | Reduces disulfide bonds.[6] | |
| Equilibration Buffer II (Alkylation) | Urea | 6 M | Maintains protein denaturation.[6] |
| SDS | 2% (w/v) | Coats proteins with negative charge.[7] | |
| Tris-HCl (pH 8.8) | 0.375 M | Buffering agent.[6] | |
| Glycerol | 20-30% (v/v) | Increases buffer density.[7] | |
| Iodoacetamide | 135 mM | Alkylates sulfhydryl groups to prevent re-oxidation.[6] |
Table 2: Typical Isoelectric Focusing (IEF) Parameters
| Parameter | Value | Purpose |
| Protein Load | 50-500 µg | Amount of protein loaded onto the IPG strip, dependent on sample complexity and detection method.[7][10] |
| Rehydration Time | 10-16 hours | Allows the IPG strip to absorb the sample and rehydration buffer.[6][11] |
| Rehydration Voltage | 50 V | Low voltage applied during rehydration to facilitate sample entry into the gel.[6] |
| Focusing Voltage Program | Step-wise increase (e.g., 250 V for 30 min, ramp to 5500 V) | Gradually increases the voltage to focus proteins at their pI without excessive heating.[7] |
| Total Volt-hours (Vhr) | 33,000 Vhr or higher | Ensures that all proteins have reached their isoelectric points.[7] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for performing 2D gel electrophoresis with this compound.
Sample Preparation
The goal of sample preparation is to efficiently extract, solubilize, and denature proteins from the starting material.
-
Cell Lysis :
-
For cultured cells, wash the cells three times with phosphate-buffered saline (PBS) and pellet them by centrifugation.[1]
-
Add ice-cold lysis buffer (see Table 1) to the cell pellet. A common lysis buffer consists of 7 M urea, 2 M thiourea, 4% (w/v) this compound, 40 mM Tris base, and 10 mM DTT.[9][12]
-
For tissues, grind the tissue in lysis buffer.[11]
-
Incubate the mixture on a shaker or rotator for 30-60 minutes at room temperature to ensure complete solubilization.[2][6]
-
To break down nucleic acids, which can interfere with IEF, sonicate the sample or treat it with a nuclease.[2]
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) to pellet any insoluble debris.[1]
-
Collect the supernatant containing the solubilized proteins.
-
-
Protein Quantification :
-
Determine the protein concentration of the lysate using a protein assay compatible with detergents and reducing agents, such as the Bradford assay. It is important to use a standard curve prepared with the same lysis buffer.
-
First Dimension: Isoelectric Focusing (IEF)
IEF separates proteins based on their isoelectric point (pI) in an immobilized pH gradient (IPG) strip.
-
IPG Strip Rehydration :
-
In a rehydration tray, add your protein sample diluted in rehydration buffer (see Table 1) to the desired final volume. The total amount of protein to load will depend on the IPG strip size and the staining method to be used.
-
Carefully place the IPG strip, gel side down, onto the sample-containing rehydration buffer, ensuring no air bubbles are trapped underneath.[6]
-
Overlay the strip with mineral oil to prevent evaporation.[6][11]
-
Allow the strip to rehydrate for at least 10-12 hours at room temperature.[11] A low voltage (e.g., 50V) can be applied during rehydration to enhance sample entry.[6]
-
-
Isoelectric Focusing :
-
After rehydration, place the IPG strip into the IEF focusing tray.
-
Set up the IEF program on your electrophoresis system. A typical program involves a gradual increase in voltage to a final high voltage, for a total of several thousand volt-hours (see Table 2).
-
After focusing is complete, the strips can be stored at -80°C or used immediately for the second dimension.[13]
-
Second Dimension: SDS-PAGE
The second dimension separates the focused proteins based on their molecular weight.
-
IPG Strip Equilibration :
-
This is a two-step process to denature the proteins with SDS and reduce and alkylate their disulfide bonds.
-
Step 1 (Reduction) : Incubate the focused IPG strip in Equilibration Buffer I (containing DTT) for 15 minutes with gentle agitation.[13]
-
Step 2 (Alkylation) : Transfer the strip to Equilibration Buffer II (containing iodoacetamide) and incubate for another 15 minutes with gentle agitation.[13]
-
-
SDS-PAGE :
-
Rinse the equilibrated IPG strip with SDS-PAGE running buffer.
-
Carefully place the IPG strip onto the top of a pre-cast or self-cast SDS-polyacrylamide gel. Ensure good contact between the strip and the gel.
-
Seal the IPG strip in place with a 0.5% agarose sealing solution.[13]
-
Place the gel into the electrophoresis tank, add running buffer, and run the gel at a constant voltage or current until the bromophenol blue dye front reaches the bottom of the gel.
-
Staining and Visualization
After electrophoresis, the separated proteins are visualized by staining.
-
Staining :
-
Carefully remove the gel from the cassette.
-
Stain the gel using a method of choice, such as Coomassie Brilliant Blue, silver staining, or a fluorescent stain like SYPRO Ruby. Silver staining is more sensitive for detecting low-abundance proteins.[14]
-
-
Image Analysis :
Workflow and Pathway Diagrams
Caption: Workflow of 2D Gel Electrophoresis with this compound.
References
- 1. agscientific.com [agscientific.com]
- 2. Two-dimensional Gel Electrophoresis Coupled with Mass Spectrometry Methods for an Analysis of Human Pituitary Adenoma Tissue Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unil.ch [unil.ch]
- 4. researchgate.net [researchgate.net]
- 5. Rehydration Solutions [sigmaaldrich.com]
- 6. Application [webmail.life.nthu.edu.tw]
- 7. Optimisation of the two-dimensional gel electrophoresis protocol using the Taguchi approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Components of Rehydration Solution [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of two-dimensional gel electrophoresis-based proteome analysis technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for CHAPS Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
CHAPS, or 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a zwitterionic detergent widely employed in laboratory settings.[1][2] Its non-denaturing properties make it particularly valuable for solubilizing membrane proteins and breaking protein-protein interactions while preserving the protein's native structure and function.[1][3][4] this compound is frequently used in applications such as two-dimensional gel electrophoresis, isoelectric focusing (IEF), and the preparation of cell lysates for various downstream analyses.[1][5] Its high critical micelle concentration (CMC) and small micellar molecular weight facilitate its removal from samples via dialysis.[1][5] This document provides detailed protocols for the preparation of this compound stock solutions for laboratory use.
Quantitative Data Summary
A summary of the key quantitative properties of this compound is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 614.88 g/mol | [3][6][7] |
| Critical Micelle Concentration (CMC) | 6 - 10 mM | [1][5][8] |
| Solubility in Water | 50 mg/mL at 20°C | [1][5][7] |
| Aggregation Number | 10 | [8][9] |
| Average Micellar Weight | 6,150 Da | [8][9] |
| Appearance | White crystalline powder | [5][7] |
| Cloud Point | >100°C | [8][10] |
Experimental Protocols
Below are detailed protocols for the preparation of a 10% (w/v) this compound stock solution and a 1X this compound cell lysis buffer.
Protocol 1: Preparation of 10% (w/v) this compound Stock Solution
This protocol outlines the steps to prepare a 10% (w/v) stock solution of this compound, which can be used for various applications or diluted to a final working concentration.
Materials:
-
This compound powder (Molecular Weight: 614.88 g/mol )
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes or bottles
-
Magnetic stirrer and stir bar or a rotator
-
Weighing scale and weigh paper/boat
Procedure:
-
Weighing this compound: Accurately weigh 5 g of this compound powder using a clean weigh boat.[11]
-
Dissolving this compound: Transfer the weighed this compound powder into a beaker or a sterile conical tube containing approximately 40 ml of high-purity water.[11] To avoid excessive foaming, gently swirl the container to dissolve the powder. For a 10% solution, it is recommended to let it sit at room temperature for 30-60 minutes to dissolve, avoiding vigorous shaking or stirring.[5]
-
Adjusting the Final Volume: Once the this compound is completely dissolved, add high-purity water to bring the final volume to 50 ml.[11]
-
Storage: Store the 10% this compound stock solution at room temperature.[2][11] For long-term storage, aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.[6]
Protocol 2: Preparation of 1X this compound Cell Lysis Buffer
This protocol describes the preparation of a 1X this compound-containing lysis buffer, commonly used for extracting proteins from cultured cells under non-denaturing conditions.[12]
Materials:
-
10% (w/v) this compound stock solution (prepared as in Protocol 1)
-
1 M Tris-HCl, pH 7.5
-
5 M NaCl
-
High-purity water
-
Protease and phosphatase inhibitors (optional, but recommended)
Procedure:
-
Prepare the Base Buffer: To prepare 100 ml of 1% this compound Lysis Buffer, start by adding 3 ml of 1 M Tris-Cl (pH 7.5) to 84 ml of ddH2O and mix.[13]
-
Add Salt: Add 3 ml of 5 M NaCl to the solution and mix thoroughly.[13]
-
Add this compound: Add 10 ml of a 10% this compound stock solution to achieve a final concentration of 1% this compound and mix.[13]
-
Add Inhibitors (Optional): If required for your application, add protease and/or phosphatase inhibitors to the lysis buffer immediately before use.
-
Storage: The prepared 1% this compound Lysis Buffer can be stored at 4°C.[13]
Safety Precautions
When handling this compound powder and solutions, it is important to follow standard laboratory safety practices. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15] Avoid inhaling the powder by working in a well-ventilated area or under a fume hood.[14] In case of contact with eyes or skin, rinse thoroughly with water.[14] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[14][15][16][17]
Visualizations
Workflow for Preparing 10% (w/v) this compound Stock Solution
Caption: Workflow for preparing a 10% (w/v) this compound stock solution.
Logical Relationship of this compound Properties and Applications
Caption: Relationship between this compound' properties and its lab applications.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Preparation and Application of this compound Buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. This compound | CAS:75621-03-3 | Zwitterionic detergent for membrane proteins,nondenaturing | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Can this compound Buffer be used in electron microscopy sample preparation? - Blog [hbynm.com]
- 5. agscientific.com [agscientific.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. You are being redirected... [bio-world.com]
- 8. This compound Detergent | AAT Bioquest [aatbio.com]
- 9. This compound, Molecular Biology Grade [sigmaaldrich.com]
- 10. thomassci.com [thomassci.com]
- 11. 10% this compound [cytographica.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. This compound Lysis Buffer [cytographica.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. dojindo.com [dojindo.com]
- 16. cephamls.com [cephamls.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for CHAPS in Blue Native PAGE (BN-PAGE)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of the zwitterionic detergent CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) in Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for the analysis of protein complexes. This document includes detailed protocols, data presentation tables, and workflow diagrams to facilitate the successful application of this technique in your research.
Introduction to this compound in BN-PAGE
Blue Native PAGE is a high-resolution electrophoretic technique for separating intact protein complexes from biological membranes and cell fractions under non-denaturing conditions. The choice of detergent is critical for solubilizing protein complexes while preserving their native structure and interactions. This compound is a valuable tool in this context due to its unique properties.
This compound is a non-denaturing, zwitterionic detergent that combines the characteristics of sulfobetaine-type detergents and bile salts.[1] It is effective at disrupting protein-lipid and lipid-lipid interactions to solubilize membrane proteins, while being mild enough to maintain the integrity of many protein-protein interactions within a complex.[2] Its relatively high critical micelle concentration (CMC) of 6-10 mM and small micelle molecular weight (6150 Da) facilitate its removal by dialysis, which can be advantageous for downstream applications such as mass spectrometry.[1]
Data Presentation: Comparison of Detergents for BN-PAGE
The selection of a detergent for BN-PAGE is crucial and depends on the specific protein complex and downstream analysis. The following table summarizes the properties of this compound in comparison to other commonly used detergents in BN-PAGE.
| Detergent | Type | CMC (mM) | Micelle Size (kDa) | Key Characteristics & Applications |
| This compound | Zwitterionic | 6 - 10 | ~6.2 | Mild, non-denaturing; good for maintaining protein-protein interactions; easily removable by dialysis; compatible with isoelectric focusing.[1][3] |
| Digitonin | Non-ionic | 0.25 - 0.5 | ~70-75 | Very mild; often used for sensitive complexes like respiratory chain supercomplexes; can have batch-to-batch variability.[3][4] |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | ~0.17 | ~50 | Good for solubilization of a wide range of membrane proteins; can sometimes dissociate weaker protein-protein interactions.[1][3][5] |
| Triton X-100 | Non-ionic | ~0.24 | ~90 | Commonly used for general protein extraction; can be harsh on some delicate complexes; interferes with UV absorbance at 280 nm. |
Experimental Protocols
I. Sample Preparation: Solubilization of Protein Complexes with this compound
This protocol outlines the steps for solubilizing protein complexes from cell or tissue samples using this compound for subsequent analysis by BN-PAGE.
Materials:
-
Lysis Buffer: 50 mM Bis-Tris (pH 7.0), 500 mM 6-aminohexanoic acid, 20 mM NaCl, 2 mM EDTA, 10% (w/v) glycerol. Store at 4°C.
-
This compound Stock Solution: 10% (w/v) this compound in water. Store at room temperature.
-
Protease Inhibitor Cocktail: Commercial cocktail or a custom mix (e.g., aprotinin, leupeptin, pepstatin, PMSF).
-
Sample: Cell pellet or tissue homogenate.
Procedure:
-
Resuspend Sample: Resuspend the cell pellet or tissue homogenate in ice-cold Lysis Buffer. The volume will depend on the amount of starting material.
-
Add Protease Inhibitors: Add the protease inhibitor cocktail to the sample to prevent protein degradation.
-
Detergent Solubilization: Add the 10% this compound stock solution to the sample to achieve a final concentration of 1-2% (w/v). The optimal concentration should be determined empirically for each specific protein complex.
-
Incubation: Incubate the sample on ice or at 4°C with gentle agitation for 30-60 minutes to allow for efficient solubilization of protein complexes.
-
Clarification: Centrifuge the lysate at 100,000 x g for 30-60 minutes at 4°C to pellet unsolubilized material and cell debris.
-
Collect Supernatant: Carefully collect the supernatant containing the solubilized protein complexes. Avoid disturbing the pellet.
-
Determine Protein Concentration: Determine the protein concentration of the supernatant using a detergent-compatible protein assay (e.g., BCA assay).
-
Add Loading Dye: To the solubilized protein sample, add Coomassie Blue G-250 loading dye to a final concentration of 0.25%. This dye imparts a negative charge to the protein complexes, which is necessary for their migration into the gel.
II. Blue Native PAGE (BN-PAGE) Protocol
This protocol describes the preparation of gradient gels and the electrophoretic separation of protein complexes.
Materials:
-
Acrylamide/Bis-acrylamide solution (40%): Commercially available or prepared in-house.
-
Gel Buffer (3x): 150 mM Bis-Tris (pH 7.0), 1.5 M 6-aminohexanoic acid.
-
Ammonium Persulfate (APS): 10% (w/v) solution, freshly prepared.
-
TEMED (N,N,N',N'-Tetramethylethylenediamine).
-
Anode Buffer: 50 mM Bis-Tris (pH 7.0).
-
Cathode Buffer: 15 mM Bis-Tris (pH 7.0), 50 mM Tricine, 0.02% Coomassie Blue G-250.
Procedure:
-
Casting the Gradient Gel:
-
Assemble the gel casting apparatus.
-
Prepare the light (e.g., 4%) and heavy (e.g., 16%) acrylamide solutions for the gradient gel using the Gel Buffer. The exact percentages of the gradient can be optimized based on the size range of the protein complexes of interest.
-
Use a gradient mixer and a peristaltic pump to pour the gradient gel.
-
Overlay the gel with water or isopropanol to ensure a flat surface.
-
Allow the gel to polymerize for at least 1 hour.
-
-
Casting the Stacking Gel:
-
Prepare a 3% stacking gel solution using the Gel Buffer.
-
Pour the stacking gel on top of the polymerized gradient gel and insert the comb.
-
Allow the stacking gel to polymerize for at least 30 minutes.
-
-
Electrophoresis:
-
Place the gel into the electrophoresis tank and fill the inner and outer chambers with the appropriate buffers (Cathode buffer in the inner chamber, Anode buffer in the outer chamber).
-
Carefully load the prepared protein samples into the wells.
-
Run the gel at a constant voltage (e.g., 100-150 V) at 4°C. The electrophoresis should be stopped when the dye front reaches the bottom of the gel.
-
III. Downstream Analysis: In-gel Activity Assays, Western Blotting, and Mass Spectrometry
In-gel Activity Assays:
-
After electrophoresis, the gel can be incubated with specific substrates to visualize the activity of enzymatic complexes directly within the gel.
Western Blotting:
-
Transfer the separated protein complexes from the BN-PAGE gel to a PVDF membrane using a standard wet or semi-dry transfer protocol.
-
After transfer, the membrane can be destained with methanol to remove excess Coomassie dye.
-
Proceed with standard immunodetection protocols using antibodies specific to the protein(s) of interest.
Mass Spectrometry:
-
Excise the protein band of interest from the Coomassie-stained BN-PAGE gel.
-
Destain the gel piece with a solution of 50% acetonitrile and 25 mM ammonium bicarbonate.
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Perform in-gel digestion with trypsin overnight at 37°C.
-
Extract the peptides from the gel piece using acetonitrile and formic acid.
-
Analyze the extracted peptides by LC-MS/MS to identify the protein components of the complex.
Mandatory Visualizations
Caption: Experimental workflow for protein complex analysis using this compound in BN-PAGE.
Caption: Key properties of this compound influencing its selection for BN-PAGE.
References
Application Notes and Protocols for the Solubilization of G-Protein Coupled Receptors (GPCRs) using CHAPS Detergent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solubilization of G-Protein Coupled Receptors (GPCRs) using the zwitterionic detergent CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate). This compound is a bile salt derivative that is effective in solubilizing membrane proteins while often preserving their native structure and function.
Introduction to GPCR Solubilization with this compound
G-Protein Coupled Receptors (GPCRs) are a large family of integral membrane proteins that play a crucial role in signal transduction. The study of their structure and function often requires their extraction from the native membrane environment. This process, known as solubilization, is a critical step that can significantly impact the stability and activity of the receptor.
This compound is a non-denaturing detergent that is widely used for solubilizing membrane proteins. Its zwitterionic nature, combining properties of both sulfobetaine-type detergents and bile salts, makes it effective at disrupting lipid-lipid and lipid-protein interactions without severely denaturing the protein.[1] Its relatively high critical micelle concentration (CMC) also facilitates its removal by dialysis.[1]
These notes provide an overview of the properties of this compound, protocols for GPCR solubilization from different sources, and key considerations for optimizing the solubilization process.
Properties of this compound Detergent
A clear understanding of the physicochemical properties of this compound is essential for its effective use in GPCR solubilization.
| Property | Value | Reference |
| Chemical Formula | C₃₂H₅₈N₂O₇S | [1] |
| Molecular Weight | 614.9 Da | [1] |
| Critical Micelle Concentration (CMC) | 6 - 10 mM (0.37% - 0.61% w/v) | [1] |
| Aggregation Number | 4 - 14 | [1] |
| Micelle Molecular Weight | ~6150 Da | [1] |
| Appearance | White crystalline powder | [1] |
| Solubility in Water | 50 mg/mL at 20°C | [1] |
Experimental Protocols
Protocol 1: General Cell Lysis and Solubilization of GPCRs from Cultured Cells
This protocol describes a general method for lysing cultured cells and solubilizing GPCRs using a this compound-based buffer.
Materials:
-
Cultured cells expressing the GPCR of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
10X this compound Lysis Buffer (see recipe below)
-
1X this compound Lysis Buffer (prepared fresh)
-
Protease and phosphatase inhibitor cocktails
-
Dithiothreitol (DTT)
-
Phenylmethylsulfonyl fluoride (PMSF)
-
Microcentrifuge
-
Cell scraper
10X this compound Lysis Buffer Recipe:
| Component | Final Concentration (in 10X) | Amount for 50 mL |
| Tris-HCl, pH 7.4 | 500 mM | 25 mL of 1 M stock |
| NaCl | 1.5 M | 15 mL of 5 M stock |
| This compound | 10% (w/v) | 5 g |
| ddH₂O | - | to 50 mL |
Store at 4°C.
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells three times with ice-cold PBS.
-
Scrape the cells into a small volume of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
-
Cell Lysis and Solubilization:
-
Prepare fresh 1X this compound Lysis Buffer by diluting the 10X stock with purified water. Immediately before use, add protease and phosphatase inhibitors according to the manufacturer's instructions. Add DTT to a final concentration of 5 mM and PMSF to a final concentration of 1 mM.[1]
-
Resuspend the cell pellet in ice-cold 1X this compound Lysis Buffer. A common starting point is to use a volume of buffer that is 1 to 3 times the volume of the cell pellet.[1]
-
Incubate the lysate on ice for 30-60 minutes with occasional gentle vortexing to facilitate solubilization.
-
To further aid lysis, the sample can be subjected to a freeze-thaw cycle (freeze at -80°C, then thaw on ice).[1]
-
-
Clarification of Lysate:
-
Downstream Processing:
-
The solubilized GPCR is now ready for downstream applications such as immunoprecipitation, affinity purification, or functional assays. For techniques like size-exclusion chromatography, it is recommended to maintain the this compound concentration at or above the CMC in all buffers.[3]
-
Protocol 2: Solubilization of Rhodopsin from Bovine Retinal Disk Membranes (RDM)
This protocol is a specific example of GPCR solubilization and has been successfully used for the purification of functional rhodopsin.[4]
Materials:
-
Isolated Bovine Retinal Disk Membranes (RDM)
-
Solubilization Buffer: 15 mM sodium phosphate, pH 6.9, 100 mM this compound, 100 mM zinc acetate
-
High-speed centrifuge (e.g., Sorvall SS-34 rotor or equivalent)
Procedure:
-
Solubilization:
-
Resuspend the RDM in the Solubilization Buffer to a final rhodopsin concentration of 400 µM.
-
Incubate for 30 minutes at 4°C with gentle agitation.[4]
-
-
Clarification:
-
Centrifuge the mixture at 24,000 x g for 30 minutes at 4°C to pellet any unsolubilized material.[4]
-
-
Supernatant Collection:
-
The supernatant contains the this compound-solubilized rhodopsin.
-
Quantitative Data for Rhodopsin Solubilization:
| Parameter | Result | Reference |
| Purity (A280/A500 ratio) | 1.7 - 1.8 | [4] |
| Yield (% purified rhodopsin from RDM) | ~60% (w/w) | [4] |
Optimization of GPCR Solubilization with this compound
The optimal conditions for solubilizing a specific GPCR with this compound should be determined empirically. Key parameters to consider for optimization include:
-
Detergent Concentration: The concentration of this compound should be above its CMC (6-10 mM). A common starting point is 1-2% (w/v). The optimal concentration will depend on the abundance of the target GPCR and the total membrane protein concentration.
-
Protein-to-Detergent Ratio: A general guideline is to maintain a detergent-to-protein weight ratio of approximately 10:1.[1][] This ratio can be varied to maximize solubilization while preserving protein function.
-
Buffer Composition: The pH, ionic strength, and the presence of additives can significantly impact solubilization efficiency and GPCR stability.
-
pH: Typically maintained between 7.0 and 8.0.
-
Salt Concentration: NaCl or KCl (50-150 mM) are commonly included to reduce non-specific interactions.
-
Additives: Glycerol (10-30% v/v) can be added to increase the stability of the solubilized receptor.[6] Cholesterol or its analogues, like cholesteryl hemisuccinate (CHS), may also be beneficial for maintaining the structural integrity of some GPCRs.[6]
-
-
Temperature and Incubation Time: Solubilization is typically performed at 4°C to minimize proteolytic degradation and maintain protein stability. Incubation times can range from 30 minutes to a few hours.
Visualizations
GPCR Solubilization Workflow
Caption: Workflow for GPCR solubilization using this compound detergent.
Gs Signaling Pathway
Caption: Simplified Gs-protein coupled receptor signaling pathway.
Gq Signaling Pathway
Caption: Simplified Gq-protein coupled receptor signaling pathway.
Functional Assays for Solubilized GPCRs
After solubilization, it is crucial to assess the functional integrity of the GPCR. Common methods include:
-
Ligand Binding Assays: Radioligand binding assays are the gold standard for determining the affinity and density of active receptors in a solubilized preparation.
-
G-Protein Coupling Assays: These assays measure the ability of the solubilized receptor to bind and activate its cognate G-protein in the presence of an agonist.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Conformation-specific antibodies can be used to quantify the amount of properly folded receptor.
-
Fluorescence-based Assays: Techniques such as fluorescence size-exclusion chromatography (FSEC) can be used to assess the homogeneity and stability of the solubilized receptor.
Concluding Remarks
The successful solubilization of a GPCR in a functionally active state is a prerequisite for its detailed biochemical and structural characterization. This compound is a versatile and relatively mild zwitterionic detergent that has proven effective for a variety of GPCRs. The protocols and guidelines presented in this document provide a solid foundation for developing a robust solubilization strategy. Empirical optimization of the solubilization conditions for each specific GPCR is highly recommended to achieve maximal yield and preserve functionality.
References
Application Notes and Protocols for Isolating Proteins from Mitochondrial Membranes using CHAPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic detergent widely employed in biochemical applications for the solubilization of membrane proteins. Its unique properties make it particularly suitable for isolating proteins from mitochondrial membranes while preserving their native structure and function. As a non-denaturing detergent, this compound effectively disrupts lipid-protein and protein-protein interactions within the mitochondrial membrane, releasing integral and membrane-associated proteins into a soluble fraction. This characteristic is crucial for downstream applications such as enzyme activity assays, immunoprecipitation, and proteomic studies where the maintenance of protein conformation is paramount.
This compound is a derivative of cholic acid and combines the features of both bile salts and N-alkyl sulfobetaines. It possesses a rigid steroidal backbone that is hydrophobic and a polar head group, allowing it to form micelles in aqueous solutions. The zwitterionic nature of this compound, with both a positive and a negative charge in its headgroup, results in a net neutral charge over a broad pH range, which minimizes interference with ion-exchange chromatography. Its relatively high critical micelle concentration (CMC) of 6-10 mM facilitates its removal from protein samples by dialysis, a significant advantage for subsequent analytical techniques.
These application notes provide a comprehensive overview and detailed protocols for the isolation of proteins from mitochondrial membranes using this compound.
Data Presentation
While direct quantitative comparisons of protein yield and purity for mitochondrial protein extraction using different detergents are not extensively documented in a single study, the following table summarizes the general characteristics and performance of this compound in comparison to other commonly used detergents. This information is based on the collective understanding from various biochemical studies.
| Detergent | Type | Typical Concentration | Protein Yield | Purity of Mitochondrial Fraction | Preservation of Protein Activity | Notes |
| This compound | Zwitterionic | 1-2% (w/v) | Moderate to High | Good | Excellent | Ideal for functional assays and immunoprecipitation due to its non-denaturing nature. Easily removable by dialysis. |
| Triton X-100 | Non-ionic | 0.5-1% (v/v) | High | Good | Good | A mild, non-denaturing detergent effective for general solubilization. May be more difficult to remove than this compound. |
| SDS | Anionic | 0.1-1% (w/v) | Very High | Moderate | Poor | A strong, denaturing detergent that effectively solubilizes most proteins but disrupts their native structure and function. |
| Digitonin | Non-ionic | 0.1-0.4 mg/mg protein | Moderate | High | Excellent | Selectively solubilizes the outer mitochondrial membrane at low concentrations, allowing for sub-mitochondrial fractionation. |
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Mammalian Cells
This protocol describes the initial isolation of a crude mitochondrial fraction from cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HEK293, HeLa)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Mitochondria Isolation Buffer (MIB): 210 mM Mannitol, 70 mM Sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.5. Store at 4°C.
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, P8340)
-
Dounce homogenizer with a tight-fitting pestle
-
Microcentrifuge
-
15 mL conical tubes
Procedure:
-
Harvest cells from culture plates or flasks and transfer to a 15 mL conical tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Wash the cell pellet by resuspending in 10 mL of ice-cold PBS.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold MIB supplemented with Protease Inhibitor Cocktail.
-
Incubate on ice for 10 minutes to allow the cells to swell.
-
Transfer the cell suspension to a pre-chilled Dounce homogenizer.
-
Homogenize the cells with 20-30 strokes of the pestle on ice. Check for cell lysis under a microscope.
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Centrifuge the supernatant at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant, which contains the cytosolic fraction. The resulting pellet is the crude mitochondrial fraction.
Protocol 2: Solubilization of Mitochondrial Membrane Proteins using this compound
This protocol details the solubilization of proteins from the isolated mitochondrial pellet using a this compound-based buffer.
Materials:
-
Crude mitochondrial pellet (from Protocol 1)
-
This compound Lysis Buffer: 2% (w/v) this compound in Tris-Buffered Saline (TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Store at 4°C.
-
Protease Inhibitor Cocktail
-
Microcentrifuge
Procedure:
-
To the crude mitochondrial pellet, add 100-200 µL of ice-cold this compound Lysis Buffer supplemented with Protease Inhibitor Cocktail. The volume may be adjusted based on the size of the pellet.
-
Resuspend the pellet by vortexing vigorously for 1 minute.
-
Incubate the suspension on ice for 30 minutes with occasional vortexing to facilitate solubilization.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet any insoluble material.
-
Carefully collect the supernatant, which contains the solubilized mitochondrial proteins.
-
Determine the protein concentration of the supernatant using a detergent-compatible protein assay (e.g., BCA assay).
-
The solubilized mitochondrial protein extract is now ready for downstream applications or can be stored at -80°C.
Visualizations
Caption: Workflow for isolating mitochondrial proteins using this compound.
Caption: Action of this compound on mitochondrial membranes.
Application Notes and Protocols for Using CHAPS in In-Vitro Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHAPS, or 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a zwitterionic detergent widely employed in biochemical and molecular biology laboratories. Its non-denaturing properties make it particularly valuable for solubilizing membrane proteins while preserving their native conformation and biological activity. This makes this compound an excellent choice for use in in-vitro enzyme activity assays, especially when dealing with membrane-associated enzymes or when aiming to minimize protein denaturation.
These application notes provide a detailed overview of the use of this compound in various enzyme assays, including protocols for kinases, phosphatases, and proteases. Additionally, we present data on the effects of this compound on enzyme kinetics and illustrate experimental workflows using Graphviz diagrams.
Properties of this compound
This compound is a sulfobetaine derivative of cholic acid. Its key features include:
-
Zwitterionic Nature: this compound possesses both a positive and a negative charge, resulting in a net neutral charge over a wide pH range. This property is advantageous as it minimizes interference with ion-exchange chromatography and isoelectric focusing.
-
Non-denaturing: It is a mild detergent that can break protein-lipid and protein-protein interactions without significantly altering the secondary and tertiary structures of most proteins.
-
High Critical Micelle Concentration (CMC): The CMC of this compound is in the range of 6-10 mM. This high CMC allows for the solubilization of membranes at concentrations below the CMC, which helps to minimize protein denaturation.
-
Dialyzable: Due to its relatively small micelle size, this compound can be readily removed from a sample by dialysis.
Data Presentation: Effects of this compound on Enzyme Kinetics
The inclusion of detergents in enzyme assays can influence their kinetic parameters. While this compound is considered a mild detergent, it is essential to characterize its effects on the specific enzyme under investigation. The following table summarizes the hypothetical effect of this compound on the Michaelis-Menten constants (Km) and maximum velocity (Vmax) for different enzyme classes. It is important to note that these values are illustrative and the actual impact of this compound can vary depending on the specific enzyme, substrate, and assay conditions.
| Enzyme Class | Enzyme Example | This compound Concentration (mM) | Km (µM) | Vmax (µmol/min) | Fold Change in Catalytic Efficiency (Vmax/Km) |
| Kinase | Protein Kinase A | 0 | 10 | 100 | 10 |
| 5 | 12 | 95 | 7.9 | ||
| 10 | 15 | 90 | 6 | ||
| Phosphatase | Alkaline Phosphatase | 0 | 200 | 50 | 0.25 |
| 5 | 180 | 55 | 0.31 | ||
| 10 | 170 | 60 | 0.35 | ||
| Protease | Trypsin | 0 | 50 | 200 | 4 |
| 5 | 55 | 190 | 3.45 | ||
| 10 | 60 | 180 | 3 |
Note: This data is illustrative. Researchers should experimentally determine the optimal this compound concentration for their specific enzyme and assay.
Experimental Protocols
General Protocol for Solubilization of Membrane Proteins using this compound
This protocol describes a general procedure for extracting membrane proteins from cultured cells for use in downstream enzyme activity assays.
Materials:
-
Phosphate-buffered saline (PBS)
-
This compound Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound. Add protease and phosphatase inhibitors immediately before use.
-
Cultured cells expressing the target membrane protein
-
Microcentrifuge
-
Cell scraper
Procedure:
-
Wash cultured cells with ice-cold PBS.
-
Aspirate PBS and add ice-cold this compound Lysis Buffer to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the solubilized membrane proteins. The protein extract is now ready for downstream applications, such as enzyme activity assays.
In-Vitro Kinase Activity Assay
This protocol provides a framework for measuring the activity of a purified or solubilized kinase.
Materials:
-
Kinase of interest
-
Kinase-specific peptide substrate
-
Kinase Assay Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, and 0.01-0.1% this compound (optimize concentration).
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
Microplate reader
Procedure:
-
Prepare a reaction mix containing the kinase, peptide substrate, and Kinase Assay Buffer in a microplate well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence using a microplate reader.
In-Vitro Phosphatase Activity Assay
This protocol outlines a general method for assessing phosphatase activity using a colorimetric substrate.
Materials:
-
Phosphatase of interest
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Phosphatase Assay Buffer: 50 mM Tris-HCl pH 8.0, 1 mM MgCl₂, 0.1 mM ZnCl₂, and 0.01-0.1% this compound (optimize concentration).
-
Stop Solution (e.g., 3 M NaOH)
-
Microplate reader
Procedure:
-
Add the phosphatase and Phosphatase Assay Buffer to a microplate well.
-
Start the reaction by adding the pNPP substrate.
-
Incubate at the optimal temperature for the phosphatase (e.g., 37°C) for a specific time.
-
Stop the reaction by adding the Stop Solution.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.
In-Vitro Protease Activity Assay
This protocol describes a general method for measuring protease activity using a fluorescently labeled casein substrate.
Materials:
-
Protease of interest
-
Fluorescently labeled casein substrate
-
Protease Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM CaCl₂, and 0.01-0.1% this compound (optimize concentration).
-
Trichloroacetic acid (TCA)
-
Fluorometer
Procedure:
-
Mix the protease and the fluorescently labeled casein substrate in the Protease Assay Buffer.
-
Incubate at the optimal temperature for the protease for a set time.
-
Stop the reaction by adding TCA to precipitate the undigested substrate.
-
Centrifuge to pellet the precipitate.
-
Measure the fluorescence of the supernatant, which contains the fluorescent peptides released by the protease activity.
Mandatory Visualizations
Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation
Caption: Generalized GPCR signaling cascade.
Experimental Workflow: Membrane Protein Enzyme Assay
Caption: Workflow for an in-vitro enzyme assay using this compound.
Logical Relationship: Enzyme Catalysis
Caption: Michaelis-Menten model of enzyme catalysis.
The Use of CHAPS in the Isolation and Study of Lipid Rafts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid rafts are specialized microdomains within cellular membranes that are enriched in cholesterol, sphingolipids, and specific proteins. These dynamic platforms play a crucial role in a variety of cellular processes, including signal transduction, protein trafficking, and viral entry. The isolation and characterization of lipid rafts are therefore of significant interest in both basic research and drug development. One common method for isolating these structures is based on their resistance to solubilization by certain detergents at low temperatures, leading to the recovery of detergent-resistant membranes (DRMs).
The choice of detergent is a critical parameter that can significantly influence the composition and integrity of the isolated DRMs. While Triton X-100 has been widely used, the zwitterionic detergent CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) offers a milder alternative that can preserve protein-protein interactions and the association of certain proteins with lipid rafts that might be disrupted by harsher detergents. This document provides detailed application notes and protocols for the use of this compound in the isolation and study of lipid rafts.
Application Notes: this compound vs. Other Detergents
The selection of a detergent for lipid raft isolation involves a trade-off between the efficiency of solubilization of non-raft membranes and the preservation of the native raft structure. This compound, being a non-denaturing zwitterionic detergent, offers several advantages over the non-ionic detergent Triton X-100.
Key Considerations:
-
Milder Solubilization: this compound is generally considered a milder detergent than Triton X-100. This property can be advantageous for preserving weak or transient protein-protein interactions within lipid rafts, which might be disrupted by the stronger solubilizing power of Triton X-100.
-
Protein and Lipid Composition of DRMs: The use of different detergents can result in the isolation of DRMs with distinct protein and lipid compositions. Studies have shown that this compound-isolated DRMs can be enriched in certain signaling proteins that are less abundant in Triton X-100-based preparations.
-
Zwitterionic Nature: The zwitterionic nature of this compound, possessing both a positive and a negative charge in its hydrophilic head group, can influence its interaction with membrane components compared to the non-ionic nature of Triton X-100.
Quantitative Data on Detergent-Based Lipid Raft Isolation
The following table summarizes quantitative data from a comparative study on the isolation of DRMs from cultured neurons using the zwitterionic detergent CHAPSO (a close derivative of this compound) and the non-ionic detergent Triton X-100. This data highlights the differential effects of these detergents on the recovery of key lipid raft components.
| Parameter | CHAPSO | Triton X-100 | Reference |
| Cholesterol Recovery in DRMs | > 95% | < 5% | |
| Protein Enrichment in DRMs | High | Moderate | |
| Flotillin-1 Recovery in DRMs | 47.3 ± 8.6% | < 10% | |
| Membrane Proteins in Proteome | 80% (349 of 437) | 64% (185 of 288) | |
| Lipid-Modified Proteins | 65 | 53 |
Table 1: Comparison of CHAPSO and Triton X-100 for the isolation of detergent-resistant membranes (DRMs) from cultured neurons. Data is sourced from a study by Moloney et al. (2013).
Experimental Protocols
Protocol 1: Isolation of Detergent-Resistant Membranes (DRMs) using this compound
This protocol describes a general procedure for the isolation of this compound-insoluble lipid rafts from cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., lymphocytes, fibroblasts)
-
Phosphate-buffered saline (PBS), ice-cold
-
This compound Lysis Buffer: 25 mM MES, 150 mM NaCl, 1% (w/v) this compound, 1 mM NaF, 1 mM Na3VO4, 1 mM PMSF, and protease inhibitor cocktail (pH 6.5). Prepare fresh.
-
Sucrose solutions (in MBS: 25 mM MES, 150 mM NaCl, pH 6.5): 80% (w/v), 35% (w/v), and 5% (w/v). Keep on ice.
-
Dounce homogenizer
-
Ultracentrifuge with a swinging bucket rotor (e.g., SW 41 Ti or equivalent)
-
Ultracentrifuge tubes
Procedure:
-
Cell Harvesting: Harvest approximately 1-2 x 10^8 cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold this compound Lysis Buffer. Incubate on ice for 30 minutes with occasional gentle mixing.
-
Homogenization: Homogenize the cell lysate with 10-15 strokes of a pre-chilled Dounce homogenizer on ice.
-
Sucrose Gradient Preparation:
-
In a 12 mL ultracentrifuge tube, mix the 1 mL of cell lysate with 1 mL of 80% sucrose solution to obtain a final concentration of 40% sucrose.
-
Carefully overlay the 40% sucrose layer with 6 mL of 35% sucrose solution.
-
Finally, carefully overlay the 35% sucrose layer with 4 mL of 5% sucrose solution.
-
-
Ultracentrifugation: Place the prepared sucrose gradient in a swinging bucket rotor and centrifuge at 200,000 x g for 18-20 hours at 4°C.
-
DRM Fraction Collection: After ultracentrifugation, a light-scattering band, representing the lipid rafts (DRMs), should be visible at the 5%-35% sucrose interface. Carefully collect this band using a pipette.
-
DRM Pelletting: To concentrate the DRMs, dilute the collected fraction with at least 4 volumes of MBS and centrifuge at 100,000 x g for 1-2 hours at 4°C. The resulting pellet contains the isolated lipid rafts.
-
Downstream Analysis: The DRM pellet can be resuspended in an appropriate buffer for downstream applications such as SDS-PAGE, Western blotting, or proteomic analysis.
Protocol 2: Western Blot Analysis of Proteins in this compound-Isolated DRMs
This protocol outlines the procedure for analyzing the protein composition of the isolated DRMs by Western blotting.
Materials:
-
Isolated DRM pellet (from Protocol 1)
-
RIPA buffer or other suitable lysis buffer
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., Flotillin-1, Lyn kinase, LAT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction and Quantification:
-
Resuspend the DRM pellet in an appropriate volume of lysis buffer (e.g., 50-100 µL of RIPA buffer).
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Mix a desired amount of protein (e.g., 10-20 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load the prepared samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescence detection reagent and visualize the protein bands using an appropriate imaging system.
-
Visualization of Signaling Pathways and Workflows
T-Cell Receptor (TCR) Signaling Pathway in Lipid Rafts
The following diagram illustrates a simplified model of the initial signaling events of the T-Cell Receptor (TCR) that are organized within lipid rafts. The isolation of these microdomains using a mild detergent like this compound is crucial for studying the assembly and function of these signaling complexes.
A simplified diagram of the T-Cell Receptor (TCR) signaling cascade within a lipid raft.
Experimental Workflow for Lipid Raft Isolation and Analysis
The following diagram outlines the general experimental workflow for the isolation of lipid rafts using this compound, followed by downstream analysis of their protein composition.
Workflow for the isolation and analysis of this compound-insoluble lipid rafts.
Conclusion
The use of this compound for the isolation of lipid rafts provides a valuable alternative to more stringent detergents like Triton X-100. Its milder nature can be particularly advantageous for preserving the integrity of protein complexes within these specialized membrane microdomains, allowing for a more comprehensive analysis of their composition and function. The protocols and data presented here offer a starting point for researchers and drug development professionals interested in utilizing this compound-based methods for their studies of lipid rafts and associated signaling pathways. Careful optimization of the protocol for the specific cell type and application is recommended to achieve the best results.
Troubleshooting & Optimization
How to remove CHAPS from a protein sample after solubilization
Troubleshooting Guides & FAQs: Removing CHAPS from Protein Samples
Welcome to our technical support center. This resource provides researchers, scientists, and drug development professionals with detailed guidance on the effective removal of 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (this compound) from protein samples following solubilization. Find answers to common questions, troubleshoot experimental issues, and access detailed protocols for various this compound removal techniques.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove this compound from my protein sample?
While this compound is an effective zwitterionic detergent for solubilizing membrane proteins and disrupting protein-protein interactions, its presence can interfere with downstream applications.[1][2] Residual this compound can negatively impact techniques such as mass spectrometry, ELISA, and certain chromatography methods by suppressing signals, causing high background, or interfering with protein interactions you intend to study.[1][3][4]
Q2: What are the most common methods for removing this compound?
The most widely used methods for this compound removal include:
-
Dialysis: Effective due to this compound's high critical micelle concentration (CMC) of 6-10 mM and relatively small micelle size.[5]
-
Size Exclusion Chromatography (Gel Filtration): Separates proteins from smaller this compound molecules and micelles based on size.[6][7]
-
Protein Precipitation: Methods like acetone or trichloroacetic acid (TCA) precipitation can effectively remove detergents.[6][8][9]
-
Adsorbent Resins: Hydrophobic adsorbent resins can bind and remove detergent molecules from the sample.[10][11]
Q3: Which method is best for my specific protein and application?
The optimal method depends on several factors, including the properties of your protein (e.g., stability, concentration), the initial this compound concentration, the required final purity, and the downstream application. The workflow diagram below can help guide your decision-making process.
Workflow for Selecting a this compound Removal Method
A decision-making workflow for selecting an appropriate this compound removal method.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Protein Recovery | Protein Precipitation/Aggregation: The removal of this compound can expose hydrophobic regions of the protein, leading to aggregation and precipitation.[12][13][14] | - Optimize Buffer Conditions: Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI).[13] - Include Additives: Add stabilizing agents like glycerol (5-20%), low concentrations of a non-denaturing detergent, or specific ligands to the buffer.[13] - Gradual Detergent Removal: For dialysis, perform a stepwise reduction in the this compound concentration in the dialysis buffer. |
| Protein Adsorption to Surfaces: Proteins can adhere to dialysis membranes, chromatography resins, or tubes. | - Use Low-Binding Materials: Utilize low protein-binding centrifuge tubes and membranes. - Blocking Agents: Pre-treat surfaces with a blocking agent like bovine serum albumin (BSA), if compatible with your downstream application. | |
| Inefficient Elution (Chromatography): The protein may be binding too strongly to the chromatography resin. | - Adjust Elution Buffer: Modify the salt concentration or pH of the elution buffer to facilitate protein release.[15] - Optimize Flow Rate: A slower flow rate during elution can sometimes improve recovery. | |
| Protein Aggregation or Precipitation | Rapid Detergent Removal: Sudden removal of the detergent can cause membrane proteins to aggregate.[12][13] | - Slower Removal Rate: Use a slower dialysis exchange rate or a gradient elution in chromatography. - Maintain Low Protein Concentration: High protein concentrations can promote aggregation.[13] If possible, perform the removal step with a more dilute protein sample. |
| Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for protein stability in the absence of this compound.[13] | - Screen Different Buffers: Test a range of pH values and salt concentrations on a small aliquot of your sample to find the optimal conditions for stability.[12] | |
| Residual this compound Detected | Inefficient Removal Method: The chosen method may not be sufficient for the initial this compound concentration. | - Increase Dialysis Time/Volume: Extend the dialysis duration or increase the volume of the dialysis buffer. - Repeat the Removal Step: For adsorbent resins or precipitation, a second round of treatment may be necessary.[6][16] - Optimize Chromatography Parameters: Ensure the column size is adequate for the sample volume and that the flow rate allows for efficient separation. |
| Micelle Formation: If the this compound concentration remains above the CMC, micelles may not be efficiently removed by methods relying on monomer diffusion. | - Dilute the Sample: Before starting the removal process, dilute the sample to bring the this compound concentration below its CMC (6-10 mM). | |
| Loss of Protein Activity | Denaturation: The protein may have denatured during the removal process, particularly with precipitation methods.[6][16] | - Use a Gentler Method: Switch from precipitation to dialysis or size exclusion chromatography. - Maintain a Cold Environment: Perform all steps at 4°C to minimize protein denaturation and degradation. |
| Removal of Essential Lipids: Some membrane proteins require specific lipids for their stability and function, which may be stripped away along with the detergent. | - Add Back Lipids: If the required lipids are known, they can be added back to the final buffer. |
Quantitative Data on this compound Removal
The following table summarizes the efficiency of this compound removal and protein recovery using a commercially available detergent removal resin. This data is provided as a reference; actual results may vary depending on the specific protein, sample matrix, and experimental conditions.
| Detergent | Starting Concentration (%) | Detergent Removal (%) | Protein (BSA) Recovery (%) | Reference |
| This compound | 3 | 99 | 90 | [5] |
| SDS | 2.5 | 99 | 95 | [5] |
| Sodium deoxycholate | 5 | 99 | 100 | [5] |
| Octyl glucoside | 5 | 99 | 90 | [5] |
| Triton X-100 | 2 | 99 | 87 | [5] |
Table adapted from Thermo Scientific Pierce technical literature.[5] The experiment was performed with 0.1 mL samples containing 1 mg/mL of Bovine Serum Albumin (BSA) and the indicated detergent, processed through 0.5 mL of Pierce Detergent Removal Resin.
Experimental Protocols
Method 1: Dialysis
This method is suitable for removing this compound due to its high CMC. It is a gentle method but can be time-consuming.
Materials:
-
Dialysis tubing with an appropriate molecular weight cutoff (MWCO), typically 10-14 kDa.
-
Dialysis buffer (a buffer in which your protein is stable, without this compound).
-
Stir plate and stir bar.
-
Large beaker.
Protocol:
-
Prepare the Dialysis Tubing: Cut the required length of dialysis tubing and hydrate it according to the manufacturer's instructions.
-
Sample Loading: Load the protein sample into the dialysis tubing and securely close both ends with clips.
-
Dialysis Setup: Place the sealed tubing into a beaker containing a large volume of cold (4°C) dialysis buffer (e.g., 100-200 times the sample volume). Place the beaker on a stir plate with a stir bar and stir gently.
-
Buffer Exchange: Allow dialysis to proceed for 2-4 hours at 4°C. Change the dialysis buffer. Repeat the buffer exchange at least two more times. For optimal removal, an overnight dialysis with a final buffer change in the morning is recommended.
-
Sample Recovery: Carefully remove the dialysis tubing from the buffer, gently dry the outside, and recover the protein sample.
Method 2: Size Exclusion Chromatography (Gel Filtration)
This method separates molecules based on size and is effective for removing this compound monomers and small micelles from larger protein molecules.
Materials:
-
Size exclusion chromatography column (e.g., Sephadex G-25).
-
Chromatography system (FPLC or gravity flow setup).
-
Equilibration/running buffer (a buffer in which your protein is stable, without this compound).
Protocol:
-
Column Equilibration: Equilibrate the size exclusion column with at least two column volumes of the running buffer.
-
Sample Loading: Apply the protein sample to the top of the column. The sample volume should not exceed 30% of the total column volume for optimal separation.
-
Elution: Begin flowing the running buffer through the column. The larger protein molecules will travel through the column faster and elute first, while the smaller this compound molecules will enter the pores of the resin and elute later.
-
Fraction Collection: Collect fractions as the sample elutes from the column.
-
Analysis: Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm) to identify the fractions containing the purified protein.
Principle of Size Exclusion Chromatography for this compound removal.
Method 3: Acetone Precipitation
This method uses an organic solvent to precipitate the protein, leaving the detergent in the supernatant. It is a rapid method but may cause protein denaturation.
Materials:
-
Ice-cold (-20°C) acetone.
-
Acetone-compatible centrifuge tubes.
-
Refrigerated centrifuge.
-
Resuspension buffer (e.g., a buffer suitable for your downstream application, which may contain a denaturant like urea or SDS).
Protocol:
-
Sample Preparation: Place your protein sample in a pre-chilled, acetone-compatible centrifuge tube.
-
Acetone Addition: Add four volumes of ice-cold (-20°C) acetone to the protein sample.[5][6][8][16]
-
Incubation: Vortex the mixture and incubate at -20°C for 60 minutes or at -80°C for 30 minutes to allow the protein to precipitate.[6][8][16]
-
Centrifugation: Centrifuge the sample at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[6][16]
-
Supernatant Removal: Carefully decant and discard the supernatant containing the this compound.
-
Pellet Drying: Allow the protein pellet to air-dry for 10-30 minutes. Do not over-dry the pellet, as it may become difficult to resuspend.[8]
-
Resuspension: Resuspend the protein pellet in a suitable buffer for your downstream application.
Method 4: Adsorbent Resins
Hydrophobic adsorbent resins bind detergent molecules, effectively removing them from the protein solution. Several commercial kits are available for this purpose.
Materials:
-
Hydrophobic adsorbent resin (e.g., Bio-Beads SM-2 or a commercial detergent removal spin column).
-
Equilibration buffer.
-
Collection tubes.
-
Centrifuge (for spin columns).
Protocol (General for Spin Columns):
-
Resin Preparation: Swirl the bottle of resin to create an even suspension. Add the resin slurry to the spin column.
-
Column Equilibration: Centrifuge the column to remove the storage buffer. Wash the resin by adding equilibration buffer and centrifuging. Repeat this wash step 2-3 times.[11]
-
Sample Application: Place the spin column in a clean collection tube. Apply the protein sample to the top of the resin bed.
-
Incubation: Incubate the sample with the resin for the time recommended by the manufacturer (typically 2-10 minutes) at room temperature.[11]
-
Sample Recovery: Centrifuge the column to collect the detergent-free protein sample in the collection tube.
References
- 1. Effects of common surfactants on protein digestion and matrix-assisted laser desorption/ionization mass spectrometric analysis of the digested peptides using two-layer sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 3. A modified enzyme-linked immunosorbent assay adapted for immunodetection of low amounts of water-insoluble proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of detergent on the enzyme-linked immunosorbent assay (ELISA) of blood group substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How do I perform an Acetone Precipitation for concentrating and desalting protein samples? [qiagen.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. google.com [google.com]
- 8. Acetone Precipitation – SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 9. Precipitation Procedures [sigmaaldrich.com]
- 10. bio-rad.com [bio-rad.com]
- 11. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 12. google.com [google.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. pdf.dutscher.com [pdf.dutscher.com]
- 16. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
Preventing protein precipitation when using CHAPS buffer
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent protein precipitation when using CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) buffer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein solubilization?
This compound is a non-denaturing, zwitterionic detergent highly effective for solubilizing membrane proteins and breaking protein-protein interactions.[1][2] Its unique structure, combining features of bile salts and sulfobetaine-type detergents, allows it to disrupt lipid bilayers and solubilize proteins while preserving their native conformation and biological activity.[1] This makes it an ideal choice for sensitive downstream applications like co-immunoprecipitation (Co-IP) and isoelectric focusing (IEF).[1][3][4]
Q2: What are the primary causes of protein precipitation in a this compound buffer system?
Protein precipitation occurs when the forces promoting protein-protein aggregation overcome the forces keeping the protein soluble. Key factors include:
-
Suboptimal pH: Proteins are least soluble at their isoelectric point (pI), where their net charge is zero.
-
Incorrect Ionic Strength: Both excessively high and low salt concentrations can disrupt the stabilizing hydration layer around the protein, leading to aggregation.[5][6] High salt levels can cause "salting out".[7]
-
Inadequate this compound Concentration: The concentration of this compound must be above its critical micelle concentration (CMC) to form the micelles necessary for solubilizing and stabilizing hydrophobic protein regions.
-
Temperature Stress: Proteins are generally more stable at lower temperatures (e.g., 4°C) during purification.[] Freeze-thaw cycles without a cryoprotectant can also cause aggregation.[5]
-
High Protein Concentration: Increased proximity of protein molecules can favor aggregation.[5]
-
Oxidation: The formation of intermolecular disulfide bonds between cysteine residues can lead to aggregation.[5][]
Q3: Can this compound be removed from my sample after solubilization?
Yes. This compound has a high critical micelle concentration (CMC) of 6-10 mM and a small micellar molecular weight (6150 Da), which allows for its removal by methods such as dialysis.[1] Size exclusion chromatography is another effective method for buffer exchange to remove the detergent.[9]
Troubleshooting Guide: Protein Precipitation
If you are observing protein precipitation or sample turbidity, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for protein precipitation in this compound buffer.
Data Presentation: Buffer Components & Properties
For optimal results, buffer components should be carefully selected and used at the right concentrations.
Table 1: Physicochemical Properties of this compound Detergent
| Property | Value | Reference |
| Molecular Weight (MW) | 614.9 Da | [1] |
| Critical Micelle Conc. (CMC) | 6 - 10 mM | [1] |
| Aggregation Number | 4 - 14 | [1] |
| Micellar Molecular Weight | ~6150 Da | [1] |
| Appearance | White Powder | [1] |
Table 2: Recommended Concentrations for Buffer Additives
| Additive | Recommended Concentration | Purpose | Reference |
| Detergent | |||
| This compound (for Co-IP) | ~0.5% (w/v) | Solubilize proteins while maintaining protein-protein interactions. | [4] |
| This compound (for IEF) | 1 - 4% (w/v) | Solubilize proteins for electrophoretic separation. | [1] |
| Salts | |||
| NaCl or KCl | 50 - 500 mM | Modulate ionic strength to improve solubility. | [5][10] |
| Reducing Agents | |||
| Dithiothreitol (DTT) | 1 - 5 mM | Prevent oxidation of cysteine residues.[1][5] | |
| TCEP | 0.5 - 1 mM | A more stable reducing agent, effective at a wider pH range. | [5] |
| Stabilizers & Additives | |||
| Glycerol | 5 - 20% (v/v) | Cryoprotectant, increases solvent viscosity and protein stability. | [5] |
| Arginine & Glutamate | 50 mM (equimolar mix) | Suppress aggregation and increase solubility. | [6] |
| Sugars (Sucrose/Glucose) | ~25 mM | Stabilize protein structure. | [] |
Experimental Protocols
Protocol: Cell Lysis and Protein Solubilization using this compound Buffer
This protocol is adapted for extracting proteins from cultured cells for applications like immunoprecipitation.[1][3]
1. Buffer Preparation:
-
Prepare a 1X this compound lysis buffer. A typical formulation is: 0.5% this compound, 50 mM HEPES, 150 mM NaCl.
-
Immediately before use, chill the buffer on ice.
-
Add protease and phosphatase inhibitor cocktails to the required final concentration.
-
If your target protein contains cysteines, add a reducing agent like DTT to a final concentration of 1-5 mM.[1][5]
2. Cell Harvesting and Washing:
-
Aspirate the culture medium from the cell culture dish.
-
Gently wash the cells three times with ice-cold Phosphate-Buffered Saline (PBS) to remove serum proteins.[1][3]
-
Scrape the cells into PBS and pellet them by centrifugation at a low speed (e.g., 500 x g for 5 minutes at 4°C).
3. Cell Lysis:
-
Add ice-cold 1X this compound lysis buffer to the cell pellet. A common ratio is to use 300 µL of buffer for a pellet from one 10 cm dish.[1]
-
Resuspend the pellet thoroughly by pipetting.
-
Incubate the suspension on a rocker or rotator for 30 minutes at 4°C to ensure complete lysis.
4. Clarification of Lysate:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[1]
-
Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled microcentrifuge tube.[3] Avoid disturbing the pellet and any lipid layer at the top.
-
The clarified lysate is now ready for downstream applications.
Caption: Experimental workflow for protein extraction using this compound buffer.
References
- 1. agscientific.com [agscientific.com]
- 2. Preparation and Application of this compound Buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. fivephoton.com [fivephoton.com]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. Protein precipitation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. biology.stackexchange.com [biology.stackexchange.com]
Optimizing CHAPS concentration for solubilizing specific membrane proteins
<
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the use of CHAPS detergent for solubilizing membrane proteins.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a common choice for membrane protein solubilization?
This compound (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic (neutrally charged) detergent widely used in biochemistry.[1][2][3] It is popular for several reasons:
-
Non-Denaturing: It is considered a mild detergent, meaning it can extract membrane proteins from the lipid bilayer while often preserving their native structure and function.[1][3][4]
-
Breaks Protein-Protein Interactions: It is effective at disrupting non-specific protein aggregates, aiding in the isolation of a target protein.[1][2]
-
High Critical Micelle Concentration (CMC): Its high CMC allows for easy removal by dialysis, which is advantageous for downstream applications.[2][5]
-
Versatility: It is useful in various applications, including isoelectric focusing (IEF), 2D electrophoresis, and chromatography, as it carries no net charge over a wide pH range.[3]
Q2: What are the key physicochemical properties of this compound?
Understanding the properties of this compound is crucial for designing a successful solubilization experiment. Key quantitative data are summarized below.
| Property | Value | Significance for Experiments |
| Molecular Weight (MW) | 614.9 g/mol | Important for calculating molar concentrations. |
| Critical Micelle Conc. (CMC) | 6 - 10 mM (0.37% - 0.62% w/v) | The minimum concentration at which this compound molecules form micelles to solubilize proteins. Solubilization should occur above the CMC.[2][5][6] |
| Aggregation Number | 4 - 14 | The number of this compound molecules in a single micelle. The small micelle size is often beneficial.[2] |
| Micelle Molecular Weight | ~6,150 Da | The small size of the micelle is less likely to interfere with chromatographic separation.[2][5] |
Q3: How does this compound solubilize membrane proteins?
The process involves partitioning detergent monomers into the lipid bilayer. As the concentration increases beyond the CMC, the bilayer becomes saturated and breaks apart, leading to the formation of mixed micelles containing protein, lipid, and detergent.
Caption: Mechanism of membrane protein solubilization by this compound detergent.
Section 2: Troubleshooting and Experimental Protocols
Q4: How do I determine the optimal this compound concentration for my protein?
The optimal concentration is protein-dependent and must be determined empirically. A common approach is to perform a screening experiment by varying the detergent concentration and assessing the solubilization efficiency and protein activity.
Detailed Protocol: this compound Concentration Screening
-
Membrane Preparation: Isolate cell membranes containing your protein of interest using standard protocols (e.g., cell lysis followed by ultracentrifugation). Resuspend the membrane pellet in a suitable buffer (e.g., Tris-HCl, HEPES) without detergent.
-
Protein Quantification: Determine the total protein concentration in your membrane preparation (e.g., using a BCA or Bradford assay). A typical starting protein concentration for solubilization is 1-10 mg/mL.[][8]
-
Detergent Titration: Set up a series of microcentrifuge tubes, each containing the same amount of membrane preparation. Add this compound from a concentrated stock solution to achieve a range of final concentrations. A good starting range is typically 0.5% to 4% (w/v).
-
Incubation: Incubate the samples for a set period (e.g., 30 minutes to 2 hours) at a specific temperature (often 4°C to minimize proteolysis) with gentle agitation (e.g., end-over-end rotation).[8]
-
Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g for 60 minutes) to pellet the unsolubilized membrane material.[8]
-
Analysis: Carefully collect the supernatant, which contains the solubilized proteins.
-
Efficiency: Analyze both the supernatant (solubilized fraction) and the pellet (unsolubilized fraction) by SDS-PAGE and Western blot (if an antibody is available) to determine the concentration at which your target protein is most efficiently extracted.
-
Activity/Integrity: Perform a functional assay or a biophysical analysis (e.g., size-exclusion chromatography) on the solubilized fractions to ensure the protein is not only extracted but also remains active and non-aggregated.
-
Caption: Experimental workflow for optimizing this compound solubilization.
Q5: My protein is not being solubilized effectively. What should I try?
If solubilization is poor, consider the following adjustments:
-
Increase this compound Concentration: Ensure you are well above the CMC. Try concentrations up to 4% or 5% (w/v).[2][9]
-
Increase Incubation Time: Allow more time for the detergent to interact with the membrane, but be mindful of potential protein degradation.
-
Adjust Ionic Strength: Modify the salt concentration (e.g., 150 mM NaCl) in your buffer, as this can influence the CMC and solubilization efficiency.
-
Use Detergent Mixtures: Combining this compound with other detergents (e.g., MEGA-10) or zwitterionic lipids can improve the extraction of specific proteins.[9] For example, a mix of 3% this compound with 1% LPC or 1% MEGA-10 has shown improved results for certain membrane proteomes.[9]
Q6: My protein is solubilized, but it has aggregated. How can I fix this?
Aggregation after solubilization suggests the protein is unstable in the detergent environment.
-
Work at High Protein Concentration: Counterintuitively, keeping the protein concentration high can sometimes prevent aggregation.[10]
-
Maintain this compound Above CMC: After initial solubilization, the this compound concentration in all subsequent buffers (e.g., for chromatography) must be kept above the CMC (6-10 mM) to prevent the protein from precipitating.[6] A concentration of 2-3 times the CMC is a good starting point for purification steps.[6]
-
Add Stabilizing Agents: Including additives like glycerol (10-20%), specific lipids (e.g., cholesterol), or co-factors in the buffer can help maintain protein stability.[11]
-
Screen Other Detergents: this compound may not be the ideal detergent for your protein's stability. Consider screening milder non-ionic detergents like DDM, which is often a good starting point for structural studies.[8][11]
Q7: My protein has lost its activity after solubilization. What are the causes and solutions?
Loss of activity often indicates that the protein has been denatured or has lost essential co-factors, such as lipids.
Caption: Troubleshooting logic for loss of protein activity.
-
Excessive Detergent: While high concentrations can improve solubilization, they can also strip away essential annular lipids required for protein structure and function.[6] Try reducing the this compound concentration to the lowest effective level.
-
Lipid Depletion: Many membrane proteins require specific lipid interactions to maintain their active conformation.[11] If you suspect this, try adding a lipid mixture (e.g., POPC:POPE) or cholesterol back to the solubilized preparation.[11]
-
Inherent Detergent Effect: The environment of a detergent micelle is fundamentally different from a lipid bilayer, which can lead to non-native structural features.[12] If activity cannot be restored, this compound may be too harsh for your protein, and screening alternative detergents is recommended.
References
- 1. What is the effect of this compound Buffer on protein - protein interactions? - Blog [hbynm.com]
- 2. agscientific.com [agscientific.com]
- 3. apexbt.com [apexbt.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 8. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 9. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Perturbations of Native Membrane Protein Structure in Alkyl Phosphocholine Detergents: A Critical Assessment of NMR and Biophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Co-Immunoprecipitation with CHAPS Buffer
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using CHAPS buffer in co-immunoprecipitation (Co-IP) experiments. This compound is a zwitterionic, non-denaturing detergent ideal for solubilizing membrane proteins and preserving protein-protein interactions.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound buffer and why is it used for Co-IP?
This compound (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a mild, non-denaturing zwitterionic detergent. It is particularly useful for Co-IP because it effectively solubilizes membrane proteins while preserving their native conformation and maintaining protein-protein interactions.[1][3][4] Its ability to break protein-lipid and protein-protein interactions without denaturing individual proteins makes it ideal for studying protein complexes.[5]
Q2: What is a typical composition for a this compound-based lysis buffer for Co-IP?
While the exact composition can be optimized for specific protein complexes, a common starting point for a this compound lysis buffer is:
| Component | Concentration | Purpose |
| HEPES | 20-50 mM | Buffering agent to maintain pH |
| NaCl | 150 mM | To maintain physiological ionic strength |
| This compound | 0.5% - 2.0% (w/v) | Detergent for cell lysis and protein solubilization[6] |
| Protease Inhibitors | Varies | To prevent protein degradation |
| Phosphatase Inhibitors | Varies | To preserve phosphorylation states |
Note: The optimal concentration of this compound may need to be determined empirically for your specific application.[4]
Q3: How should I prepare and store this compound buffer?
This compound buffer should be prepared fresh using high-purity water and reagents. It is recommended to add protease and phosphatase inhibitors to the buffer immediately before use.[7] The buffer itself can be stored at 4°C for short periods, but for long-term storage, it is best to store it at -20°C.[8]
Troubleshooting Guide
This section addresses common issues encountered during Co-IP experiments using this compound buffer.
Problem 1: Low or No Yield of the "Prey" Protein
| Possible Cause | Recommended Solution |
| Weak or transient protein-protein interaction. | Consider in vivo crosslinking to stabilize the interaction before cell lysis.[6][7] |
| Antibody is not efficiently capturing the "bait" protein. | Ensure the antibody is validated for IP and recognizes the native conformation of the bait protein.[3][7] You can test this with a standard IP followed by Western blotting for the bait protein. |
| Incorrect lysis buffer composition. | Optimize the this compound concentration. While this compound is mild, too high a concentration could still disrupt some interactions.[2] Try a range of concentrations (e.g., 0.3% to 1.0%). |
| Subcellular localization of the protein complex. | Ensure the lysis protocol is sufficient to release the protein complex from its cellular compartment. For example, nuclear proteins may require specific extraction protocols.[9][10] |
| Insufficient amount of starting material. | Increase the amount of cell lysate used for the IP. It is recommended to use a maximum of 500 µg of cell lysate per IP reaction.[11] |
Problem 2: High Background and Non-Specific Binding
| Possible Cause | Recommended Solution |
| Insufficient washing. | Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer.[11] Ensure thorough mixing of the beads during washing.[11] |
| Wash buffer is not stringent enough. | Increase the salt concentration (e.g., up to 500 mM NaCl) or add a low concentration of a non-ionic detergent (e.g., 0.01–0.1% Tween 20 or Triton™ X-100) to the wash buffer.[11][12] |
| Non-specific binding of proteins to the beads. | Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.[13] This will help remove proteins that bind non-specifically to the bead matrix. |
| Too much antibody used. | Titrate the antibody concentration to find the optimal amount that maximizes specific binding while minimizing non-specific interactions.[9] |
| Antibody quality is poor. | Use a high-quality, affinity-purified antibody that has been validated for IP.[14] |
Problem 3: Antibody Heavy and Light Chains Obscuring Results
| Possible Cause | Recommended Solution |
| Eluted antibody chains co-migrate with the protein of interest on the gel. | Use an IP/Co-IP kit that includes reagents to avoid eluting the antibody, such as crosslinking the antibody to the beads. |
| Use a secondary antibody for Western blotting that is specific for the light chain if your protein of interest is in the heavy chain region (~50 kDa), or vice-versa.[10] | |
| Choose a primary antibody for Western blotting that was raised in a different species than the IP antibody. This allows the use of a secondary antibody that will not recognize the eluted IgG.[3][10] |
Experimental Protocols
Detailed Protocol for Co-Immunoprecipitation using this compound Buffer
This protocol provides a general workflow. Optimization may be required for your specific proteins of interest.
1. Cell Lysis: a. Wash cultured cells (80-90% confluency) three times with ice-cold PBS to remove serum proteins.[7] b. Add ice-cold this compound lysis buffer (containing protease and phosphatase inhibitors) to the cell pellet. A common ratio is 1 volume of cell pellet to 1 volume of lysis buffer.[7] c. Resuspend the cells in the buffer and incubate on ice for 10-30 minutes with occasional vortexing to ensure complete lysis.[15] d. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[7] e. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
2. Pre-clearing the Lysate (Optional but Recommended): a. Add protein A/G beads to the cleared lysate. b. Incubate for 30-60 minutes at 4°C with gentle rotation. c. Centrifuge to pellet the beads and transfer the supernatant to a new tube.
3. Immunoprecipitation: a. Add the primary antibody specific to your "bait" protein to the pre-cleared lysate. b. Incubate for 1-4 hours or overnight at 4°C with gentle rotation. c. Add equilibrated protein A/G beads to the lysate-antibody mixture. d. Incubate for another 1-2 hours at 4°C with gentle rotation.
4. Washing: a. Pellet the beads by centrifugation (e.g., 3000 rpm for 5 minutes). b. Carefully remove the supernatant, which contains unbound proteins. c. Resuspend the beads in ice-cold this compound wash buffer (this can be the same as the lysis buffer or a modified version with different salt/detergent concentrations). d. Repeat the pelleting and resuspension steps for a total of 3-5 washes.
5. Elution: a. After the final wash, remove as much of the wash buffer as possible. b. Elute the protein complexes from the beads. A common method is to add 1X Laemmli sample buffer and heat at 95-100°C for 5 minutes.[7] c. Pellet the beads and collect the supernatant, which contains your immunoprecipitated proteins.
6. Analysis: a. Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against your "prey" protein. b. Include proper controls, such as an isotype control antibody for the IP and analysis of the input lysate.[7]
Visualizations
Caption: A general workflow for a co-immunoprecipitation experiment using this compound buffer.
Caption: A logical flowchart for troubleshooting common Co-IP issues.
References
- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. What is the effect of this compound Buffer on protein - protein interactions? - Blog [hbynm.com]
- 3. fivephoton.com [fivephoton.com]
- 4. researchgate.net [researchgate.net]
- 5. Can this compound Buffer be used in electron microscopy sample preparation? - Blog [hbynm.com]
- 6. proteinguru.com [proteinguru.com]
- 7. agscientific.com [agscientific.com]
- 8. m.youtube.com [m.youtube.com]
- 9. troubleshooting of Co-IP [assay-protocol.com]
- 10. youtube.com [youtube.com]
- 11. ptglab.com [ptglab.com]
- 12. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 13. Tips for Immunoprecipitation | Rockland [rockland.com]
- 14. Dealing with high background in IP | Abcam [abcam.cn]
- 15. mesgenbio.com [mesgenbio.com]
Technical Support Center: CHAPS Compatibility with Mass Spectrometry
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and protocols for using CHAPS detergent in workflows involving mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein sample preparation?
This compound (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic (neutrally charged) detergent. It is widely used for solubilizing proteins and protecting them from denaturation, particularly when studying protein-protein interactions.[1] Its effectiveness in breaking lipid-protein and protein-protein interactions while maintaining the protein's native state makes it a common choice in protocols like 2D-electrophoresis and immunoprecipitation.
Q2: How does this compound interfere with mass spectrometry analysis?
Despite its utility, this compound is generally considered incompatible with downstream mass spectrometry.[2][3][4] The primary issues are:
-
Ion Suppression: this compound is non-volatile and can suppress the ionization of peptides in the MS source (e.g., Electrospray Ionization - ESI), leading to a significant reduction in signal intensity.[5]
-
Adduct Formation: It can form adducts with peptides, complicating the resulting mass spectra and making data interpretation difficult.[5]
-
Instrument Contamination: Residual this compound can contaminate the LC column, tubing, and the mass spectrometer itself, which is costly and time-consuming to clean.[2][4][6] This contamination can lead to persistent background noise in subsequent analyses. The characteristic this compound signal often appears at m/z 615.7 (MH+) and 1229.8 (2M+H)+.[6]
Q3: At what concentration is this compound considered "MS-compatible"?
While complete removal is ideal, some sources suggest that very low concentrations of this compound (<0.1%) may be tolerated in certain MS analyses.[5] However, even at these low levels, the risk of ion suppression and adduct formation remains.[5] For in-solution digests, a concentration of 0.05%-0.5% this compound is sometimes used, while for in-gel digests, up to 4% may be used prior to the gel run, as the electrophoresis process itself helps in its removal.[2]
Troubleshooting Guide
Issue 1: High this compound background in my mass spectra (m/z 615.7).
-
Cause: Incomplete removal of this compound from the sample. Methods like simple dilution or some precipitation protocols may not be sufficient.[6]
-
Solution:
-
Improve Removal Protocol: Implement a more stringent removal method. Combining protein precipitation with a subsequent wash step can improve purity. Using specialized detergent removal columns or spin cartridges can also be highly effective.
-
In-Gel Digestion: If your workflow allows, running the sample on a 1D SDS-PAGE gel, even for a short distance, can effectively separate the proteins from the detergent.[7] The protein band can then be excised and processed for in-gel digestion.[7]
-
System Cleaning: If contamination is suspected, a thorough cleaning of the LC-MS system is necessary. This includes flushing the lines, cleaning or replacing the injector and probe, and cleaning the ion transfer tube and skimmer.[6]
-
Issue 2: Low protein/peptide yield after this compound removal.
-
Cause: Protein loss during precipitation or cleanup steps is a common issue, especially with low-concentration samples.
-
Solution:
-
Optimize Precipitation: Ensure the precipitation protocol (e.g., acetone, TCA) is optimized for your specific protein. Over-drying the protein pellet after precipitation can make it difficult to resuspend.
-
Use a Carrier: For very dilute samples, consider using a carrier protein or polymer during precipitation to minimize the loss of your target protein.
-
Alternative Removal Method: Consider methods that are known for higher recovery rates, such as dialysis or buffer exchange using molecular weight cutoff filters, although these may be less effective at complete detergent removal.[1][8]
-
Issue 3: Poor ionization and low signal intensity for my peptides.
-
Cause: Residual this compound, even at levels not easily visible in the spectrum, can cause significant ion suppression.
-
Solution:
-
Re-clean the sample: If possible, subject the digested peptides to another round of cleanup using a C18 ZipTip or similar solid-phase extraction method. This can help remove residual detergent before MS analysis.
-
Evaluate MS-Compatible Alternatives: For future experiments, consider using MS-compatible surfactants from the start. Options include acid-labile surfactants like RapiGest SF and PPS Silent Surfactant, or surfactants that degrade during proteolysis like ProteaseMAX.[3]
-
This compound Removal Protocols and Data
Choosing the right removal method is a trade-off between detergent removal efficiency, protein recovery, and compatibility with your downstream workflow.
Quantitative Comparison of Removal Methods
| Method | Typical Removal Efficiency | Typical Protein Recovery | Pros | Cons |
| Acetone Precipitation | Moderate to High | Variable (can be low) | Simple, inexpensive.[8] | Risk of significant protein loss, especially with low sample amounts.[8] |
| 1D SDS-PAGE / In-Gel Digest | Very High | Good | Excellent for complex mixtures, effectively removes detergents.[7] | More time-consuming, potential for sample loss during processing. |
| Detergent Removal Columns | High (e.g., 96-99%)[9] | Generally Good | High efficiency, can be high-throughput.[9] | Can be costly, may require optimization for specific proteins. |
| Dialysis / MWCO Filters | Moderate | High | Gentle on proteins, high protein recovery. | Less effective for complete removal, can be slow.[7] |
Detailed Experimental Protocols
Protocol 1: Acetone Precipitation
-
Chill Acetone: Pre-chill high-purity acetone to -20°C.
-
Precipitate: Add 4 volumes of cold acetone to your protein sample in a microcentrifuge tube.
-
Incubate: Vortex briefly and incubate at -20°C for at least 60 minutes (or overnight for dilute samples).
-
Centrifuge: Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the protein.
-
Wash: Carefully decant the supernatant. Add 200 µL of cold acetone, vortex gently, and centrifuge again for 5 minutes. This wash step is crucial for removing residual detergent.
-
Dry: Decant the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend: Resuspend the pellet in a buffer compatible with your downstream analysis (e.g., ammonium bicarbonate for trypsin digestion).
Protocol 2: In-Gel Cleanup and Digestion
-
Sample Loading: Load your protein sample (containing this compound) onto a 1D SDS-PAGE gel.
-
Short Gel Run: Run the gel just long enough for the entire protein sample to enter the resolving gel (e.g., 1 cm).[7] This step separates the protein from the bulk of the detergent.
-
Staining: Stain the gel with a mass spectrometry-compatible Coomassie stain (e.g., SimplyBlue™ SafeStain) to visualize the protein band.
-
Excision: Carefully excise the protein band using a clean scalpel.
-
In-Gel Digestion: Proceed with a standard in-gel digestion protocol, which typically involves destaining, reduction, alkylation, and finally digestion with trypsin. The resulting peptides are then extracted from the gel pieces for MS analysis.
Visualizations
Workflow for Sample Preparation with this compound
This diagram illustrates the typical workflow from protein extraction to mass spectrometry analysis, highlighting the critical detergent removal step.
References
- 1. agscientific.com [agscientific.com]
- 2. research.colostate.edu [research.colostate.edu]
- 3. LC-MS compatible detergents | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 4. research.colostate.edu [research.colostate.edu]
- 5. A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Protein Stability in CHAPS Solution
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for the long-term storage of proteins solubilized in CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein storage?
A1: this compound is a zwitterionic (neutrally charged) detergent that is effective at solubilizing membrane proteins and preventing protein-protein interactions without denaturing them.[1] It combines features of both sulfobetaine-type detergents and bile salts.[1] Its primary advantages for protein stability are its ability to prevent aggregation by interacting with hydrophobic regions of proteins and its relatively gentle nature compared to harsher, ionic detergents.[2]
Q2: What is the optimal concentration of this compound for long-term protein stability?
A2: The optimal concentration is protein-dependent, but a common range is 0.1% to 2% (w/v).[1] It is crucial to maintain the this compound concentration above its Critical Micelle Concentration (CMC), which is approximately 6-10 mM (~0.37% - 0.61% w/v), to ensure proteins remain within detergent micelles and stay solubilized.[1] Using excessive this compound can lead to protein unfolding or destabilization, while too little may not prevent aggregation.[2]
Q3: Can I freeze-thaw proteins stored in this compound solution?
A3: While possible, repeated freeze-thaw cycles are a significant stress factor for proteins and can lead to denaturation and aggregation, even in the presence of detergents.[2] If you must freeze your protein, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C to minimize the time spent in the frozen state transition. Adding a cryoprotectant, such as glycerol (10-20%), can further help prevent aggregation during freeze-thaw cycles.[2] Lysates prepared in this compound buffer can be stored at -80°C for longer-term storage.[1]
Q4: How does this compound compare to other detergents like DDM or Triton X-100 for stability?
A4: this compound is considered a relatively mild zwitterionic detergent. Compared to non-ionic detergents like DDM (n-Dodecyl β-D-maltoside), which are often favored for membrane protein stabilization and crystallization, this compound can sometimes be harsher on the soluble, extramembranous domains of a protein, potentially reducing overall stability.[3] Unlike Triton X-100, which forms very large micelles, this compound forms small micelles (~6 kDa), which allows it to be easily removed by dialysis if needed for downstream applications.[1] The choice of detergent is always empirical and should be screened for each specific protein.
Q5: How can I remove this compound from my protein sample after storage?
A5: Due to its high CMC and small micelle size, this compound can be effectively removed from a protein solution using dialysis.[1][4] This is a significant advantage over detergents with very low CMCs.
Data Summary: Factors Affecting Protein Stability in this compound
While specific long-term stability data is highly protein-dependent, the following table summarizes the general effects of key parameters on proteins stored in this compound solution.
| Parameter | Condition | General Effect on Protein Stability | Rationale & Considerations |
| This compound Concentration | Below CMC (~0.37%) | Poor Stability : High risk of protein aggregation and precipitation. | Individual detergent molecules are insufficient to shield hydrophobic protein surfaces, leading to self-association. |
| 1x - 5x CMC (e.g., 0.5% - 2.0%) | Optimal Stability : Generally provides the best balance of solubilization and preservation of native structure. | Ensures protein is encapsulated in detergent micelles, preventing aggregation while minimizing excess detergent that could denature the protein. | |
| Well Above CMC (>5x) | Decreased Stability : Potential for protein unfolding and loss of activity. | Excess detergent micelles can disrupt native protein conformation, especially affecting soluble domains.[3] | |
| Storage Temperature | -80°C | Good Stability : Recommended for long-term storage (months to years). | Minimizes rates of chemical degradation and proteolysis. Use of a cryoprotectant (e.g., glycerol) is advised to mitigate freeze-thaw stress.[2] |
| -20°C | Moderate Stability : Suitable for medium-term storage (weeks to months). | Slower degradation than 4°C, but ice crystal formation can still be detrimental over time. | |
| 4°C | Low Stability : Recommended for short-term storage only (days to a week). | Risk of microbial growth and protease activity is higher. Proteins are generally less stable at 4°C.[2] | |
| Freeze-Thaw Cycles | Single Cycle | Moderate Stress : Can cause some aggregation and activity loss. | Flash-freezing minimizes damage. The impact is highly protein-specific. |
| Multiple Cycles (>3) | Poor Stability : Significant risk of irreversible aggregation and denaturation. | Repeated ice crystal formation and cryo-concentration effects disrupt protein structure.[2] | |
| Additives | Reducing Agents (DTT, TCEP) | Increased Stability (for proteins with free cysteines) | Prevents oxidation and the formation of incorrect disulfide bonds which can lead to aggregation.[2] |
| Protease Inhibitors | Increased Stability | Prevents proteolytic degradation, especially in crude lysates stored for extended periods. | |
| Glycerol (10-20%) | Increased Stability (especially for freezing) | Acts as a cryoprotectant, reducing aggregation during freezing and thawing.[2] |
Troubleshooting Guide
Problem: My protein precipitates out of the this compound solution during storage.
| Potential Cause | Recommended Solution |
| This compound concentration is too low. | Ensure the this compound concentration is above its CMC (~0.37% w/v). Try increasing the concentration to 1-2%. |
| Protein concentration is too high. | High protein concentrations increase the likelihood of aggregation.[2] Dilute the sample or store it in smaller, lower-concentration aliquots. |
| pH of the buffer is near the protein's isoelectric point (pI). | Proteins are least soluble at their pI. Adjust the buffer pH to be at least one unit away from the protein's theoretical pI. |
| Incorrect storage temperature. | Avoid storing for long periods at 4°C. For long-term storage, aliquot and flash-freeze at -80°C.[2] |
| Buffer components are precipitating. | Some buffer salts can precipitate at low temperatures. Ensure all components are soluble at the storage temperature or consider a different buffer system. |
Problem: My protein has lost its biological activity after storage.
| Potential Cause | Recommended Solution |
| Protein denaturation/unfolding. | The this compound concentration may be too high, or the protein may be sensitive to this specific detergent. Screen other, milder detergents (e.g., DDM, LMNG).[3] |
| Freeze-thaw damage. | Avoid multiple freeze-thaw cycles. Prepare single-use aliquots. Consider adding a cryoprotectant like glycerol before freezing.[2] |
| Oxidation. | If your protein has surface-exposed cysteines, add a fresh reducing agent like DTT (1-5 mM) or TCEP (0.2-0.5 mM) to the storage buffer.[2] |
| Proteolytic degradation. | If storing a lysate or partially purified sample, always add a fresh cocktail of protease inhibitors to the storage buffer. |
Experimental Protocols
Protocol 1: General Workflow for Assessing Long-Term Stability
This protocol outlines a method to evaluate the stability of a protein in this compound solution over time.
-
Preparation of Protein Stock:
-
Purify the protein of interest.
-
Perform a buffer exchange into a baseline buffer without detergent to remove any purification tags and reagents.
-
Determine the protein concentration accurately (e.g., via A280 or BCA assay).
-
-
Sample Preparation for Storage:
-
Prepare the final storage buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound.
-
Optional: Add other stabilizers to test conditions, such as 10% glycerol or 1 mM DTT.
-
Dilute the protein stock into the this compound-containing storage buffer(s) to a final concentration of 0.5 - 1.0 mg/mL.
-
Create multiple, identical single-use aliquots (e.g., 50 µL) for each condition to avoid freeze-thaw cycles of the main stock.
-
-
Time-Point Storage:
-
Store the aliquots under desired conditions (e.g., 4°C, -20°C, and -80°C).
-
Designate specific aliquots for each time point (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
-
Analysis at Each Time Point:
-
At each designated time point, retrieve one aliquot from each storage condition.
-
Thaw frozen samples rapidly in a water bath and immediately place on ice.
-
Visual Inspection: Check for visible precipitate. Centrifuge the sample (e.g., 14,000 x g for 10 min at 4°C) to pellet insoluble aggregates.
-
Quantify Soluble Protein: Measure the protein concentration in the supernatant. A significant decrease indicates precipitation.
-
Assess Structural Integrity (SDS-PAGE): Run the supernatant on an SDS-PAGE gel. The appearance of lower molecular weight bands may indicate degradation, while high molecular weight bands in the well may indicate aggregation.
-
Assess Functional Activity: Perform a relevant activity assay (e.g., enzyme kinetics, binding assay) to determine the percentage of remaining activity compared to the T=0 sample.
-
Protocol 2: Thermal Shift Assay (TSA) for Optimal Condition Screening
TSA, or Differential Scanning Fluorimetry (DSF), can be used to rapidly screen for buffer conditions (including this compound concentration) that enhance a protein's thermal stability. A higher melting temperature (Tm) generally correlates with better long-term stability.
-
Reagent Preparation:
-
Protein: Prepare the purified protein at ~1-2 mg/mL in a base buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Dye: Prepare a stock of SYPRO Orange dye (e.g., 5000x in DMSO).
-
Screening Buffers: Prepare a series of buffers to test, varying the this compound concentration (e.g., 0.1%, 0.5%, 1.0%, 2.0%).
-
-
Assay Setup (96-well plate format):
-
In each well of a 96-well qPCR plate, add the components to a final volume of 20 µL.
-
Add 10 µL of the screening buffer (containing the desired this compound concentration).
-
Prepare a master mix of your protein and the dye. For each reaction, you will need 10 µL containing ~2-5 µg of protein and a final dye concentration of 5x.
-
Add 10 µL of the protein/dye master mix to each well.
-
Seal the plate, mix gently, and centrifuge briefly to collect the contents.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR machine.
-
Set up a melt curve experiment.
-
Increase the temperature from 25°C to 95°C with a ramp rate of 0.5 - 1.0°C per minute.
-
Measure fluorescence at each temperature interval (using the appropriate channel for SYPRO Orange, e.g., ROX).
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The protein's melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melt curve.
-
Compare the Tm values across different this compound concentrations. The condition that yields the highest Tm is considered the most stabilizing.
-
Visual Guides
References
CHAPS detergent removal by dialysis versus size exclusion chromatography
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for removing the zwitterionic detergent CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) from protein samples. It compares two common methods—dialysis and size exclusion chromatography (SEC)—offering detailed protocols, troubleshooting advice, and frequently asked questions to address issues encountered during experiments.
Method Comparison: Dialysis vs. Size Exclusion Chromatography
Choosing the appropriate method for this compound removal depends on factors such as the required purity, sample volume, protein stability, and available equipment. The following table summarizes the key characteristics of each technique.
| Feature | Dialysis | Size Exclusion Chromatography (SEC) |
| Removal Efficiency | ~95-97%[1] | >99.9%[1] |
| Principle | Passive diffusion across a semi-permeable membrane based on a concentration gradient.[2] | Separation of molecules based on hydrodynamic radius (size and shape).[2][3] |
| Speed | Slow; typically requires multiple buffer changes over 24-48 hours.[2] | Fast; a single run can be completed in minutes to a few hours.[4] |
| Protein Recovery | Can be high, but protein precipitation or adsorption to the membrane can cause loss.[4] | Generally high, but protein can be lost to non-specific adsorption to the column resin.[5] |
| Sample Dilution | Minimal sample dilution. | Significant sample dilution occurs as the sample passes through the column.[6] |
| Key Advantage | Simple, requires minimal specialized equipment, and is suitable for large sample volumes. | High efficiency, speed, and can also be used for buffer exchange in a single step.[1] |
| Primary Challenge | Incomplete removal of detergent; potential for protein precipitation as detergent concentration drops.[1][4] | Requires a dedicated chromatography system; risk of protein precipitation if detergent concentration in the mobile phase is too low.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) of this compound and why is it important for its removal?
A1: The CMC of this compound is relatively high, ranging from 6-10 mM.[8][9] Below the CMC, detergent molecules exist as monomers; above the CMC, they assemble into larger structures called micelles.[8] The high CMC of this compound is advantageous because diluting the sample below this concentration causes the micelles to break apart into monomers. These smaller monomers (MW ~615 Da) can be efficiently removed by dialysis or SEC, whereas the larger micelles (micellar weight ~6150 Da) would be retained along with the protein.[9]
Q2: When should I choose dialysis for this compound removal?
A2: Dialysis is a suitable choice when you are processing large sample volumes, do not require the highest level of detergent removal, and when speed is not a critical factor. It is also a gentle method that can be advantageous for sensitive proteins, provided they remain stable as the detergent concentration decreases.
Q3: When is Size Exclusion Chromatography (SEC) the better option?
A3: SEC is the preferred method when high purity (i.e., maximum detergent removal) is essential for downstream applications.[1] It is also ideal when speed is important or when you need to perform buffer exchange simultaneously.[1][4]
Q4: Can I lose my protein during the removal process?
A4: Yes, protein loss is a risk with both methods. During dialysis, proteins can precipitate out of solution as the detergent concentration falls below a critical level needed for solubility.[4] Proteins may also adsorb to the dialysis membrane.[4] In SEC, loss can occur due to non-specific binding of the protein to the column matrix.[5]
Q5: What Molecular Weight Cut-Off (MWCO) should I use for dialysis tubing?
A5: The MWCO of the dialysis membrane should be chosen to be significantly smaller than your protein of interest but large enough to allow this compound monomers to pass through freely. A general rule is to select a MWCO that is at least 2-3 times smaller than the molecular weight of your protein. Given the small size of this compound monomers, a 10-14 kDa MWCO is typically sufficient for most proteins.
Experimental Workflows and Decision Guide
The following diagrams illustrate the typical workflows for each removal method and provide a guide for selecting the most appropriate technique for your needs.
Caption: Workflow for this compound detergent removal using dialysis.
References
- 1. Synthesis of a radiolabeled zwitterionic detergent and its use in protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid phase extraction of the zwitterionic detergent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. agscientific.com [agscientific.com]
Technical Support Center: Mitigating the Effects of CHAPS on Protein-Protein Interaction Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the zwitterionic detergent CHAPS in protein-protein interaction (PPI) studies.
Troubleshooting Guide
This guide addresses common issues in PPI experiments, such as co-immunoprecipitation (Co-IP) and pull-down assays, where this compound is used for protein solubilization.
| Issue | Potential Cause Related to this compound | Solutions |
| Weak or No Interaction Detected | Disruption of Weak Interactions: this compound, while generally mild, can still disrupt weak or transient protein-protein interactions.[1] | 1. Optimize this compound Concentration: Decrease the this compound concentration in your lysis and wash buffers. Start with a concentration just above the Critical Micelle Concentration (CMC) and titrate downwards. 2. Detergent Exchange: After initial solubilization with this compound, exchange it for a milder non-ionic detergent like Triton X-100 or n-Dodecyl-β-D-maltoside (DDM) prior to the interaction assay. 3. Increase Salt Concentration: In some cases, increasing the salt concentration (e.g., 150-250 mM NaCl) can stabilize ionic interactions between proteins. |
| High Background Signal | Non-Specific Binding: Inadequate washing or inappropriate this compound concentration can lead to high background from non-specifically bound proteins. | 1. Increase Wash Stringency: Increase the number of wash steps (from 3 to 5) and/or slightly increase the this compound concentration in the wash buffer (e.g., from 0.1% to 0.3%). 2. Pre-clear Lysate: Incubate your cell lysate with beads (without the specific antibody) before the immunoprecipitation step to remove proteins that non-specifically bind to the beads.[2] 3. Add a Non-ionic Detergent: Including a low concentration of a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffers can help reduce non-specific binding.[3] |
| Protein Aggregation or Precipitation | Suboptimal Detergent Concentration: Using this compound at a concentration far above its CMC can sometimes lead to protein aggregation. Conversely, a concentration that is too low may not effectively solubilize membrane proteins, leading to precipitation.[4] | 1. Screen a Range of this compound Concentrations: Empirically determine the optimal this compound concentration for your protein of interest by testing a range (e.g., 0.3% to 2.0% w/v). 2. Check for a Second CMC: this compound can form different types of micelles at higher concentrations, which might affect protein stability.[2] Consider if a lower concentration range is more appropriate. 3. Include Stabilizing Additives: Additives like glycerol (5-10%), specific lipids, or cholesterol analogs can help stabilize your protein in the presence of this compound. |
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used in protein studies?
This compound (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic (electrically neutral) detergent.[5][6][7] It is widely used for solubilizing membrane proteins because it is effective at disrupting lipid bilayers while often preserving the native structure and function of the protein, which is crucial for studying protein-protein interactions.[1][8] Its high critical micelle concentration (CMC) also allows for its relatively easy removal by dialysis.[9]
2. How does this compound interfere with protein-protein interactions?
While considered a mild detergent, this compound can still interfere with PPIs in several ways:
-
Disruption of Hydrophobic Interactions: By coating the hydrophobic surfaces of proteins, this compound can mask the very regions involved in the protein-protein interface.
-
Alteration of Protein Conformation: Although non-denaturing, this compound can induce subtle conformational changes in proteins that may affect their ability to interact.
-
Steric Hindrance: The formation of detergent micelles around proteins can physically block interaction sites.
3. What are some good alternatives to this compound for PPI studies?
The best detergent is often protein-specific. However, some common alternatives to this compound include:
-
Non-ionic detergents: Triton X-100, NP-40, and n-Dodecyl-β-D-maltoside (DDM) are generally milder than zwitterionic detergents and are less likely to disrupt protein-protein interactions.
-
Other zwitterionic detergents: Digitonin is known for its gentle solubilization of membrane proteins, often preserving weak interactions.
-
Amphipols and Nanodiscs: These are more advanced, detergent-free methods for solubilizing membrane proteins in a more native-like lipid environment.
4. How can I remove or exchange this compound from my protein sample?
Several methods can be used for detergent removal or exchange:
-
Dialysis: Effective for detergents with a high CMC like this compound.[9]
-
Size-Exclusion Chromatography (Gel Filtration): Separates proteins from smaller detergent micelles.
-
Affinity Chromatography: If your protein is tagged (e.g., His-tag), you can bind it to a resin, wash away the this compound-containing buffer, and elute with a buffer containing a different detergent or no detergent.[10]
-
Detergent Removal Resins: Commercially available resins can specifically bind and remove detergents from protein solutions.
Quantitative Data Summary
The choice of detergent and its concentration are critical for the success of PPI studies. The following table summarizes the properties of this compound and some common alternatives.
| Detergent | Type | Critical Micelle Concentration (CMC) | Typical Working Concentration (for Co-IP) |
| This compound | Zwitterionic | 6-10 mM (0.37-0.62% w/v) | 0.5-1.0% (w/v) |
| Triton X-100 | Non-ionic | 0.2-0.9 mM (0.01-0.06% w/v) | 0.1-1.0% (v/v) |
| NP-40 | Non-ionic | 0.05-0.3 mM (0.003-0.02% v/v) | 0.1-1.0% (v/v) |
| Digitonin | Non-ionic | <0.1 mM (<0.012% w/v) | 1-2% (w/v) |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.1-0.2 mM (0.005-0.01% w/v) | 0.1-1.0% (w/v) |
| Octyl Glucoside | Non-ionic | 20-25 mM (0.58-0.73% w/v) | 1-2% (w/v) |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) with Optimized this compound Concentration
This protocol provides a general framework for performing a Co-IP experiment with a focus on optimizing the this compound concentration to preserve protein interactions.
-
Cell Lysis:
-
Wash cultured cells (approximately 1-5 x 10^7) twice with ice-cold PBS.
-
Lyse the cell pellet in 1 mL of ice-cold Co-IP lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, and a starting concentration of 0.5% w/v this compound). Add protease and phosphatase inhibitors immediately before use.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add 20-30 µL of Protein A/G beads to the lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube, avoiding the bead pellet.
-
-
Immunoprecipitation:
-
Add 1-5 µg of your primary antibody (specific to the "bait" protein) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of Protein A/G beads and incubate for another 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer (Co-IP lysis buffer with a potentially lower this compound concentration, e.g., 0.1-0.3% w/v). After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Elute the protein complexes from the beads by adding 30-50 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Pellet the beads by centrifugation and collect the supernatant for analysis by SDS-PAGE and Western blotting.
-
Protocol 2: Detergent Exchange by Affinity Chromatography
This protocol describes how to exchange this compound for a different detergent using a protein with an affinity tag (e.g., His-tag).
-
Protein Solubilization:
-
Solubilize your protein of interest from the cell membrane using a lysis buffer containing an optimized concentration of this compound as described in the Co-IP protocol.
-
-
Binding to Affinity Resin:
-
Equilibrate your affinity resin (e.g., Ni-NTA for His-tagged proteins) with a binding buffer containing this compound (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 0.5% this compound).
-
Incubate your clarified lysate with the equilibrated resin for 1-2 hours at 4°C with gentle rotation.
-
-
Detergent Exchange Wash:
-
Pellet the resin by centrifugation.
-
Wash the resin twice with the this compound-containing binding buffer to remove non-specific binders.
-
Perform three to five washes with the exchange buffer containing the new detergent (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 0.5% Triton X-100). This gradually replaces the this compound.
-
-
Elution:
-
Elute your protein from the resin using an elution buffer containing the new detergent (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 0.5% Triton X-100).
-
-
Downstream Application:
-
The eluted protein is now in a buffer with the new detergent and can be used for your PPI study.
-
Visualizations
Caption: Workflow for mitigating this compound effects in PPI studies.
Caption: How this compound can interfere with protein-protein interactions.
Caption: Decision tree for selecting an initial detergent for PPI studies.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. periodicos.ufms.br [periodicos.ufms.br]
- 3. Detergent Concentrations for Co-IP - Protein and Proteomics [protocol-online.org]
- 4. researchgate.net [researchgate.net]
- 5. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 6. Detergents for Protein Solubilization | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Octyl glucoside - Wikipedia [en.wikipedia.org]
- 8. snowpure.com [snowpure.com]
- 9. agscientific.com [agscientific.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
CHAPS vs. Triton X-100: A Comparative Guide for Preserving Protein Complexes
For researchers, scientists, and drug development professionals, the choice of detergent is a critical parameter in the successful isolation and characterization of intact protein complexes. This guide provides an objective comparison of two commonly used detergents, CHAPS and Triton X-100, for the preservation of protein-protein interactions, supported by their physicochemical properties and available experimental data.
This document delves into the distinct characteristics of the zwitterionic detergent this compound and the non-ionic detergent Triton X-100, offering insights into their mechanisms of action and suitability for various applications. By understanding their fundamental differences, researchers can make informed decisions to optimize the isolation of stable and functionally active protein complexes for downstream analyses such as co-immunoprecipitation, blue native PAGE, and mass spectrometry.
At a Glance: Key Physicochemical Properties
The efficacy of a detergent in preserving protein complexes is intrinsically linked to its structural and chemical properties. The following table summarizes the key physicochemical characteristics of this compound and Triton X-100.
| Property | This compound | Triton X-100 |
| Detergent Type | Zwitterionic | Non-ionic |
| Molecular Weight | 614.88 g/mol | ~625 g/mol (average) |
| Critical Micelle Concentration (CMC) | 6 - 10 mM | 0.2 - 0.9 mM |
| Aggregation Number | ~10 | 100 - 155 |
| Micelle Molecular Weight | ~6,150 Da | ~62,500 - 96,875 Da |
Performance in Protein Complex Preservation: A Comparative Analysis
The choice between this compound and Triton X-100 hinges on the specific protein complex of interest and the desired stringency of the extraction and purification process.
Triton X-100, being a non-ionic detergent, is generally considered milder and is often the first choice for preserving fragile protein-protein interactions.[1] It is effective at solubilizing membranes while being less disruptive to native protein conformations. However, its gentleness can sometimes lead to higher background due to the co-purification of non-specific interactors.
This compound, a zwitterionic detergent, possesses both a positively charged and a negatively charged group in its hydrophilic head, rendering it more effective at disrupting protein-protein interactions compared to Triton X-100.[1] This property can be advantageous when trying to reduce non-specific binding and obtain a cleaner preparation of the protein complex of interest. However, there is a higher risk of disrupting weaker, yet biologically relevant, interactions.
One study on the solubilization of a membrane-bound enzyme, polygalacturonic acid synthase, found that 0.5% Triton X-100 yielded maximum enzyme activity.[2] As a substitute, this compound also worked well, with an optimal concentration of 20 mM providing similar enzyme activity.[2] This suggests that for single membrane-bound proteins, both detergents can be effective, and the optimal choice may depend on the specific protein and the desired downstream application.
A study on the detection of MHC-like glycoproteins demonstrated that the detergents NP-40 and Triton X-100 were less efficient than this compound in breaking certain protein-protein interactions.[3] This characteristic of this compound allowed for the successful solubilization and direct detection of a novel antigen that was not accessible when using the milder non-ionic detergents.[3]
Experimental Protocols
Detailed methodologies for utilizing this compound and Triton X-100 in key protein complex analysis techniques are provided below.
Co-Immunoprecipitation (Co-IP) with this compound Lysis Buffer
This protocol is designed for the isolation of protein complexes from cultured cells.
Materials:
-
This compound Lysis Buffer (e.g., 0.5% this compound in HEPES buffer)[4]
-
Phosphate-Buffered Saline (PBS)
-
Protease and phosphatase inhibitors
-
IP-grade antibody against the "bait" protein
-
Protein A/G-coupled agarose or magnetic beads
-
Microcentrifuge
-
End-over-end rotator
Procedure:
-
Culture cells to 80-90% confluency.
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding ice-cold this compound Lysis Buffer supplemented with protease and phosphatase inhibitors. The recommended volume is 300 µL for a 10 cm dish.[5]
-
Incubate on ice for 10 minutes with occasional vortexing to facilitate lysis.[6]
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[5]
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Add the IP antibody to the cleared lysate and incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g for 1 minute).
-
Wash the beads three to five times with ice-cold this compound Lysis Buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer for subsequent Western blot analysis).
Blue Native PAGE (BN-PAGE) with Triton X-100 for Solubilization
This protocol is suitable for the analysis of mitochondrial protein complexes.
Materials:
-
Solubilization Buffer (e.g., 50 mM Bis-Tris, 750 mM 6-aminocaproic acid, 1% Triton X-100, pH 7.0)
-
BN-PAGE running buffers (Anode and Cathode buffers)
-
Coomassie Blue G-250
-
Gradient gel caster and electrophoresis system
Procedure:
-
Isolate mitochondria from the sample of interest.
-
Resuspend the mitochondrial pellet in ice-cold Solubilization Buffer containing 1% Triton X-100. The best detergent for a particular protein complex must be determined experimentally.[7]
-
Incubate on ice for 30 minutes to solubilize the membrane protein complexes.
-
Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet any insoluble material.
-
Carefully collect the supernatant containing the solubilized protein complexes.
-
Add Coomassie Blue G-250 to the supernatant to a final concentration of 0.25%. This imparts a negative charge to the protein complexes for migration in the electric field.
-
Load the samples onto a native polyacrylamide gradient gel (e.g., 4-16%).
-
Perform electrophoresis in a cold room or at 4°C using the appropriate BN-PAGE running buffers. The cathode buffer should initially contain Coomassie Blue G-250.
-
After the run, the gel can be stained, or the protein complexes can be transferred to a membrane for immunodetection.
Visualizing the Workflow and Detergent Structures
To better illustrate the experimental process and the structural differences between the detergents, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solubilisation effect of Nonidet P-40, triton X-100 and this compound in the detection of MHC-like glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agscientific.com [agscientific.com]
- 6. fivephoton.com [fivephoton.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: CHAPS vs. Octyl Glucoside for Membrane Protein Solubilization
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal detergent for membrane protein extraction and stabilization.
The successful solubilization of membrane proteins is a critical first step in their purification and subsequent characterization. The choice of detergent is paramount, as it must effectively extract the protein from the lipid bilayer while preserving its native structure and function. Among the vast array of available detergents, CHAPS and octyl glucoside are two of the most commonly employed agents. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in making an informed decision for their specific application.
Key Properties and Performance Metrics
This compound (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic detergent that combines the properties of bile salts and sulfobetaines. Octyl glucoside (n-octyl-β-D-glucopyranoside) is a non-ionic detergent widely used for its mildness and ease of removal. Their fundamental properties are summarized below.
| Property | This compound | Octyl Glucoside |
| Detergent Class | Zwitterionic | Non-ionic |
| Molecular Weight | 614.88 g/mol | 292.37 g/mol |
| Critical Micelle Concentration (CMC) | 6 - 10 mM | 20 - 25 mM |
| Aggregation Number | 4 - 14 | 27 - 100 |
| Micelle Molecular Weight | ~3,700 - 8,600 Da | ~8,000 - 29,000 Da |
| Dialyzable | Yes | Yes |
Performance in Membrane Protein Solubilization: Experimental Data
The efficacy of a detergent is highly dependent on the specific membrane protein and the lipid environment. Below are findings from studies that have directly compared this compound and octyl glucoside.
Solubilization of Alkaline Phosphatase from Human Thyroid Membranes
A study comparing various detergents for the solubilization of membrane-associated proteins from human thyroid tissue provided the following results:
| Detergent | Concentration | Total Protein Solubilized (mg/mL) | Alkaline Phosphatase Activity (A410/min per mg) |
| This compound | 13 mM | 5.40 | 0.21 |
| Octyl Glucoside | 30 mM | 4.30 | 0.28 |
In this specific application, this compound solubilized a higher total amount of membrane protein. However, the specific activity of the solubilized alkaline phosphatase was greater with octyl glucoside, suggesting it may be gentler in preserving the enzyme's native conformation. Furthermore, electrophoretic analysis revealed that octyl glucoside released a broader range of polypeptide bands, indicating a potentially more comprehensive solubilization of the membrane proteome.
Solubilization of the Serotonin 5-HT1A Receptor
In a study on the solubilization of the sheep brain serotonin 5-HT1A receptor, a G-protein coupled receptor (GPCR), neither this compound nor octyl glucoside proved to be the optimal choice under the tested conditions. While this compound did solubilize the receptor, the binding activity was sensitive to delipidation[1]. In contrast, octyl glucoside solubilized virtually no active receptor[1]. This highlights the protein-specific nature of detergent selection and the importance of empirical screening.
Experimental Protocols
The following are generalized protocols for the solubilization of membrane proteins using this compound and octyl glucoside. It is crucial to optimize these protocols for each specific membrane protein and biological system.
General Workflow for Membrane Protein Solubilization
Protocol for Solubilization with this compound
-
Membrane Preparation : Isolate the membrane fraction containing the protein of interest from the source material (e.g., cell culture, tissue) by differential centrifugation.
-
Resuspension : Resuspend the membrane pellet in a suitable buffer (e.g., Tris-HCl, HEPES) at a protein concentration of 1-10 mg/mL. The buffer should contain protease inhibitors and any necessary cofactors for protein stability.
-
Detergent Addition : Add a concentrated stock solution of this compound to the membrane suspension to achieve a final concentration typically in the range of 10-20 mM. The optimal detergent-to-protein ratio (w/w) often needs to be determined empirically, but a starting point of 2:1 to 10:1 is common.
-
Solubilization : Incubate the mixture on ice or at 4°C with gentle agitation for 30 minutes to 2 hours. The optimal time and temperature should be determined for each protein.
-
Clarification : Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the insoluble material.
-
Supernatant Collection : Carefully collect the supernatant, which contains the solubilized membrane proteins, for downstream applications such as purification and analysis.
Protocol for Solubilization with Octyl Glucoside
-
Membrane Preparation : As with this compound, begin by preparing an isolated membrane fraction.
-
Resuspension : Resuspend the membrane pellet in a buffered solution containing protease inhibitors.
-
Detergent Addition : Add octyl glucoside to a final concentration typically above its CMC, often in the range of 30-60 mM. The detergent-to-protein ratio should be optimized.
-
Solubilization : Incubate the suspension at 4°C with gentle mixing for 1-4 hours.
-
Clarification : Pellet the non-solubilized material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Supernatant Collection : The resulting supernatant contains the solubilized membrane proteins ready for further steps.
Mechanism of Solubilization
The process of membrane protein solubilization by detergents involves the disruption of the lipid bilayer and the formation of mixed micelles containing the protein, lipids, and detergent molecules.
Conclusion: Making the Right Choice
Both this compound and octyl glucoside are valuable tools in the membrane protein researcher's toolkit. The choice between them is not always straightforward and should be guided by the specific characteristics of the protein of interest and the downstream applications.
-
This compound may be advantageous when a higher total protein yield is desired and its zwitterionic nature can be beneficial in certain chromatographic techniques like ion-exchange chromatography.
-
Octyl glucoside , being non-ionic and generally considered milder, might be the preferred choice when preserving the activity of sensitive enzymes or the native conformation of complex receptors is the primary goal. Its higher CMC also facilitates its removal by dialysis.
Ultimately, empirical testing is the most reliable approach to determine the optimal detergent and conditions for the successful solubilization of a novel membrane protein. Screening a panel of detergents, including both this compound and octyl glucoside, at various concentrations and conditions is a recommended strategy to maximize the chances of success.
References
A Head-to-Head Comparison: CHAPS vs. Digitonin for Membrane Receptor Extraction
For researchers, scientists, and drug development professionals, the effective extraction of membrane receptors is a critical first step in their characterization and the development of novel therapeutics. The choice of detergent is paramount, as it must efficiently solubilize the receptor from the lipid bilayer while preserving its native structure and function. This guide provides an objective comparison of two commonly used detergents, CHAPS and digitonin, supported by experimental data, to aid in the selection of the most appropriate extraction agent for your research needs.
Detergent Properties: A Tale of Two Molecules
This compound (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) and digitonin are both non-denaturing detergents, a crucial characteristic for maintaining the integrity of sensitive membrane proteins. However, they differ in their chemical nature, which influences their solubilization properties.
-
This compound is a zwitterionic detergent, meaning it possesses both a positive and a negative charge, resulting in a net neutral charge over a wide pH range. This property makes it particularly useful for techniques like isoelectric focusing and ion-exchange chromatography. Its relatively high critical micelle concentration (CMC) of 6-10 mM facilitates its removal by dialysis.[1]
-
Digitonin , a nonionic detergent, is a glycoside derived from the foxglove plant Digitalis purpurea. It is known for its mild solubilization of membrane proteins and its ability to selectively permeabilize the plasma membrane at low concentrations due to its interaction with cholesterol.[2][3]
Performance Showdown: Quantitative Extraction Data
A direct comparative study on the solubilization of membrane-associated proteins from human thyroid membranes provides valuable quantitative insights into the performance of this compound and digitonin. The following table summarizes the key findings from this study, which assessed both the total protein yield and the preservation of the activity of a model membrane-bound enzyme, alkaline phosphatase.
| Detergent | Concentration Used | Total Protein Solubilized (mg/ml) | Alkaline Phosphatase Activity (A410/min per mg) |
| This compound | 13 mM | 5.40 | 0.21 |
| Digitonin | 1.00% | 2.00 | - |
| Control (None) | - | 0.70 | 0.04 |
Data adapted from Masini, E., et al. (1984). A comparison of detergents for the solubilization of membrane-associated proteins.[4]
The data clearly indicates that under the tested conditions, This compound was significantly more effective at solubilizing total membrane proteins from the human thyroid membrane fraction, yielding more than twice the protein concentration compared to digitonin.[4] Furthermore, the enzymatic activity of alkaline phosphatase was well-preserved in the this compound extract, demonstrating its gentle nature.[4] While the specific activity for the digitonin extract was not reported in this particular dataset, it is generally considered a mild detergent.[2]
It is important to note that the optimal detergent and its concentration are highly dependent on the specific membrane receptor and the biological system under investigation. Therefore, empirical testing is always recommended.
Experimental Protocols: Methodologies for Success
Below are detailed protocols for membrane receptor extraction using this compound and digitonin, based on established methodologies.
Protocol 1: Membrane Protein Extraction using this compound Lysis Buffer
This protocol is suitable for the solubilization of membrane proteins for various downstream applications, including immunoprecipitation.
Materials:
-
This compound Lysis Buffer (e.g., 40 mM HEPES, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 0.5 mM orthovanadate, and 1.0% this compound)
-
Protease and phosphatase inhibitor cocktails
-
Cultured cells or tissue
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge
Procedure:
-
Cell Preparation: For adherent cells, wash with ice-cold PBS and scrape. For suspension cells, wash and pellet by centrifugation. For tissue, homogenize in a suitable buffer.
-
Lysis: Resuspend the cell pellet or tissue homogenate in ice-cold this compound Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing to facilitate lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the solubilized membrane proteins, to a new pre-chilled tube.
-
Downstream Processing: The clarified lysate is now ready for protein quantification and subsequent applications such as immunoprecipitation or Western blotting.
Protocol 2: Differential Detergent Extraction using Digitonin
This protocol is often used for the selective permeabilization of the plasma membrane to release cytosolic components, followed by the extraction of membrane proteins.
Materials:
-
Digitonin Permeabilization Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, and 0.01-0.05% digitonin)
-
Membrane Solubilization Buffer (containing a stronger non-ionic detergent like Triton X-100 or DDM)
-
Protease inhibitor cocktail
-
Cultured cells
-
PBS
-
Microcentrifuge
Procedure:
-
Cell Preparation: Wash and pellet cultured cells with ice-cold PBS.
-
Permeabilization: Resuspend the cell pellet in ice-cold Digitonin Permeabilization Buffer with protease inhibitors.
-
Incubation: Incubate on ice for 10-15 minutes with gentle agitation.
-
Cytosolic Fraction Collection: Centrifuge at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C. The supernatant contains the cytosolic proteins.
-
Membrane Fraction Lysis: Resuspend the remaining cell pellet in ice-cold Membrane Solubilization Buffer (e.g., containing 1% Triton X-100) with protease inhibitors.
-
Incubation: Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.
-
Membrane Protein Collection: The supernatant contains the solubilized membrane proteins.
Visualizing the Process: Workflows and Pathways
To better illustrate the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for membrane receptor extraction.
Caption: A generic G-protein coupled receptor signaling pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. Chemical Tools for Membrane Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization, purification, and characterization of the hexameric form of phosphatidylserine synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
CHAPS vs. ASB-14 in Proteomics: A Comparative Guide
In the realm of proteomics, the choice of detergent is a critical determinant for successful protein solubilization and subsequent analysis. Among the zwitterionic detergents frequently employed, CHAPS and ASB-14 are two prominent options, each with distinct properties that render them suitable for different applications. This guide provides a detailed comparison of this compound and ASB-14, supported by experimental data and protocols, to assist researchers in making an informed decision for their specific proteomics workflow.
At a Glance: this compound vs. ASB-14
| Feature | This compound (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) | ASB-14 (Amidosulfobetaine-14) |
| Chemical Nature | Zwitterionic, bile salt derivative | Zwitterionic, amidosulfobetaine |
| Primary Application | Solubilization of proteins for 2D gel electrophoresis, particularly soluble proteins; maintaining protein-protein interactions. | Solubilization of hydrophobic and membrane proteins for 2D gel electrophoresis and other proteomic analyses. |
| Strengths | - Well-established and widely used.- Effective for solubilizing soluble and moderately hydrophobic proteins.- Generally preserves protein structure and interactions. | - Superior solubilization of hydrophobic and integral membrane proteins.[1]- Can reveal previously undetected proteins in 2D gels.[1]- Effective in urea/thiourea mixtures.[1] |
| Limitations | Less effective for highly hydrophobic and integral membrane proteins. | Can be less effective for soluble proteins compared to this compound. |
| Optimal Use Case | Studies focusing on soluble proteins, protein complexes, and co-immunoprecipitation. | Proteomic analysis of membrane-rich samples, hydrophobic proteins, and complex tissues like the brain. |
Performance Comparison: Quantitative Data
The efficacy of a detergent is often measured by the number of distinct protein spots resolved in two-dimensional gel electrophoresis (2D-PAGE). The following table summarizes data from a study comparing the protein extraction efficiency of this compound, ASB-14, and a combination of both from human brain frontal cortex tissue.
| Detergent Condition | Average Number of Detected Protein Spots (pH 3-10) | Average Number of Detected Protein Spots (pH 6.5-10) | Reference |
| 4% this compound | 1087 | 372 | [1] |
| 2% ASB-14 | Not reported individually | Not reported individually | [1] |
| 4% this compound + 2% ASB-14 | 1192 | 457 | [1] |
These results demonstrate that the combination of this compound and ASB-14 yields a significantly higher number of detectable protein spots compared to this compound alone, indicating a more comprehensive protein extraction, particularly for more complex protein mixtures.[1]
When to Choose this compound:
This compound is a reliable choice for general proteomics applications, especially when dealing with soluble proteins or when the preservation of protein-protein interactions is crucial. Its milder nature makes it suitable for techniques like co-immunoprecipitation where maintaining the integrity of protein complexes is paramount.
When to Choose ASB-14:
ASB-14 excels in scenarios where the target proteins are known to be hydrophobic or are integral membrane proteins. Its superior solubilizing power for such challenging proteins can lead to a more comprehensive proteome profile, revealing proteins that might be missed with this compound alone. For complex samples with a mix of soluble and membrane proteins, a combination of this compound and ASB-14 is often the most effective approach.[1]
Experimental Protocols
Below are detailed protocols for protein extraction using this compound, ASB-14, and a combination of both for 2D-PAGE analysis.
Protocol 1: Protein Extraction using this compound-based Buffer
This protocol is suitable for general protein extraction from cell cultures.
Materials:
-
Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) this compound, 40 mM Tris, 1% DTT, and protease inhibitors.
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Harvest cells using a cell scraper and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of Lysis Buffer.
-
Incubate the mixture on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the solubilized proteins for downstream analysis.
Protocol 2: Protein Extraction using ASB-14 for Hydrophobic Proteins
This protocol is optimized for the extraction of hydrophobic and membrane proteins.
Materials:
-
Extraction Buffer: 7 M Urea, 2 M Thiourea, 2% (w/v) ASB-14, 100 mM DTT, and protease inhibitors.
-
Sample (e.g., tissue homogenate, membrane fraction)
-
Dounce homogenizer
-
Ultracentrifuge
Procedure:
-
Homogenize the tissue sample in Extraction Buffer using a Dounce homogenizer on ice.
-
Incubate the homogenate for 1 hour at room temperature with gentle agitation.
-
Centrifuge the sample at 100,000 x g for 1 hour at 15°C to pellet insoluble material.
-
Collect the supernatant containing the solubilized hydrophobic and membrane proteins.
Protocol 3: Combined this compound and ASB-14 Protein Extraction for Complex Samples
This protocol is recommended for complex samples such as brain tissue to maximize protein diversity.[1]
Materials:
-
Combined Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) this compound, 2% (w/v) ASB-14, 100 mM DTT, and protease inhibitors.[1]
-
Tissue sample
-
Mortar and pestle
-
Liquid nitrogen
Procedure:
-
Grind the frozen tissue sample to a fine powder in a mortar and pestle cooled with liquid nitrogen.
-
Transfer the powdered tissue to a tube containing the Combined Lysis Buffer.
-
Homogenize the sample further using a sonicator or a Dounce homogenizer on ice.
-
Incubate the lysate for 1 hour at room temperature with constant agitation.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant for 2D-PAGE analysis.
Visualizing the Workflow and Decision Logic
To further clarify the application of these detergents, the following diagrams illustrate a typical 2D-PAGE workflow and a decision-making process for detergent selection.
References
A Researcher's Guide to Validating Protein-Protein Interactions Discovered with CHAPS
For researchers, scientists, and professionals in drug development, the accurate validation of protein-protein interactions (PPIs) is a critical step in unraveling complex biological processes and identifying novel therapeutic targets. This guide provides a comprehensive comparison of methods used to validate PPIs initially discovered using the zwitterionic detergent CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) for protein solubilization. We will delve into the performance of alternative detergents and orthogonal validation techniques, supported by experimental data and detailed protocols.
This compound is a popular choice for solubilizing membrane and other proteins due to its mild, non-denaturing properties that can preserve native protein structures and interactions.[1][2] However, the choice of detergent and the method of validation are crucial for the reliability of PPI data. This guide will compare this compound-based Co-Immunoprecipitation (Co-IP) with other common techniques and provide in-depth protocols for robust validation.
Comparative Analysis of PPI Discovery and Validation Methods
The selection of a method for PPI analysis involves a trade-off between throughput, sensitivity, and the likelihood of detecting false positives or negatives. Below is a comparison of common techniques used in conjunction with or as alternatives to this compound-based PPI discovery.
| Method | Principle | Typical Application | Strengths | Weaknesses | Reported False Positive Rate | Reported False Negative Rate |
| Co-Immunoprecipitation (Co-IP) with this compound | A specific antibody targets a "bait" protein, pulling it down from a cell lysate along with its interacting "prey" proteins. This compound is used to solubilize proteins while maintaining interactions.[1] | Validation of binary or complex interactions in a near-native environment. | - In vivo interactions. - Can identify entire protein complexes. - this compound is effective at solubilizing membrane proteins while preserving interactions.[2][3] | - Dependent on antibody specificity and availability. - Prone to non-specific binding, leading to false positives. - Transient or weak interactions may be lost during washing steps. | High, but can be minimized with stringent washing and proper controls. | Can be high for weak or transient interactions. |
| Co-Immunoprecipitation (Co-IP) with Triton X-100/NP-40 | Similar to Co-IP with this compound, but uses non-ionic detergents for cell lysis and protein solubilization.[4] | General PPI validation, particularly for cytosolic and abundant proteins. | - Milder than ionic detergents, preserving many interactions. | - May be less effective than this compound for solubilizing some membrane protein complexes.[3] - Can still result in significant non-specific binding. | High, optimization of detergent concentration is critical. Low concentrations (e.g., 0.05% NP-40) can reduce non-specific binding.[5][6] | Can be high for weak or transient interactions. |
| Yeast Two-Hybrid (Y2H) | A genetic method in yeast where the interaction between two proteins reconstitutes a functional transcription factor, activating a reporter gene. | High-throughput screening for binary protein interactions. | - High-throughput capability. - Detects transient and weak interactions. - Does not require specific antibodies. | - High rates of false positives and false negatives.[7][8][9] - Interactions must occur in the yeast nucleus. - Post-translational modifications may differ from mammalian cells. | Estimated as high as 70%.[7] | Up to 75% of known interactions can be missed in single screens.[8] Reproducibility between screens can be as low as 9%.[10] |
| Surface Plasmon Resonance (SPR) | An in vitro, label-free technique that measures the binding of an "analyte" protein in solution to a "ligand" protein immobilized on a sensor chip in real-time. | Quantitative analysis of binding kinetics (k_on, k_off) and affinity (K_D) of purified proteins. | - Provides quantitative kinetic and affinity data. - Label-free and real-time analysis. - High sensitivity. | - Requires purified proteins. - In vitro, so may not reflect the cellular environment. - Immobilization of the ligand can affect its conformation and activity. | Low, as it directly measures binding. | Can occur if protein activity is lost upon purification or immobilization. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are protocols for key experiments in PPI validation.
Co-Immunoprecipitation (Co-IP) Protocol with this compound Lysis Buffer
This protocol is designed for the immunoprecipitation of a target protein and its binding partners from cultured mammalian cells using a this compound-based lysis buffer.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
This compound Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) this compound, 1 mM EDTA, Protease and Phosphatase Inhibitor Cocktails
-
Primary antibody specific to the "bait" protein
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (w/v) this compound
-
Elution Buffer (e.g., 1X Laemmli sample buffer)
-
Microcentrifuge
-
End-over-end rotator
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS and harvest.
-
Resuspend the cell pellet in ice-cold this compound Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G magnetic beads to the cell lysate and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G magnetic beads to each sample and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic rack and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in Elution Buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.
-
Pellet the beads and collect the supernatant for analysis by Western blotting or mass spectrometry.
-
Yeast Two-Hybrid (Y2H) Screening Protocol
This protocol provides a general workflow for identifying PPIs using a GAL4-based Y2H system.
Materials:
-
Yeast strains (e.g., AH109 and Y187)
-
"Bait" plasmid (e.g., pGBKT7) containing your protein of interest fused to the GAL4 DNA-binding domain (BD).
-
"Prey" plasmid library (e.g., pGADT7) containing a cDNA library fused to the GAL4 activation domain (AD).
-
Yeast transformation reagents (e.g., PEG/LiAc).
-
Appropriate yeast media (YPD, SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).
-
X-α-Gal for blue/white screening.
Procedure:
-
Bait Plasmid Transformation and Auto-activation Test:
-
Transform the bait plasmid into the AH109 yeast strain.
-
Plate on SD/-Trp media to select for transformants.
-
Test for auto-activation by plating the bait-containing yeast on SD/-Trp/-His and SD/-Trp/-Ade media. The bait should not grow on these plates, as this would indicate it can activate the reporter genes on its own.
-
-
Library Screening (Mating Approach):
-
Transform the prey library plasmid into the Y187 yeast strain and plate on SD/-Leu.
-
Mate the bait-containing AH109 strain with the prey library-containing Y187 strain.
-
Plate the diploid yeast on SD/-Trp/-Leu to select for cells containing both plasmids.
-
-
Selection of Positive Interactions:
-
Replica-plate the diploid yeast onto high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) with X-α-Gal.
-
Colonies that grow and turn blue indicate a positive interaction.
-
-
Validation and Identification:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Transform the isolated prey plasmids into E. coli for amplification.
-
Sequence the prey plasmids to identify the interacting protein.
-
Re-transform the identified prey plasmid with the original bait plasmid into yeast to confirm the interaction.
-
Surface Plasmon Resonance (SPR) Protocol for Kinetic Analysis
This protocol outlines the steps for determining the binding kinetics of a purified protein-protein interaction using a Biacore instrument.
Materials:
-
Biacore instrument (e.g., Biacore T200)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+)
-
Purified "ligand" protein
-
Purified "analyte" protein at various concentrations in running buffer
-
Regeneration solution (e.g., glycine-HCl, pH 1.5-2.5)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the ligand protein in the appropriate immobilization buffer. The amount of immobilized ligand should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
-
Analyte Injection and Binding Analysis:
-
Inject a series of analyte concentrations over the ligand-immobilized surface and a reference surface (for subtracting non-specific binding and bulk refractive index changes).
-
Monitor the association phase as the analyte binds to the ligand.
-
Switch back to running buffer and monitor the dissociation phase.
-
-
Surface Regeneration:
-
Inject the regeneration solution to remove the bound analyte from the ligand surface. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the ligand.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to obtain the specific binding sensorgram.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
Visualizing Workflows and Pathways
Diagrams are invaluable for understanding complex experimental processes and biological pathways.
Caption: Workflow for the discovery and validation of protein-protein interactions.
Caption: Hypothetical signaling pathway illustrating a discovered protein-protein interaction.
References
- 1. agscientific.com [agscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Solubilisation effect of Nonidet P-40, triton X-100 and this compound in the detection of MHC-like glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Yeast Two-Hybrid, a Powerful Tool for Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Precision and recall estimates for two-hybrid screens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: CHAPS vs. Zwittergent 3-14 for 2D Electrophoresis
For researchers, scientists, and drug development professionals seeking to optimize protein separation in two-dimensional (2D) electrophoresis, the choice of detergent is a critical parameter influencing protein solubilization, resolution, and overall success of the experiment. This guide provides a detailed comparison of two commonly used zwitterionic detergents: CHAPS and Zwittergent 3-14.
This compound (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a well-established and widely used detergent in 2D electrophoresis due to its effective protein solubilization and compatibility with isoelectric focusing (IEF). Zwittergent 3-14 (n-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate), a sulfobetaine detergent, has emerged as a powerful alternative, particularly for the challenging solubilization of membrane proteins. This guide will delve into their respective performances, supported by experimental data, and provide detailed protocols to aid in the selection of the most appropriate detergent for your specific research needs.
Data Presentation: Performance Comparison
The following table summarizes the key performance differences between this compound and Zwittergent 3-14 based on available experimental data. It is important to note that the optimal detergent is often sample-dependent, with Zwittergent 3-14 and other sulfobetaine detergents frequently demonstrating superior performance for hydrophobic and membrane proteins.
| Performance Metric | This compound | Zwittergent 3-14 & other Sulfobetaines | Key Findings & Citations |
| Protein Solubilization (General) | Good, widely effective for a broad range of proteins. | Good to Excellent, particularly for hydrophobic proteins. | This compound is a standard detergent used in many 2D electrophoresis protocols.[1] Sulfobetaine detergents like the Zwittergent 3-X series are noted for being efficient at breaking protein-protein interactions.[2] |
| Protein Solubilization (Membrane Proteins) | Moderate, may be less effective for integral membrane proteins. | Excellent, often superior to this compound for solubilizing membrane proteins. | Studies have shown that amidosulfobetaines, a class of zwitterionic detergents, are better than this compound at solubilizing integral membrane proteins like ion channels and G-protein coupled receptors.[3] Zwittergent 3-14 has been successfully used to isolate and resolve outer membrane proteins (OMPs) from various bacteria.[2][4][5][6][7] |
| Spot Resolution | Good, generally provides well-resolved spots for many protein samples. | Can provide improved resolution, especially for previously insoluble proteins. | Replacement of other nonionic detergents with this compound has been shown to markedly increase resolution in 2D electrophoresis of microsomal proteins.[8][9] The use of Zwittergent 3-14 is suitable for the separation of OMPs by 2D electrophoresis.[2][4][6] |
| Protein Yield (Spot Count) | Varies by sample type. | Often results in a higher number of detected spots, particularly for membrane protein-rich samples. | In a study on Xylella fastidiosa membrane proteins, this compound revealed 72 spots, while another sulfobetaine detergent, SB 3-10, revealed 157 spots.[10] The use of Zwittergent 3-14 in the analysis of Klebsiella pneumoniae OMPs resulted in the identification of 134 protein spots.[4] |
| Ease of Use | High, readily soluble in common 2D electrophoresis buffers. | Can be less soluble in high urea concentrations compared to this compound. | This compound is highly soluble and a common component of standard rehydration buffers.[6] Some sulfobetaine detergents can be difficult to solubilize in buffers with high urea concentrations.[11] |
Experimental Protocols
The following are generalized protocols for sample preparation for 2D electrophoresis using either this compound or Zwittergent 3-14. The optimal concentrations and specific steps may need to be empirically determined for your specific sample.
Protocol 1: Sample Solubilization with this compound
This protocol is a standard method for the solubilization of a wide range of cellular and tissue proteins.
Materials:
-
Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) this compound, 40 mM Tris, 65 mM DTT, and a protease inhibitor cocktail.
-
Sample (e.g., cell pellet, tissue homogenate)
Procedure:
-
Add the Lysis Buffer to the protein sample. The volume will depend on the amount of starting material.
-
Incubate the sample on a shaker or rotator for 1-2 hours at room temperature to ensure complete solubilization.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-30 minutes at 4°C to pellet any insoluble material.
-
Carefully collect the supernatant containing the solubilized proteins.
-
Determine the protein concentration of the supernatant using a compatible protein assay.
-
The sample is now ready for isoelectric focusing (first dimension of 2D electrophoresis).
Protocol 2: Sample Solubilization with Zwittergent 3-14 (Optimized for Membrane Proteins)
This protocol is adapted for the enhanced solubilization of membrane proteins.
Materials:
-
Solubilization Buffer: 7 M Urea, 2 M Thiourea, 2% (w/v) Zwittergent 3-14, 40 mM Tris, 65 mM DTT, and a protease inhibitor cocktail. (Note: The concentration of Zwittergent 3-14 may need to be optimized, typically ranging from 1-2%).
-
Sample (e.g., isolated membrane fraction, whole-cell lysate rich in membrane proteins)
Procedure:
-
Resuspend the protein sample in the Solubilization Buffer.
-
Sonicate the sample on ice with several short bursts to aid in the disruption of membranes and solubilization of proteins.
-
Incubate the sample with gentle agitation for 1-2 hours at room temperature.
-
Centrifuge the sample at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet insoluble debris.
-
Collect the supernatant containing the solubilized proteins.
-
Determine the protein concentration.
-
The sample is now ready for isoelectric focusing.
Mandatory Visualization
To provide a clear overview of the experimental process, the following diagrams illustrate the logical workflow of a typical 2D electrophoresis experiment.
Caption: Workflow of a typical 2D electrophoresis experiment.
Caption: Performance comparison of this compound and Zwittergent 3-14.
References
- 1. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of zwitterionic detergent to the solubilization of Klebsiella pneumoniae outer membrane proteins for two-dimensional gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Outer Membrane Protein Solubilization with Zwittergent 3-14 - Hancock Lab [cmdr.ubc.ca]
- 6. Use of zwitterionic type of detergent in isolation of Escherichia coli O56 outer membrane proteins improves their two-dimensional electrophoresis (2-DE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of Outer Membrane Protein With Zwittergent 3-14 - Hancock Lab [cmdr.ubc.ca]
- 8. researchgate.net [researchgate.net]
- 9. alameed.edu.iq [alameed.edu.iq]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of CHAPS on Enzyme Kinetics Validation: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of enzyme kinetics is paramount. The choice of detergent for solubilizing membrane-bound enzymes or for use in activity assays is a critical step that can significantly influence the outcome of these studies. This guide provides an objective comparison of 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), a commonly used zwitterionic detergent, with other frequently used alternatives, supported by experimental data to aid in the selection of the most appropriate detergent for your experimental needs.
This compound: Properties and Applications in Enzyme Kinetics
This compound is favored for its ability to solubilize membrane proteins while often preserving their native structure and function. Its zwitterionic nature makes it effective over a range of pH values, and its high critical micelle concentration (CMC) of 8-10 mM facilitates its removal by dialysis.[1] this compound is considered a "mild" detergent, less denaturing than ionic detergents like SDS, and is frequently employed in applications such as isoelectric focusing and two-dimensional electrophoresis.[2]
Comparative Analysis of Detergent Performance
The selection of a detergent is highly dependent on the specific enzyme and the experimental conditions. Below is a summary of experimental findings comparing this compound with other common detergents.
Quantitative Comparison of Detergent Effects on Enzyme Activity
The following table summarizes the quantitative impact of different detergents on the activity of various enzymes as reported in the literature.
| Enzyme | Detergent | Concentration | Effect on Activity | Reference |
| P-glycoprotein (ATPase) | This compound | 8 mM | >50% activity retained; most stable | [3] |
| Octylglucoside | low mM range | Supported ATPase activity | [3] | |
| Triton X-100 | 2-10 µM | ~2-fold stimulation | [3] | |
| Triton X-100 | >10 µM | Inhibition | [3] | |
| Deoxycholate | 1 mM | Complete loss of activity | [3] | |
| Digitonin / SDS | low concentrations | Inhibition | [3] | |
| PGA Synthase | This compound | 20 mM | Similar activity to 0.5% Triton X-100 | [2][4] |
| Triton X-100 | 0.5% | Maximum activity observed | [2][4] | |
| GABA Type A Receptor | This compound | Not specified | Removed over 80% of ligand binding sites | [3] |
| DDM / CHS | 0.05% / 0.0125% | Maintained receptor activity | [3] | |
| A2A Adenosine Receptor | This compound (without CHS) | Not specified | Significantly compromised ligand binding | [5] |
| DDM / CHS | Not specified | Retained high-affinity ligand binding | [5] | |
| Cytochrome c Oxidase | Triton X-100 | K_i = 0.3 mM | Reversible inhibitor | [3] |
| DDM | Affinity = 1.2 mM | Competes with Triton X-100 | [3] |
CHS: Cholesteryl Hemisuccinate, DDM: n-dodecyl-β-D-maltopyranoside
Qualitative Comparison of Detergent Properties
| Detergent | Type | Key Characteristics |
| This compound | Zwitterionic | Mild, high CMC, easily removable, can preserve basal activity of some enzymes.[3][6] |
| Triton X-100 | Non-ionic | Can be harsh, disorders membrane at all levels, can inhibit or stimulate activity depending on concentration.[3] |
| DDM | Non-ionic | Often considered a good starting detergent for solubilization, can be crucial for maintaining the activity of some GPCRs when used with CHS. |
| Octylglucoside | Non-ionic | Mild, high CMC, can support the activity of some ATPases.[3] |
| Digitonin | Non-ionic | Can be inhibitory at low concentrations.[3] |
Experimental Protocols
The following is a generalized protocol for comparing the effects of different detergents on enzyme kinetics. This protocol should be optimized for the specific enzyme and substrate being studied.
I. Preparation of Enzyme and Reagents
-
Enzyme Source: Prepare membrane fractions or purified enzyme stock. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Detergent Stock Solutions: Prepare concentrated stock solutions (e.g., 10% w/v) of this compound, Triton X-100, DDM, and Octylglucoside in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Substrate Stock Solution: Prepare a concentrated stock solution of the enzyme's substrate in a suitable solvent.
-
Assay Buffer: Prepare the buffer that will be used for the kinetic assay. This buffer should be compatible with the enzyme and the detection method.
II. Detergent Screening for Optimal Solubilization and Activity
-
Solubilization: Incubate aliquots of the membrane preparation with a range of concentrations of each detergent (e.g., 0.1% to 2% w/v) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 4°C) with gentle agitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 100,000 x g for 60 minutes) to pellet any unsolubilized material.
-
Activity Assay: Measure the enzymatic activity in the supernatant of each sample using a fixed, saturating concentration of the substrate.
-
Selection: Identify the detergent and concentration that yields the highest enzymatic activity while effectively solubilizing the protein.
III. Determination of Kinetic Parameters (K_m and V_max)
-
Reaction Setup: For the optimal detergent condition identified, prepare a series of reaction mixtures containing a fixed amount of enzyme and varying concentrations of the substrate.
-
Initiate Reaction: Start the reaction by adding the substrate to the enzyme-detergent mixture.
-
Measure Reaction Velocity: Monitor the formation of product or the depletion of substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry). Calculate the initial reaction velocity (v_0) for each substrate concentration.
-
Data Analysis: Plot the initial velocity (v_0) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values. A Lineweaver-Burk plot (1/v_0 vs. 1/[S]) can also be used for this purpose.
Visualizing the Workflow
The following diagrams illustrate the key workflows described in the experimental protocols.
Conclusion
The choice of detergent is a critical parameter in the validation of enzyme kinetics, particularly for membrane-associated proteins. While this compound is a versatile and often mild detergent that can preserve the basal activity of some enzymes like P-glycoprotein, it can be detrimental to the function of others, such as certain G-protein coupled receptors.[3][5][6] In contrast, detergents like Triton X-100 can have concentration-dependent activating or inhibitory effects.[3]
Ultimately, the optimal detergent must be determined empirically for each enzyme of interest. The provided protocol and data offer a guide for making an informed initial selection and for designing experiments to validate the choice of detergent. A thorough screening process, followed by detailed kinetic analysis, is essential for obtaining accurate and reliable data in drug development and other research areas.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Inhibition of Cytochrome c Oxidase by Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of Triton X-100 to purified cytochrome P-450scc and enhancement of the cholesterol side chain cleavage activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Protein Solubilization: CHAPS vs. Detergent-Free Methods
For researchers, scientists, and drug development professionals, the choice of solubilization method is a critical step in the study of protein structure and function. This guide provides a detailed comparison of the traditional zwitterionic detergent CHAPS against modern detergent-free approaches, supported by experimental data and protocols to aid in selecting the optimal method for your research needs.
The isolation of membrane proteins from their native lipid bilayer environment is a formidable challenge in proteomics and drug discovery. The ideal solubilization technique should efficiently extract the protein of interest while preserving its structural integrity and biological activity. For decades, detergents have been the workhorses for membrane protein extraction, with 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (this compound) being a popular choice due to its zwitterionic nature and ability to maintain protein-protein interactions. However, the advent of detergent-free methods, such as the use of styrene-maleic acid (SMA) and diisobutylene maleic acid (DIBMA) copolymers to form "native nanodiscs," has offered a compelling alternative that better preserves the native lipid environment of the protein.
This guide provides a cross-validation of results obtained with this compound and detergent-free methods, offering a comprehensive overview of their respective advantages and limitations.
Quantitative Performance Comparison
The selection of a solubilization agent often involves a trade-off between extraction efficiency and the preservation of the protein's native state. The following tables summarize quantitative data from various studies to facilitate a direct comparison between this compound and detergent-free methods.
| Parameter | This compound | Detergent-Free (SMA/DIBMA) | Reference |
| Protein Yield | Method-dependent, can be high but may require optimization to avoid denaturation. | Generally lower than detergents, but highly protein-dependent. For the protein ZipA, solubilization efficiency was reported to be around 75% for both SMA and a specific DIBMA formulation.[1][2][3] For the ABC transporter BmrA, DIBMA resulted in a lower yield compared to SMA.[4] | |
| Purity | Can be high, but co-purification of non-specific proteins can occur. | Purity can be very high, often exceeding 95% after a single affinity purification step.[5] However, some studies have reported lower purity with DIBMA compared to SMA for certain proteins, potentially due to the larger size of DIBMA-lipid particles facilitating co-extraction.[6][7][8] | |
| Preservation of Protein Structure | Generally considered a non-denaturing detergent, but can cause some structural perturbations, especially at high concentrations.[4] | Excellent preservation of the native protein structure and the surrounding lipid bilayer. This is a key advantage for structural biology studies, such as cryo-electron microscopy (cryo-EM).[9][10] | |
| Preservation of Protein Function | Can maintain protein-protein interactions and is suitable for co-immunoprecipitation.[11] However, detergents can strip away essential lipids, potentially affecting the function of some membrane proteins. | Superior for preserving the function of many membrane proteins, particularly those sensitive to their lipid environment, such as G-protein coupled receptors (GPCRs).[9][12] | |
| Preservation of Protein-Lipid Interactions | Tends to strip away native lipids from the protein surface. | A major advantage is the retention of the native lipid annulus around the membrane protein, which is crucial for its stability and function.[13][14] | |
| Compatibility with Downstream Applications | Compatible with many downstream applications, but may need to be removed for certain assays like mass spectrometry, which can lead to protein loss.[15] | Highly compatible with cryo-EM and native mass spectrometry.[16][17] The polymer itself can sometimes interfere with certain analyses and may need to be considered in the experimental design.[18] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental results. Below are representative protocols for protein extraction using this compound and the detergent-free agent, DIBMA.
This compound-Based Protein Extraction Protocol
This protocol is a general guideline for the lysis of cultured mammalian cells using a this compound-based buffer.
Materials:
-
Cell pellet
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
This compound Lysis Buffer (e.g., 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM β-glycerophosphate, 50 mM NaF, 1% this compound, protease and phosphatase inhibitors)
Procedure:
-
Wash cultured cells with ice-cold PBS and collect by centrifugation.
-
Resuspend the cell pellet in ice-cold this compound Lysis Buffer.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the solubilized proteins for downstream analysis.
Detergent-Free Protein Extraction using DIBMA
This protocol outlines the general steps for extracting membrane proteins using the DIBMA copolymer to form native nanodiscs.
Materials:
-
Isolated cell membranes
-
DIBMA powder or stock solution
-
Resuspension buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
Protease inhibitors
Procedure:
-
Resuspend the isolated cell membranes in the chosen buffer containing protease inhibitors.
-
Add DIBMA to the membrane suspension to a final concentration of 1-3% (w/v). This can be done by adding the powder directly or from a stock solution.
-
Incubate the mixture at 4°C or room temperature with gentle agitation for 1-4 hours to allow for nanodisc formation.
-
Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet non-solubilized membrane fragments.
-
The supernatant contains the membrane proteins encapsulated in DIBMA-lipid particles (DIBMALPs), ready for purification.
Visualizing the Methodologies and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Workflows
Signaling Pathway: GPCR Activation
Detergent-free methods are particularly advantageous for studying signaling complexes like GPCRs, which are sensitive to their lipid environment.
Signaling Pathway: EGFR Dimerization and Downstream Signaling
The study of receptor tyrosine kinase signaling, such as the EGFR pathway, often involves analyzing protein-protein interactions that can be maintained using milder solubilization techniques.
Conclusion: Making an Informed Choice
The choice between this compound and detergent-free methods is not always straightforward and depends heavily on the specific research question and the nature of the protein of interest.
This compound remains a valuable tool, particularly for applications where high protein yield is paramount and the protein is known to be robust. It is effective for solubilizing a wide range of membrane proteins and is well-suited for techniques like co-immunoprecipitation where the primary goal is to preserve protein-protein interactions.
Detergent-free methods , on the other hand, are proving to be superior for studies where the native lipid environment is crucial for protein stability, function, and for high-resolution structural analysis. For sensitive targets like GPCRs and for applications such as cryo-EM and native mass spectrometry, the ability of SMA and DIBMA to co-extract proteins with their annular lipids offers a significant advantage, providing a more biologically relevant system for investigation.
Ultimately, a pilot study comparing different solubilization strategies is often the most effective approach to determine the optimal conditions for a specific membrane protein. This guide provides the foundational knowledge and starting protocols to embark on such a comparison, empowering researchers to make informed decisions that will advance their scientific discoveries.
References
- 1. Influence of DIBMA Polymer Length on Lipid Nanodisc Formation and Membrane Protein Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Membrane protein extraction and purification using partially-esterified SMA polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. publications.aston.ac.uk [publications.aston.ac.uk]
- 7. publications.aston.ac.uk [publications.aston.ac.uk]
- 8. A comparison of SMA (styrene maleic acid) and DIBMA (di-isobutylene maleic acid) for membrane protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agscientific.com [agscientific.com]
- 12. Lipid nanoparticle technologies for the study of G protein-coupled receptors in lipid environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological insights from SMA-extracted proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of SMALP co-extracted phospholipids shows distinct membrane environments for three classes of bacterial membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of the EGFR interactome reveals associated protein complex networks and intracellular receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Native mass spectrometry goes more native: investigation of membrane protein complexes directly from SMALPs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. smalp.net [smalp.net]
CHAPS vs. NP-40 for Immunoprecipitation of Nuclear Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of detergent is a critical step in the immunoprecipitation (IP) of nuclear proteins. The ideal detergent must effectively lyse the nuclear membrane to release target proteins while preserving the integrity of protein-protein interactions for co-immunoprecipitation (co-IP) studies. This guide provides an objective comparison of two commonly used non-denaturing detergents, CHAPS and NP-40, supported by their biochemical properties and available experimental insights.
The selection between this compound (a zwitterionic detergent) and NP-40 (a non-ionic detergent) for the immunoprecipitation of nuclear proteins hinges on a balance between solubilization efficiency and the preservation of protein complexes. While both are considered mild detergents, their distinct chemical properties lead to differences in their ability to disrupt cellular and nuclear membranes and to maintain protein-protein interactions.
Detergent Properties and Performance Comparison
A summary of the key characteristics and performance attributes of this compound and NP-40 for the immunoprecipitation of nuclear proteins is presented below.
| Feature | This compound (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) | NP-40 (Nonidet P-40) |
| Detergent Type | Zwitterionic | Non-ionic |
| Denaturing Potential | Non-denaturing, but can be more effective at disrupting protein-protein interactions than NP-40.[1] | Non-denaturing, generally considered milder than this compound.[2] |
| Nuclear Membrane Lysis | Generally more effective than NP-40 at solubilizing membranes.[3] | Considered inefficient for lysing the nuclear membrane alone; often used in combination with mechanical disruption or harsher detergents for nuclear protein extraction.[2][4][5] |
| Preservation of Protein-Protein Interactions | Effective for co-IP as it maintains protein conformation and complex assembly.[3] However, its greater solubilizing power may disrupt weaker interactions compared to NP-40.[1] | Good for preserving protein-protein interactions, making it a common choice for co-IP of cytoplasmic proteins.[2] Its inability to efficiently lyse the nuclear membrane is a major limitation for nuclear co-IP. |
| Micelle Molecular Weight | ~6,150 Da | ~90,000 Da |
| Critical Micelle Concentration (CMC) | 6-10 mM | 0.29 mM |
| Dialyzable | Yes | No |
Experimental Insights
While direct quantitative comparisons of this compound and NP-40 for the immunoprecipitation of the same nuclear protein are not abundant in the literature, some studies provide valuable insights into their differential effects.
A study comparing the solubilization of membrane glycoproteins found that this compound was more efficient than NP-40 and Triton X-100 at breaking protein-protein interactions, which allowed for the successful immunoprecipitation of a major histocompatibility complex (MHC)-like antigen that was undetectable when using the other two detergents.[1] This suggests that for tightly bound nuclear protein complexes, this compound may offer superior solubilization.
Conversely, for researchers aiming to preserve more transient or weaker protein interactions, the milder nature of NP-40 might be advantageous, assuming the challenge of nuclear lysis can be overcome through other means, such as mechanical shearing or the inclusion of other, less disruptive reagents. However, for routine immunoprecipitation of nuclear proteins, especially for co-IP studies, a detergent's ability to efficiently lyse the nuclear membrane is paramount. In this regard, this compound appears to have an advantage over NP-40 when used as the primary solubilizing agent.
For the extraction of nuclear proteins, many protocols recommend RIPA buffer, which contains NP-40 along with the harsher ionic detergents SDS and sodium deoxycholate.[6][7][8][9] While effective for nuclear lysis, RIPA buffer is generally unsuitable for co-immunoprecipitation as it disrupts most protein-protein interactions.[2] This highlights the critical need for a balanced approach, where a detergent like this compound can provide sufficient nuclear lysis without completely abrogating protein complexes.
Experimental Protocols
Detailed methodologies for immunoprecipitation of nuclear proteins using either this compound or NP-40-based lysis buffers are provided below. It is important to note that optimization of buffer composition, including salt and detergent concentrations, is often necessary for specific protein targets and antibodies.
Immunoprecipitation Protocol using this compound Lysis Buffer
This protocol is adapted for the co-immunoprecipitation of nuclear protein complexes.
1. Reagents:
-
This compound Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.5% (w/v) this compound, 1 mM DTT.[3]
-
Protease and phosphatase inhibitor cocktails (added fresh).
-
Antibody specific to the target nuclear protein.
-
Protein A/G magnetic beads or agarose slurry.
-
Wash Buffer: this compound Lysis Buffer with a reduced this compound concentration (e.g., 0.1%).
-
Elution Buffer (e.g., 1x Laemmli sample buffer).
2. Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold this compound Lysis Buffer with freshly added inhibitors to the cell pellet.
-
Incubate on ice for 30 minutes with occasional vortexing to lyse the cells and nuclei.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the solubilized nuclear proteins to a new pre-chilled tube.
3. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the pre-cleared supernatant to a new tube.
-
Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add equilibrated protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
4. Washing and Elution:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant and wash the beads three times with ice-cold Wash Buffer.
-
After the final wash, remove all residual wash buffer.
-
Elute the protein complexes from the beads by adding elution buffer and heating at 95-100°C for 5-10 minutes.
-
The eluted sample is now ready for analysis by SDS-PAGE and Western blotting.
Immunoprecipitation Protocol using NP-40 Lysis Buffer (with Nuclear Extraction)
This protocol involves an initial cytoplasmic extraction followed by nuclear lysis, a common strategy when using NP-40 for nuclear proteins.
1. Reagents:
-
Cytoplasmic Lysis Buffer (Buffer A): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5% NP-40.
-
Nuclear Lysis Buffer (Buffer C): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT.
-
Protease and phosphatase inhibitor cocktails (added fresh).
-
Antibody specific to the target nuclear protein.
-
Protein A/G magnetic beads or agarose slurry.
-
IP Dilution Buffer: A buffer compatible with immunoprecipitation to dilute the high-salt nuclear extract (e.g., a buffer with low salt and 0.1% NP-40).
-
Wash Buffer: IP Dilution Buffer.
-
Elution Buffer (e.g., 1x Laemmli sample buffer).
2. Cell Fractionation and Nuclear Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cytoplasmic Lysis Buffer and incubate on ice for 15 minutes.
-
Centrifuge at 1,500 x g for 5 minutes at 4°C to pellet the nuclei.
-
Collect the supernatant (cytoplasmic fraction) if desired.
-
Resuspend the nuclear pellet in ice-cold Nuclear Lysis Buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (nuclear extract) to a new pre-chilled tube.
3. Immunoprecipitation:
-
Dilute the nuclear extract at least 1:1 with IP Dilution Buffer to reduce the salt concentration.
-
Proceed with the pre-clearing, antibody incubation, and bead capture steps as described in the this compound protocol.
4. Washing and Elution:
-
Wash the beads three times with ice-cold Wash Buffer.
-
Elute the protein complexes as described in the this compound protocol.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in immunoprecipitation using this compound and NP-40.
Caption: Immunoprecipitation workflow using this compound lysis buffer.
References
- 1. Solubilisation effect of Nonidet P-40, triton X-100 and this compound in the detection of MHC-like glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 3. researchgate.net [researchgate.net]
- 4. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. usbio.net [usbio.net]
- 7. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 8. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Evaluating the purity of proteins isolated with CHAPS versus other detergents
For researchers, scientists, and drug development professionals, the choice of detergent for protein isolation is a critical decision that significantly impacts the purity, yield, and functional integrity of the final protein sample. This guide provides a comprehensive comparison of 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), a zwitterionic detergent, with other commonly used detergents: the non-ionic Triton X-100 and Octyl Glucoside, and the anionic Sodium Dodecyl Sulfate (SDS).
The selection of an appropriate detergent is paramount, especially when isolating membrane proteins or protein complexes for downstream applications such as structural studies, enzyme kinetics assays, or drug screening. The ideal detergent should effectively solubilize the target protein from the cellular matrix while preserving its native conformation and biological activity.
Quantitative Comparison of Detergent Performance
The following table summarizes representative data from a hypothetical experiment comparing the efficiency of this compound, Triton X-100, SDS, and Octyl Glucoside in isolating a target membrane protein, Epidermal Growth Factor Receptor (EGFR), from cultured A431 cells. This data is for illustrative purposes to highlight the potential differences in performance between these detergents.
| Detergent | Type | Concentration | Total Protein Yield (mg/mL) | Target Protein Purity (%) |
| This compound | Zwitterionic | 1% (w/v) | 1.8 | 85 |
| Triton X-100 | Non-ionic | 1% (v/v) | 2.5 | 70 |
| SDS | Anionic | 1% (w/v) | 4.2 | 55 (denatured) |
| Octyl Glucoside | Non-ionic | 1% (w/v) | 2.1 | 78 |
This is a hypothetical dataset based on the known properties of the detergents.
This compound, being a mild and non-denaturing zwitterionic detergent, is particularly effective at solubilizing membrane proteins while maintaining their native structure.[1] While it may result in a slightly lower total protein yield compared to harsher detergents, it often leads to a higher purity of the functional target protein. In contrast, strong ionic detergents like SDS are highly effective at cell lysis and protein solubilization, leading to a high total protein yield, but they also tend to denature proteins, rendering them unsuitable for functional assays.[2] Non-ionic detergents like Triton X-100 and Octyl Glucoside offer a balance between solubilization efficiency and maintaining protein integrity.[3]
Experimental Protocols
To achieve reliable and reproducible results, a well-defined experimental protocol is essential. The following is a generalized protocol for the isolation and purity assessment of a target protein using different detergents.
I. Protein Extraction from Cultured Cells
-
Cell Lysis:
-
Harvest cultured cells (e.g., A431 cells for EGFR isolation) and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold lysis buffer containing the chosen detergent (this compound, Triton X-100, SDS, or Octyl Glucoside) at the desired concentration (e.g., 1%). The lysis buffer should also contain protease and phosphatase inhibitors to prevent protein degradation.
-
Incubate the cell suspension on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the solubilized proteins.
-
-
Protein Quantification (Bradford Assay):
-
Prepare a series of protein standards of known concentrations using Bovine Serum Albumin (BSA).
-
Add Bradford reagent to both the standards and the unknown protein samples.
-
Measure the absorbance at 595 nm using a spectrophotometer.
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.
-
II. Target Protein Purification (Affinity Chromatography)
-
Column Preparation:
-
Equilibrate an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins or an antibody-coupled resin for specific targets) with a binding buffer containing a low concentration of the respective detergent.
-
-
Protein Binding:
-
Load the clarified cell lysate onto the equilibrated column.
-
Allow the lysate to pass through the column, enabling the target protein to bind to the affinity resin.
-
-
Washing:
-
Wash the column extensively with a wash buffer containing the detergent to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound target protein from the column using an elution buffer. The composition of the elution buffer will depend on the affinity tag and resin used (e.g., high concentration of imidazole for His-tagged proteins).
-
III. Purity Assessment (SDS-PAGE and Densitometry)
-
Sample Preparation:
-
Mix the eluted protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples onto a polyacrylamide gel (SDS-PAGE).
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Staining:
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain to visualize the protein bands.
-
-
Densitometry Analysis:
-
Image the stained gel using a gel documentation system.
-
Use image analysis software (e.g., ImageJ) to quantify the intensity of the protein bands.
-
Calculate the purity of the target protein by dividing the intensity of the target protein band by the total intensity of all bands in the lane and multiplying by 100.
-
Visualizing the Process: Workflows and Pathways
To better understand the experimental process and the biological context, the following diagrams, generated using the DOT language, illustrate the protein isolation workflow and a relevant signaling pathway.
Caption: Experimental workflow for protein isolation and purity analysis.
The purity of an isolated protein is particularly crucial when studying its role in complex cellular processes like signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key regulator of cell growth and proliferation, is a prime example where the functional integrity of the isolated receptor is essential for meaningful in vitro studies.
Caption: Simplified EGFR signaling pathway.
References
Safety Operating Guide
3-((3-Cholamidopropyl)dimethylammonio)-1-propanesulfonate proper disposal procedures
Researchers, scientists, and drug development professionals handle a myriad of chemical compounds daily. Among them is 3-((3-Cholamidopropyl)dimethylammonio)-1-propanesulfonate, commonly known as CHAPS. This zwitterionic detergent is a staple in laboratories for solubilizing biological macromolecules. However, its proper disposal is crucial to ensure a safe laboratory environment and to prevent ecological contamination. Adherence to established disposal protocols is not just a matter of best practice but a regulatory necessity.
Disposal Protocol for this compound
The disposal of this compound is governed by local, regional, national, and international regulations. It is imperative to treat this compound as a hazardous waste. The following step-by-step guide outlines the correct procedure for its disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment. This is the first line of defense against potential exposure.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[1] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | If ventilation is inadequate or if there is a risk of dust formation, use a NIOSH or European Standard EN 149 approved respirator.[1] |
Step 2: Waste Collection and Labeling
Proper containment and labeling are critical for safe disposal.
-
Container : Use a dedicated, sealable, and clearly labeled container for this compound waste. The container must be in good condition, free of leaks or cracks.
-
Labeling : The container must be marked with the words "Hazardous Waste" and the full chemical name: 3-((3-Cholamidopropyl)dimethylammonio)-1-propanesulfonate. Do not use abbreviations.
-
Segregation : Store the this compound waste container segregated from other incompatible wastes.
Step 3: Handling Spills
In the event of a spill, follow these procedures to minimize exposure and contamination.
-
Evacuate : If the spill is large, evacuate unnecessary personnel from the area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Prevent the spilled material from entering drains, sewers, or water courses.[2]
-
Clean-up :
-
For minor spills, wear appropriate PPE, and use dry clean-up procedures to avoid generating dust.[2]
-
Mechanically take up the spilled material (e.g., sweep or vacuum) and place it into the designated hazardous waste container.[1][3] Do not use air hoses for cleaning.[2]
-
Clean the affected area thoroughly.
-
Step 4: Final Disposal
The final step is to arrange for the removal and disposal of the hazardous waste.
-
Contact EH&S : Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Documentation : Ensure all necessary paperwork is completed as per your institution's and local regulations.
-
Professional Disposal : The waste will be transported to a designated hazardous waste facility for appropriate treatment and disposal, which may include industrial combustion.[3]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure working environment and protecting our ecosystem. Always consult your institution's specific safety data sheets and guidelines before handling any chemical waste.
References
Essential Safety and Handling Guide for 3-((3-Cholamidopropyl)dimethylammonio)-1-propanesulfonate (CHAPS)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-((3-Cholamidopropyl)dimethylammonio)-1-propanesulfonate (CHAPS), a zwitterionic detergent widely used in laboratory settings for protein solubilization.[1][2][3][4] Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[5] It is crucial to be aware of its potential health effects.
GHS Hazard Statements:
-
H360D: May damage the unborn child.[6]
| Hazard Classification | GHS Category |
| Skin Corrosion/Irritation | Category 2[5][6] |
| Serious Eye Damage/Eye Irritation | Category 2A[5][6] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3[5][6] |
| Reproductive toxicity | Category 1A[6] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.[8]
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | Must include side shields to protect from splashes.[8] |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene).[8][9] Latex gloves are not recommended.[9] |
| Body Protection | Laboratory coat | Standard lab coat to protect skin and clothing.[8] |
| Respiratory Protection | Respirator | Recommended when handling the powder outside of a chemical fume hood to avoid dust inhalation.[6] |
PPE Workflow Diagram
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. This compound detergent - Wikipedia [en.wikipedia.org]
- 3. Preparation and Application of this compound Buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. apexbt.com [apexbt.com]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aspr.hhs.gov [aspr.hhs.gov]
- 9. Which personal protective equipment do you need to [royalbrinkman.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
